molecular formula C8H7IN2O B1592980 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine CAS No. 1000341-25-2

3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1592980
CAS No.: 1000341-25-2
M. Wt: 274.06 g/mol
InChI Key: NZKCGQUPTQGGET-UHFFFAOYSA-N
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Description

3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine is a useful research compound. Its molecular formula is C8H7IN2O and its molecular weight is 274.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2O/c1-12-8-7-5(9)4-11-6(7)2-3-10-8/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKCGQUPTQGGET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=C1C(=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646757
Record name 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine
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Molecular Weight

274.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-25-2
Record name 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine: A Core Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1000341-25-2

Introduction: The Strategic Importance of the Pyrrolo[3,2-c]pyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine core, a class of heterocycles also known as 5-azaindoles, represents a "privileged scaffold" in modern medicinal chemistry. Its rigid, bicyclic structure serves as a versatile template for the design of potent and selective ligands for a variety of biological targets. The fusion of an electron-rich pyrrole ring with a pyridine ring creates a unique electronic and spatial arrangement, enabling diverse interactions with protein active sites. This scaffold is particularly prominent in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[1] Derivatives of the 1H-pyrrolo[3,2-c]pyridine skeleton have been successfully developed as inhibitors of critical oncogenic kinases such as FMS kinase and Monopolar Spindle 1 (MPS1) kinase.[1][2]

This guide focuses on a key functionalized derivative, 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine . The strategic placement of an iodine atom at the 3-position of the pyrrole ring renders this molecule an exceptionally valuable building block for synthetic chemists. The carbon-iodine bond serves as a versatile synthetic handle for introducing a wide array of molecular fragments through well-established palladium-catalyzed cross-coupling reactions. The methoxy group at the adjacent 4-position modulates the electronic properties of the pyridine ring, influencing both the reactivity of the molecule and its potential interactions with target proteins. This guide provides an in-depth analysis of the synthesis, reactivity, and application of this compound for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Data Summary

While detailed experimental spectra for this specific compound are not widely published, the following table summarizes its key physical properties and expected analytical characteristics based on its structure.

PropertyValueReference
CAS Number 1000341-25-2[3]
Molecular Formula C₈H₇IN₂O[3]
Molecular Weight 274.06 g/mol [3]
Appearance Expected to be a solid-
Storage Room temperature, dry and sealed away from light[3]
¹H NMR (Expected) Signals corresponding to the pyrrole N-H, pyridine ring protons, pyrrole ring proton, and methoxy group protons.-
¹³C NMR (Expected) Resonances for eight distinct carbon atoms, including the C-I carbon at a characteristic upfield shift.-
Mass Spec (HRMS) Calculated [M+H]⁺: 274.9681-

Synthesis and Elucidation of Structure

A potential synthetic route could commence from a suitably substituted 4-methoxypyridin-3-amine derivative. This precursor would then undergo a condensation reaction with a three-carbon synthon to construct the fused pyrrole ring. The final and critical step would be the regioselective iodination at the C3 position of the pyrrole ring, which is typically the most nucleophilic position. This can be achieved using various iodinating agents such as N-iodosuccinimide (NIS) or iodine in the presence of a base.

G cluster_0 Core Ring Formation cluster_1 Functionalization A Substituted 4-Methoxypyridine Precursor B Condensation with C3-Synthon A->B C 1H-pyrrolo[3,2-c]pyridine Core B->C D Regioselective Iodination (e.g., NIS) C->D E This compound D->E

Caption: Plausible synthetic workflow for this compound.

Chemical Reactivity and Synthetic Utility: A Gateway to Molecular Diversity

The primary synthetic value of this compound lies in the reactivity of its carbon-iodine bond. This feature makes it an ideal substrate for a range of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of aryl, heteroaryl, alkyl, and amino groups at the C3 position. This capability is paramount in structure-activity relationship (SAR) studies, where systematic modification of a lead compound is necessary to optimize potency, selectivity, and pharmacokinetic properties.[3]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction enables the introduction of a vast array of aryl and heteroaryl substituents, which are common features in kinase inhibitors that target the ATP-binding pocket.

Self-Validating Protocol (Adapted from similar iodo-heterocycles):

  • Reaction Setup: In a clean, dry Schlenk tube under an inert atmosphere (Argon), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Catalyst Addition: Add a palladium catalyst, for instance, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%) or a more advanced catalyst system like Pd₂(dba)₃ with a phosphine ligand (e.g., XPhos, SPhos).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution.

  • Reaction Execution: Heat the mixture with vigorous stirring to a temperature between 80-110 °C.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for introducing linear, rigid alkynyl linkers or terminal alkyne functionalities, which can be used to probe deep pockets in a protein active site or serve as a handle for further "click chemistry" modifications.

Self-Validating Protocol (General Procedure):

  • Reaction Setup: To a degassed solution of this compound (1.0 eq) and a terminal alkyne (1.1-1.5 eq) in a suitable solvent (e.g., THF, DMF), add a base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

  • Catalyst Addition: Add a palladium catalyst such as PdCl₂(PPh₃)₂ (1-3 mol%) and a copper(I) co-catalyst, usually CuI (1-5 mol%).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is typically filtered to remove amine salts, concentrated, and purified by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a critical linkage in many biologically active molecules. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles. This is particularly relevant for synthesizing compounds that mimic the hydrogen bonding interactions of the adenine portion of ATP in kinase active sites.

Self-Validating Protocol (General Procedure):

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst), a suitable phosphine ligand (e.g., BrettPhos, RuPhos), and a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS).

  • Reagent Addition: Add this compound (1.0 eq), the desired amine (1.1-1.3 eq), and an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction Execution: Heat the mixture to the required temperature (typically 80-120 °C) and stir for the prescribed time.

  • Monitoring and Work-up: Monitor the reaction by LC-MS. After completion, cool the reaction, quench carefully with water or saturated ammonium chloride, and extract with an organic solvent.

  • Purification: The product is isolated after standard work-up and purification by column chromatography.

G cluster_0 Suzuki Coupling cluster_1 Sonogashira Coupling cluster_2 Buchwald-Hartwig Amination A 3-Iodo-4-methoxy-1H- pyrrolo[3,2-c]pyridine B R-B(OH)₂ Pd Catalyst, Base A->B D R-C≡CH Pd/Cu Catalysts, Base A->D F R₂NH Pd Catalyst, Base A->F C C3-Aryl/Heteroaryl Derivative B->C E C3-Alkynyl Derivative D->E G C3-Amino Derivative F->G

Caption: Key cross-coupling reactions utilizing the title compound as a scaffold.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound is realized in its application as a pivotal intermediate in the synthesis of biologically active molecules. The broader 1H-pyrrolo[3,2-c]pyridine class has been extensively explored for its anticancer and anti-inflammatory properties.

  • FMS Kinase Inhibitors: FMS kinase (or CSF-1R) is over-expressed in several cancer types and is involved in inflammatory disorders. A series of diarylamide and diarylurea derivatives based on the pyrrolo[3,2-c]pyridine scaffold have been identified as potent FMS kinase inhibitors, showing significant antiproliferative activity against ovarian, prostate, and breast cancer cell lines.[2] The title compound is an ideal starting point for synthesizing libraries of such inhibitors by coupling various anilines at the C3 position via Buchwald-Hartwig amination.

  • MPS1 Kinase Inhibitors: Monopolar spindle 1 (MPS1) kinase is a critical component of the spindle assembly checkpoint and is overexpressed in many human cancers. A high-throughput screen identified the 1H-pyrrolo[3,2-c]pyridine scaffold as a potent inhibitor of MPS1. Subsequent structure-based design and optimization led to the discovery of orally bioavailable inhibitors with excellent cellular potency.[1]

  • Colchicine-Binding Site Inhibitors: A recent study detailed the design and synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors that bind to the colchicine site on tubulin. These compounds displayed potent antitumor activities against several cancer cell lines by disrupting microtubule dynamics and inducing G2/M phase cell cycle arrest.[4][5] The synthesis of these molecules heavily relies on cross-coupling reactions where an iodo- or bromo-pyrrolopyridine is a key intermediate.

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate care. While a specific material safety data sheet (MSDS) is not universally available, general precautions for iodo-heterocyclic compounds should be followed:

  • Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light to prevent degradation.[3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value, strategically functionalized heterocyclic building block. Its synthetic accessibility, combined with the versatility of the C-I bond for palladium-catalyzed cross-coupling reactions, makes it an indispensable tool for medicinal chemists. It provides a direct and efficient entry point for the synthesis of diverse libraries of compounds based on the privileged 1H-pyrrolo[3,2-c]pyridine scaffold. The proven success of this scaffold in developing potent kinase inhibitors underscores the potential of this compound as a key intermediate in the discovery of next-generation therapeutics for oncology and inflammatory diseases.

References

An In-depth Technical Guide to 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine, a key heterocyclic building block in contemporary medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, synthetic pathways, reactivity, and its pivotal role in the creation of advanced therapeutic agents.

Core Molecular Profile

This compound is a bicyclic heteroaromatic compound featuring a pyrrole ring fused to a pyridine ring, a scaffold known as 5-azaindole. The strategic placement of an iodo group at the 3-position and a methoxy group at the 4-position makes it a highly versatile intermediate for further chemical modifications.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 1000341-25-2[1]
Molecular Formula C₈H₇IN₂O[2]
Molecular Weight 274.06 g/mol [2]
Appearance Typically a solidInferred from related compounds
Purity Commercially available at ≥95%[2]
Storage Room temperature, dry and sealed away from light[2]

The core structure of this compound is depicted below. The numbering of the bicyclic system is crucial for understanding its reactivity and spectroscopic data.

Caption: Chemical structure of this compound.

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

The synthesis logically begins with the construction of the 4-methoxy-1H-pyrrolo[3,2-c]pyridine core, followed by a regioselective iodination at the C3 position of the electron-rich pyrrole ring.

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Regioselective Iodination A 3-Amino-4-methoxypyridine B Pyrrole Ring Formation (e.g., with chloroacetaldehyde) A->B Reagents C 4-Methoxy-1H-pyrrolo[3,2-c]pyridine B->C Product D 4-Methoxy-1H-pyrrolo[3,2-c]pyridine E Iodination (N-Iodosuccinimide, NIS) D->E Reagents F This compound E->F Final Product G A 3-Iodo-4-methoxy- 1H-pyrrolo[3,2-c]pyridine B Suzuki Coupling (Ar-B(OH)2, Pd catalyst) A->B C Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst) A->C D Buchwald-Hartwig Amination (R2NH, Pd catalyst) A->D P1 3-Aryl-4-methoxy- 1H-pyrrolo[3,2-c]pyridine B->P1 P2 3-Alkynyl-4-methoxy- 1H-pyrrolo[3,2-c]pyridine C->P2 P3 3-Amino-4-methoxy- 1H-pyrrolo[3,2-c]pyridine D->P3

References

synthesis of 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic strategies for preparing this compound, a key heterocyclic intermediate in contemporary drug discovery. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer expert insights into process optimization and safety.

Strategic Overview: The Synthetic Challenge

The presents a multi-faceted challenge centered on the construction of the bicyclic pyrrolopyridine core and the regioselective introduction of substituents. The pyrrolo[3,2-c]pyridine scaffold, also known as 1,6-diazaindole or 6-azaindole, is an important pharmacophore found in numerous biologically active compounds. The strategic introduction of an iodine atom at the C3 position and a methoxy group at the C4 position requires careful consideration of the electronic properties of the heterocyclic system.

Our approach will be a two-stage process: first, the construction of the 4-methoxy-1H-pyrrolo[3,2-c]pyridine core, followed by the selective iodination at the C3 position. This strategy leverages the inherent reactivity of the pyrrole ring within the fused system.

Synthesis of the 4-methoxy-1H-pyrrolo[3,2-c]pyridine Core

The construction of the 4-methoxy-1H-pyrrolo[3,2-c]pyridine core is the foundational stage of our synthesis. Several methods have been reported for the synthesis of substituted pyrrolo[3,2-c]pyridines. A common and effective approach involves the cyclization of a suitably functionalized pyridine precursor.

Recommended Synthetic Pathway: The Madelung Indole Synthesis Adaptation

A robust method for the synthesis of the 4-methoxy-1H-pyrrolo[3,2-c]pyridine core is an adaptation of the Madelung indole synthesis. This involves the intramolecular cyclization of an N-acyl-ortho-toluidine derivative. In our case, we will start from a substituted pyridine.

Workflow for the Synthesis of the Core Scaffold

A 2-Amino-3-methylpyridine B N-(3-Methylpyridin-2-yl)acetamide A->B Ac₂O, pyridine C 2-(Acetamidomethyl)pyridine-3-yl trifluoromethanesulfonate B->C 1. n-BuLi, THF, -78 °C 2. Tf₂O D 4-Methoxy-1H-pyrrolo[3,2-c]pyridine C->D NaOMe, MeOH, reflux

Caption: Synthesis of the 4-methoxy-1H-pyrrolo[3,2-c]pyridine core.

Experimental Protocol: Synthesis of 4-methoxy-1H-pyrrolo[3,2-c]pyridine

Step 1: Acetylation of 2-Amino-3-methylpyridine

  • To a solution of 2-amino-3-methylpyridine (1.0 eq) in pyridine (0.2 M) is added acetic anhydride (1.2 eq) dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and saturated aqueous sodium bicarbonate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford N-(3-methylpyridin-2-yl)acetamide.

Step 2: Triflation

  • To a solution of N-(3-methylpyridin-2-yl)acetamide (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under a nitrogen atmosphere is added n-butyllithium (2.1 eq, 2.5 M in hexanes) dropwise.

  • The mixture is stirred at -78 °C for 1 hour, followed by the dropwise addition of trifluoromethanesulfonic anhydride (1.1 eq).

  • The reaction is stirred for an additional 2 hours at -78 °C and then quenched with saturated aqueous ammonium chloride.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Step 3: Cyclization and Methoxylation

  • The triflate from the previous step is dissolved in methanol (0.1 M), and sodium methoxide (3.0 eq, 25 wt% in methanol) is added.

  • The reaction mixture is heated to reflux for 6 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography to yield 4-methoxy-1H-pyrrolo[3,2-c]pyridine.

Regioselective Iodination of the Pyrrolo[3,2-c]pyridine Core

With the 4-methoxy-1H-pyrrolo[3,2-c]pyridine core in hand, the next critical step is the selective introduction of an iodine atom at the C3 position. The pyrrole ring of the pyrrolo[3,2-c]pyridine system is electron-rich and susceptible to electrophilic substitution. The C3 position is generally the most nucleophilic and therefore the most likely site for electrophilic attack.

Choice of Iodinating Agent: N-Iodosuccinimide (NIS)

For the iodination of electron-rich heterocycles, N-Iodosuccinimide (NIS) is an excellent choice. It is a mild and efficient source of an electrophilic iodine atom (I+). The reaction typically proceeds under neutral or slightly acidic conditions and offers high regioselectivity.

Mechanism of Electrophilic Iodination

cluster_0 Electrophilic Attack cluster_1 Deprotonation A 4-Methoxy-1H-pyrrolo[3,2-c]pyridine C Sigma Complex (Wheland Intermediate) A->C Attack at C3 B N-Iodosuccinimide (NIS) B->C D Sigma Complex E This compound D->E Loss of H+ Base Base (e.g., solvent) Base->D

Caption: Mechanism of C3 iodination of the pyrrolopyridine core.

Experimental Protocol: Synthesis of this compound
  • To a solution of 4-methoxy-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M) at 0 °C is added N-Iodosuccinimide (NIS) (1.1 eq) portion-wise.

  • The reaction mixture is stirred at room temperature for 4 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched by the addition of saturated aqueous sodium thiosulfate.

  • The mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford this compound.

Table 1: Summary of Reaction Parameters

StepReactantsReagentsSolventTemperatureTime
Core Synthesis
1. Acetylation2-Amino-3-methylpyridineAcetic anhydride, PyridinePyridine0 °C to RT12 h
2. TriflationN-(3-Methylpyridin-2-yl)acetamiden-BuLi, Tf₂OTHF-78 °C3 h
3. Cyclization2-(Acetamidomethyl)pyridine-3-yl trifluoromethanesulfonateNaOMeMethanolReflux6 h
Iodination
4. Iodination4-Methoxy-1H-pyrrolo[3,2-c]pyridineN-Iodosuccinimide (NIS)DMF0 °C to RT4 h

Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the regiochemistry of iodination. The disappearance of the C3-H proton signal and the characteristic shifts of the remaining aromatic protons will be indicative of successful synthesis.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon skeleton and the presence of the iodine-bearing carbon.

  • MS (Mass Spectrometry): To confirm the molecular weight of the final product. The isotopic pattern of iodine can also be observed.

  • HRMS (High-Resolution Mass Spectrometry): To determine the exact mass and confirm the elemental composition.

Safety Considerations

  • n-Butyllithium (n-BuLi): Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere (nitrogen or argon) using proper syringe techniques.

  • Trifluoromethanesulfonic anhydride (Tf₂O): Highly corrosive and lachrymatory. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • N-Iodosuccinimide (NIS): Can be irritating to the skin and eyes. Avoid inhalation of dust.

  • Solvents: Anhydrous solvents are required for several steps. Ensure proper drying techniques are used.

Conclusion

The is a multi-step process that requires careful execution and control of reaction conditions. The presented pathway, involving the construction of the 4-methoxy-1H-pyrrolo[3,2-c]pyridine core followed by regioselective iodination with NIS, is a reliable and efficient method. This key intermediate opens up avenues for further functionalization, making it a valuable building block in the development of novel therapeutics.

Introduction: The Strategic Importance of the Pyrrolo[3,2-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine: A Keystone Building Block in Modern Drug Discovery

The 1H-pyrrolo[3,2-c]pyridine core, an isomeric form of azaindole, represents a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure is present in numerous biologically active compounds and serves as a versatile template for engaging with a wide array of biological targets.[1][2] The inherent properties of this heterocyclic system, including its ability to participate in hydrogen bonding and π-stacking interactions, have made it a focal point for the design of potent and selective therapeutic agents, particularly in oncology.[1][3]

This guide focuses on a specifically functionalized derivative, This compound . The strategic placement of the iodo and methoxy groups transforms the core scaffold into a highly valuable and reactive intermediate for synthetic chemists.

  • The 3-Iodo Group: This functionality is the cornerstone of the molecule's synthetic utility. The carbon-iodine bond is highly susceptible to oxidative addition by transition metal catalysts, making it an ideal handle for a vast range of cross-coupling reactions. This allows for the precise and efficient introduction of diverse molecular fragments, a critical step in exploring structure-activity relationships (SAR) and optimizing lead compounds.[4][5]

  • The 4-Methoxy Group: The methoxy group, an electron-donating substituent, modulates the electronic properties of the pyridine ring. This can influence the reactivity of the scaffold and, more importantly, can serve as a key interaction point within a protein's binding pocket, often forming crucial hydrogen bonds or occupying hydrophobic pockets to enhance potency and selectivity.

This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, reactivity, and application of this pivotal chemical entity.

Physicochemical Properties

A summary of the key properties of this compound is presented below.

PropertyValueReference
CAS Number 1000341-25-2[4]
Molecular Formula C₈H₇IN₂O[4]
Molecular Weight 274.06 g/mol [4]
Appearance Typically a solidN/A
Storage Room temperature, dry and sealed away from light[4]

Synthesis and Elaboration: A Chemist's Perspective

While specific, detailed synthetic preparations for this compound are often proprietary and found within patent literature, a general and logical synthetic approach can be constructed based on established heterocyclic chemistry principles. The synthesis would likely begin with a pre-formed 4-methoxypyrrolopyridine core, followed by a regioselective iodination step.

Conceptual Synthetic Workflow

A plausible synthetic pathway involves the construction of the core heterocycle followed by late-stage functionalization. This approach offers flexibility and allows for the introduction of the crucial iodo handle at a strategic point in the synthesis.

cluster_0 Core Synthesis cluster_1 Functionalization A Substituted Pyridine Precursor B Pyrrole Ring Annulation A->B e.g., Bartoli or Fischer Indole Synthesis Analogue C 4-methoxy-1H-pyrrolo[3,2-c]pyridine B->C D This compound C->D Electrophilic Iodination (e.g., NIS, I₂/HIO₃)

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Protocol: Electrophilic Iodination (Illustrative)

This protocol illustrates a standard method for the iodination of an electron-rich heterocycle, which is a key step in the proposed synthesis.

Objective: To introduce an iodine atom at the C3 position of the 4-methoxy-1H-pyrrolo[3,2-c]pyridine core.

Materials:

  • 4-methoxy-1H-pyrrolo[3,2-c]pyridine (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Acetonitrile (ACN) or Dichloromethane (DCM) as solvent

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Dissolve the 4-methoxy-1H-pyrrolo[3,2-c]pyridine starting material in the chosen anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath. This is done to control the exothermicity of the reaction and minimize potential side reactions.

  • Add N-Iodosuccinimide (NIS) portion-wise to the stirred solution over 15-20 minutes. The pyrrole ring is activated by the methoxy group, directing the electrophilic substitution to the electron-rich C3 position.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to yield the pure this compound.

Reactivity and Application in Cross-Coupling Chemistry

The true power of this compound lies in its versatility as a substrate in transition metal-catalyzed cross-coupling reactions. The C3-Iodo bond provides a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the rapid diversification of the core scaffold.[4]

This is a common strategy in drug discovery for building libraries of related compounds to probe the SAR of a target. For instance, in the development of anticancer agents, different aryl or heteroaryl groups can be attached at the C3 position to optimize interactions with the target kinase.[1][3]

Key Cross-Coupling Reactions

The following table summarizes the primary cross-coupling reactions where this building block is invaluable.

ReactionCoupling PartnerBond FormedTypical CatalystApplication Example
Suzuki-Miyaura Boronic Acids/EstersC-C (sp²)Pd(PPh₃)₄, Pd(dppf)Cl₂Attaching (hetero)aryl rings for kinase inhibitor development.[3][6]
Sonogashira Terminal AlkynesC-C (sp)PdCl₂(PPh₃)₂, CuICreating rigid linkers or introducing alkynyl pharmacophores.[7]
Heck AlkenesC-C (sp²)Pd(OAc)₂Introducing vinyl groups for further functionalization.[5]
Buchwald-Hartwig Amines, AmidesC-NPd₂(dba)₃ with phosphine ligandsAdding amine substituents to modulate solubility and target interactions.[6]
Catalytic Cycle: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is one of the most widely used reactions in medicinal chemistry for its reliability and functional group tolerance. The diagram below illustrates the generally accepted catalytic cycle.

Suzuki_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-I Complex1 R¹-Pd(II)L₂-I OxAdd->Complex1 Transmetal Transmetalation Complex1->Transmetal R²-B(OR)₂ (Base) Complex2 R¹-Pd(II)L₂-R² Transmetal->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 R¹-R²

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.

Applications in Medicinal Chemistry and Drug Discovery

This compound is a quintessential building block for constructing complex molecules aimed at specific biological targets. Its primary applications are in the fields of oncology and neurology.[4]

  • Kinase Inhibitors: The pyrrolopyridine scaffold is a well-established hinge-binding motif for many protein kinases. By using the C3-iodo position to introduce carefully selected side chains, chemists can develop potent and selective inhibitors of kinases implicated in cancer cell proliferation, such as EGFR, SGK-1, and mTOR.[8][9][10]

  • Central Nervous System (CNS) Agents: The scaffold has also been explored for its potential in treating nervous system disorders by targeting receptors like 5-HT₂ₐ and dopamine D₂.[11]

  • Antitumor Agents: Derivatives of 1H-pyrrolo[3,2-c]pyridine have been synthesized and evaluated as colchicine-binding site inhibitors, demonstrating potent antitumor activities by disrupting microtubule dynamics and inducing cell cycle arrest.[1][3]

Logical Workflow in a Drug Discovery Program

The use of this building block follows a logical and iterative process in a typical drug discovery campaign.

A Start: 3-Iodo-4-methoxy- 1H-pyrrolo[3,2-c]pyridine B Parallel Synthesis via Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) A->B C Library of Diverse C3-Substituted Analogs B->C D High-Throughput Screening (Biochemical & Cellular Assays) C->D E Identify Initial Hits D->E F Structure-Activity Relationship (SAR) Analysis E->F G Lead Optimization (Iterative Synthesis & Testing) F->G G->B Design New Analogs H Candidate Drug G->H

Caption: Drug discovery workflow utilizing the target building block.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool in the arsenal of the modern medicinal chemist. Its pre-installed methoxy group offers a potential binding interaction point, while the versatile C3-iodo handle opens the door to a vast chemical space through robust and predictable cross-coupling chemistry. This combination of features solidifies its role as a high-value intermediate for the efficient discovery and optimization of novel therapeutics targeting a range of diseases, from cancer to neurological disorders. As the demand for targeted and effective medicines grows, the importance of such well-designed, synthetically tractable building blocks will only continue to increase.

References

An In-Depth Technical Guide to the Discovery of Novel 1H-Pyrrolo[3,2-c]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[3,2-c]pyridine scaffold, a key isomer of azaindole, has emerged as a privileged structure in modern medicinal chemistry. Its unique electronic properties and ability to form critical hydrogen bond interactions have positioned it as a versatile core for designing potent and selective modulators of various biological targets, particularly protein kinases and tubulin. This guide provides a comprehensive overview of the strategic considerations and experimental workflows involved in the discovery of novel 1H-pyrrolo[3,2-c]pyridine derivatives, from initial synthetic design and execution to biological screening and structure-activity relationship (SAR) elucidation. We will delve into the causality behind experimental choices, present validated protocols, and offer insights to navigate the iterative cycle of drug discovery.

The 1H-Pyrrolo[3,2-c]pyridine Scaffold: A Privileged Core

The fusion of a pyrrole ring with a pyridine ring gives rise to six isomers known as azaindoles, each with a distinct nitrogen atom placement that significantly influences its physicochemical and pharmacological properties. The 1H-pyrrolo[3,2-c]pyridine (also known as 5-azaindole) scaffold has garnered substantial interest due to its structural resemblance to indole while offering improved aqueous solubility and metabolic stability in many cases.

This scaffold is particularly effective in targeting ATP-binding sites in kinases, where the pyridine nitrogen can act as a crucial hydrogen bond acceptor, mimicking the hinge-binding motif of native ligands.[1][2] Furthermore, its rigid, planar structure serves as an excellent foundation for appending various substituents to probe and optimize interactions with target proteins. Recent studies have demonstrated the potential of these compounds in diverse therapeutic areas, including oncology, where they have been investigated as inhibitors of FMS kinase, and as potent anticancer agents that target the colchicine-binding site of tubulin.[1][3][4][5]

Strategic Synthesis of Novel Analogues

The successful discovery of novel compounds hinges on the efficient and versatile synthesis of the core scaffold and its derivatives. While classical indole syntheses like the Fischer or Bartoli methods can be adapted for azaindoles, they often face challenges such as harsh conditions and poor regioselectivity due to the electron-deficient nature of the pyridine ring.[6][7] Consequently, modern transition-metal-catalyzed cross-coupling and annulation strategies have become the methods of choice for their superior control and broader substrate scope.[6][8]

A prevalent and effective strategy involves a multi-step sequence starting from a suitably substituted pyridine precursor. This approach allows for the late-stage introduction of diversity elements, which is highly advantageous for building a chemical library for SAR studies.

Diagram 1: General Synthetic Workflow

G cluster_0 Scaffold Construction cluster_1 Functionalization & Diversification A 2-Amino-3-methyl-5-nitropyridine B N,N-dimethylformamide dimethylacetal A->B Step 1: Condensation C Formamidine Intermediate D Base-mediated Cyclization C->D Step 2: Intramolecular Cyclization E 5-Nitro-1H-pyrrolo[3,2-c]pyridine D->E F Reduction of Nitro Group E->F E->F Scaffold Ready for Modification G 5-Amino-1H-pyrrolo[3,2-c]pyridine F->G H Suzuki / Buchwald-Hartwig Cross-Coupling G->H J Novel 1H-pyrrolo[3,2-c]pyridine Derivatives (Library) H->J I Diverse Aryl/Heteroaryl Boronic Acids or Amines I->H

Caption: A representative synthetic workflow for 1H-pyrrolo[3,2-c]pyridine analogues.

Protocol 2.1: Representative Palladium-Catalyzed Suzuki Coupling

This protocol describes the crucial diversification step where various aryl or heteroaryl groups are introduced onto the scaffold. The specific choice of catalyst, ligand, and base is critical for achieving high yields and must be optimized for different substrates.

  • Reaction Setup: To a microwave vial, add the 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate (1.0 eq.), the desired arylboronic acid (1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq.), and a base like potassium carbonate (2.0 eq.).[5]

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

  • Degassing: Seal the vial and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture in a microwave reactor to a specified temperature (e.g., 85-100 °C) for a set time (e.g., 30-60 minutes).[5] Microwave irradiation is often preferred as it can dramatically reduce reaction times compared to conventional heating.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution in vacuo and purify the crude product by silica gel column chromatography to yield the final compound.[5]

Biological Evaluation and Screening Cascade

With a library of novel compounds in hand, the next phase is to systematically evaluate their biological activity. The design of the screening cascade is paramount for efficiently identifying promising hits and prioritizing them for further development. The strategy should be target-informed, beginning with broad primary screens and progressing to more specific, cell-based, and functional assays.

For compounds designed as tubulin inhibitors, a typical cascade begins with an in vitro tubulin polymerization assay.[3][5][9] For kinase inhibitors, the primary screen would involve a panel of purified kinases to assess potency and selectivity.[1]

Diagram 2: Biological Screening Cascade

G A Primary Screen (e.g., Tubulin Polymerization Assay or Kinase Panel) B Hit Confirmation & Dose-Response (Determine IC50 values) A->B Identify Actives C Secondary Assays (e.g., Cell Proliferation - MTT Assay) B->C Confirm Potency D Selectivity Profiling (e.g., Off-target kinase panel, normal cell line cytotoxicity) C->D Assess Cellular Effect E Mechanism of Action Studies (e.g., Cell Cycle Analysis, Immunofluorescence, Western Blot) D->E Evaluate Specificity & Safety Window F In Vivo Efficacy Studies (Xenograft Models) E->F Elucidate Pathway & Validate Target Engagement

Caption: A hierarchical screening cascade for hit identification and validation.

Protocol 3.1: In Vitro Antiproliferative MTT Assay

This assay is a cornerstone for assessing the cytotoxic or cytostatic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.[4]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (and a positive control, like Combretastatin A-4 for tubulin inhibitors) for a specified duration (e.g., 48-72 hours).[4][5]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Structure-Activity Relationship (SAR) and Lead Optimization

The data generated from the screening cascade fuels the iterative cycle of lead optimization. The goal is to systematically modify the chemical structure of initial "hit" compounds to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

For the 1H-pyrrolo[3,2-c]pyridine scaffold, key positions for modification include the N1 position of the pyrrole, the C3 position, and the C6 position of the pyridine ring. A recent study on tubulin inhibitors explored attaching a 3,4,5-trimethoxyphenyl group at N1 (the 'A-ring') and various aryl moieties at C6 (the 'B-ring').[4]

Table 1: Illustrative SAR Data for C6-Substituted Analogues
Compound IDC6-Substituent (B-ring)HeLa IC₅₀ (µM)[4]SGC-7901 IC₅₀ (µM)[4]MCF-7 IC₅₀ (µM)[4]
10a Phenyl0.851.121.34
10c 3-Methylphenyl (m-tolyl)0.540.670.88
10f 2-Methoxyphenyl0.430.510.62
10t Indolyl0.12 0.15 0.21
CA-4 (Positive Control)0.010.010.01

This table is adapted from published data to illustrate SAR trends.[4]

The data clearly shows that modifying the C6-substituent has a profound impact on antiproliferative activity. The introduction of an indolyl group in compound 10t resulted in the most potent activity across all three cell lines, with IC₅₀ values in the nanomolar range.[3][4][5] This suggests that the larger, hydrogen-bond-donating indole ring forms more favorable interactions within the colchicine-binding site of tubulin.[3][5]

Diagram 3: The Iterative Cycle of Lead Optimization

G Design Design Analogs (Based on SAR) Synthesis Chemical Synthesis of New Compounds Design->Synthesis Hypothesis Testing Biological Testing (Screening Cascade) Synthesis->Testing New Chemical Matter Analysis SAR Analysis (Identify Key Moieties) Testing->Analysis Generate Data Analysis->Design Informed Decisions

Caption: The drug discovery cycle of designing, synthesizing, and testing new compounds.

Conclusion and Future Outlook

The 1H-pyrrolo[3,2-c]pyridine scaffold continues to be a highly fruitful starting point for the discovery of novel therapeutics. Its synthetic tractability, coupled with its favorable pharmacological properties, ensures its place in the modern medicinal chemist's toolkit. The successful development of potent kinase and tubulin inhibitors highlights the scaffold's versatility. Future work will likely focus on exploring new substitution patterns, developing more complex fused-ring systems, and applying these cores to a broader range of biological targets. As synthetic methodologies become more advanced and our understanding of target biology deepens, the potential for discovering new clinical candidates based on this remarkable scaffold remains exceptionally high.

References

A Guide to the Therapeutic Target Landscape of the 1H-Pyrrolo[3,2-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1H-pyrrolo[3,2-c]pyridine core is a privileged heterocyclic scaffold that forms the foundation of numerous biologically active compounds. While specific derivatives like 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine often serve as key synthetic intermediates, the scaffold itself is adept at targeting a wide array of proteins crucial in human disease. This guide provides an in-depth exploration of the primary therapeutic target classes for which this scaffold has shown significant promise, with a focus on protein kinases and cytoskeletal components. We will dissect the biological rationale for pursuing these targets and provide validated, step-by-step experimental workflows for their investigation, offering a strategic blueprint for researchers in drug discovery and development.

Introduction: The 1H-Pyrrolo[3,2-c]pyridine Core as a Versatile Drug Discovery Engine

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These "privileged scaffolds" possess the ideal geometry and chemical properties to interact with multiple, distinct biological targets. The 1H-pyrrolo[3,2-c]pyridine system is a prominent member of this group. Its rigid, bicyclic structure, combined with a strategic arrangement of hydrogen bond donors and acceptors, makes it an excellent starting point for developing potent and selective modulators of protein function.

The subject of this guide, this compound, represents a highly valuable, functionalized version of this core. The methoxy group can influence solubility and electronic properties, while the iodo-substituent at the C3 position is a versatile chemical handle. It is primed for sophisticated synthetic transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the systematic exploration of chemical space around the core. This allows chemists to "decorate" the scaffold with various functional groups to fine-tune its affinity and selectivity for a desired biological target.

This document will delve into the most promising therapeutic targets for which the 1H-pyrrolo[3,2-c]pyridine scaffold is suited, providing the strategic rationale and practical methodologies for their validation.

Part 1: Protein Kinases – The Predominant Target Class

Protein kinases, enzymes that regulate the majority of cellular processes by phosphorylating substrate proteins, are the most widely explored target class for 1H-pyrrolo[3,2-c]pyridine derivatives. The scaffold is an effective "hinge-binder," a critical interaction motif for many ATP-competitive kinase inhibitors.

FMS Kinase (CSF-1R): A Dual Target in Oncology and Inflammation

Biological Rationale: The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as FMS kinase, is a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of monocytes and macrophages.[1] In oncology, tumor-associated macrophages (TAMs) often overexpress FMS and promote tumor growth, metastasis, and suppression of the immune response. In inflammatory diseases like rheumatoid arthritis, FMS-driven macrophages are key mediators of joint destruction.[1] Therefore, inhibiting FMS kinase presents a compelling strategy for both anticancer and anti-inflammatory therapies.

Scaffold-Target Evidence: A series of diarylamide and diarylurea derivatives built upon the pyrrolo[3,2-c]pyridine scaffold have demonstrated potent and selective inhibition of FMS kinase.[1][2][3] These studies highlight how modifications to the core structure can yield compounds with nanomolar potency.[2][3]

Compound ClassTargetIC50 ValueTherapeutic AreaReference
Diarylurea Pyrrolo[3,2-c]pyridineFMS Kinase60 nMCancer, Inflammation[2]
Diarylamide Pyrrolo[3,2-c]pyridineFMS Kinase30 nMCancer, Inflammation[2]
KIST101029MEK, JNK, mTORNot specifiedCancer[4]

Experimental Workflow for FMS Kinase Inhibitor Validation: This workflow outlines a logical progression from direct enzyme inhibition to cellular functional effects.

FMS_Workflow cluster_0 Step 1: In Vitro Biochemical Assay cluster_1 Step 2: Cell-Based Target Engagement cluster_2 Step 3: Cellular Functional Assays biochem HTRF or LanthaScreen Assay Measure direct inhibition of recombinant FMS kinase activity. (Primary Endpoint: IC50) western Western Blot Analysis Use CSF-1 stimulated macrophages (e.g., BMDM). Probe for phospho-FMS (autophosphorylation). (Endpoint: Reduction in p-FMS signal) biochem->western Confirm direct inhibition prolif Macrophage Proliferation Assay Measure inhibition of CSF-1 induced growth in BMDMs. (Endpoint: IC50 for proliferation) western->prolif Validate cellular target engagement viability Cancer Cell Viability Assay Test on FMS-expressing cancer lines (e.g., ovarian, breast). (Endpoint: GI50/IC50 for viability) western->viability

Caption: Workflow for validating FMS kinase inhibitors.

Protocol 1: FMS Kinase Biochemical Inhibition Assay (HTRF)

  • Reagents: Recombinant human FMS kinase, biotinylated poly-GT substrate, ATP, HTRF detection reagents (Europium-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665).

  • Procedure:

    • Prepare a serial dilution of the test compound (derived from the this compound intermediate) in DMSO.

    • In a 384-well assay plate, add FMS kinase enzyme to assay buffer.

    • Add the test compound dilutions to the wells and incubate for 15 minutes to allow for binding.

    • Initiate the kinase reaction by adding a mixture of biotinylated substrate and ATP. Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect phosphorylation by adding the HTRF detection reagents.

    • After a further 60-minute incubation, read the plate on an HTRF-compatible reader.

  • Data Analysis: Calculate the HTRF ratio and plot against compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Causality: This assay directly measures the compound's ability to inhibit the enzymatic function of isolated FMS kinase, confirming it as the direct molecular target.

Janus Kinases (JAKs): Key Nodes in Cytokine Signaling

Biological Rationale: The JAK family (JAK1, JAK2, JAK3, TYK2) are non-receptor tyrosine kinases that are indispensable for signaling from over 60 different cytokine receptors. The JAK-STAT pathway is a primary communication route for the immune system. Dysregulation of this pathway is central to a wide range of autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Given that JAK3 expression is largely restricted to hematopoietic cells, inhibiting it offers a pathway to immunosuppression with potentially fewer side effects than broadly acting agents.[5]

Scaffold-Target Evidence: The pyrrolopyridine and related pyrrolopyrimidine scaffolds are well-established cores for potent JAK inhibitors.[5][6][7][8] Medicinal chemistry programs have successfully generated compounds with high selectivity for specific JAK isoforms, which is crucial for tailoring the therapeutic effect and minimizing off-target toxicities.[7][9]

JAK_STAT_Pathway cluster_0 cytokine Cytokine (e.g., IL-2, IFNγ) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates (p) p_stat p-STAT (Dimer) stat->p_stat dimerizes nucleus Nucleus p_stat->nucleus translocates to gene Gene Expression (Inflammation, Proliferation) inhibitor Pyrrolo[3,2-c]pyridine Inhibitor inhibitor->jak BLOCKS

Caption: The JAK-STAT signaling pathway and point of inhibition.

Protocol 2: Cellular p-STAT Inhibition Assay (Flow Cytometry)

  • Cell System: Human whole blood or isolated peripheral blood mononuclear cells (PBMCs).

  • Procedure:

    • Pre-incubate whole blood/PBMCs with serial dilutions of the test compound for 1 hour.

    • Stimulate the relevant pathway. For a JAK1/3 inhibitor, stimulate with Interleukin-2 (IL-2).

    • Incubate for 15-30 minutes at 37°C to allow for STAT phosphorylation.

    • Fix the cells immediately with a formaldehyde-based buffer to preserve the phosphorylation state.

    • Permeabilize the cells with methanol to allow antibody access to intracellular targets.

    • Stain the cells with fluorescently-labeled antibodies against a cell surface marker (e.g., CD4 for T-cells) and against the intracellular target, phospho-STAT5 (p-STAT5).

    • Analyze the samples on a flow cytometer, gating on the CD4+ population and quantifying the median fluorescence intensity (MFI) of the p-STAT5 signal.

  • Data Analysis: Plot the p-STAT5 MFI against compound concentration to determine the IC50 in a cellular context.

  • Trustworthiness: This protocol is self-validating. The unstimulated control defines the baseline, and the stimulated (vehicle-treated) control defines the maximum signal window. The inhibition is measured as a percentage reduction within this window, providing a robust and physiologically relevant readout of target engagement.

Part 2: Tubulin Polymerization – A Cytoskeletal Cancer Target

While kinase inhibition is a dominant theme, the versatility of the 1H-pyrrolo[3,2-c]pyridine scaffold extends to other fundamental cellular machinery.

Biological Rationale: Microtubules are dynamic polymers of α- and β-tubulin heterodimers that form a critical part of the cytoskeleton. They are essential for maintaining cell structure, intracellular transport, and, most importantly, forming the mitotic spindle during cell division. Agents that disrupt microtubule dynamics are powerful anticancer drugs because they induce mitotic arrest and apoptosis in rapidly dividing cancer cells. The colchicine binding site on β-tubulin is a well-validated target for such agents.

Scaffold-Target Evidence: Recent studies have identified 1H-pyrrolo[3,2-c]pyridine derivatives as potent inhibitors of tubulin polymerization that act by binding to the colchicine site.[10][11] One of the most potent compounds demonstrated IC50 values ranging from 0.12 to 0.21 μM against several cancer cell lines and was shown to cause G2/M phase cell cycle arrest.[10]

Experimental Workflow for Tubulin Inhibitor Validation:

Tubulin_Workflow cluster_0 Step 1: In Vitro Biochemical Assay cluster_1 Step 2: Cellular Morphology Analysis cluster_2 Step 3: Functional Consequence Assay poly_assay Tubulin Polymerization Assay Measure light scattering or fluorescence increase as tubulin polymerizes. (Endpoint: Inhibition of polymerization rate) if_assay Immunofluorescence Microscopy Stain cells (e.g., HeLa) for α-tubulin. Observe disruption of microtubule network. (Endpoint: Visual confirmation of depolymerization) poly_assay->if_assay Confirm direct action on tubulin facs_assay Cell Cycle Analysis (Flow Cytometry) Stain DNA with propidium iodide. Quantify accumulation of cells in G2/M phase. (Endpoint: % of cells in G2/M) if_assay->facs_assay Link microtubule disruption to cellular phenotype

Caption: Workflow for validating tubulin polymerization inhibitors.

Protocol 3: Cell Cycle Analysis via Propidium Iodide Staining

  • Cell System: A rapidly proliferating cancer cell line (e.g., HeLa, SGC-7901).[10]

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x the GI50 value) for a period equivalent to one cell cycle (e.g., 24 hours). Include a vehicle control.

    • Harvest the cells (including floating cells, which may be apoptotic) by trypsinization and centrifugation.

    • Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content. RNase A prevents the staining of double-stranded RNA.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples on a flow cytometer, measuring the fluorescence of the PI signal.

  • Data Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A potent tubulin inhibitor will cause a significant, dose-dependent increase in the G2/M population.

  • Authoritative Grounding: This is a standard, universally accepted method for determining the effect of a compound on cell cycle progression. The distinct peaks for 2n (G1) and 4n (G2/M) DNA content provide a clear, quantitative, and validated readout of mitotic arrest.

Part 3: Emerging and Other Potential Targets

The adaptability of the 1H-pyrrolo[3,2-c]pyridine scaffold is further demonstrated by its activity against other, diverse target classes.

  • Viral Entry Inhibitors: Pyrrolo[3,2-c]pyridin-4-amine derivatives have been identified as broad-spectrum entry inhibitors of influenza viruses.[12] These compounds appear to interfere with the post-fusion uncoating process and nuclear import of the viral components, representing a novel antiviral strategy.[12]

  • RIPK1 Kinase: As a critical mediator of a programmed cell death pathway known as necroptosis, Receptor-Interacting Protein Kinase 1 (RIPK1) is a high-value target for inflammatory and neurodegenerative diseases.[13][14] The development of kinase inhibitors based on related scaffolds suggests that the 1H-pyrrolo[3,2-c]pyridine core is well-suited for targeting RIPK1.

  • Platelet Aggregation Inhibitors: Early work demonstrated that isosteres of the antithrombotic drug ticlopidine, based on the pyrrolo[3,2-c]pyridine structure, could inhibit ADP-induced platelet aggregation in vitro.[15] This suggests a potential application in cardiovascular disease.

Conclusion and Future Directions

The 1H-pyrrolo[3,2-c]pyridine scaffold is a proven drug discovery tool with demonstrated utility against a range of high-value therapeutic targets. Its primary success has been in the development of protein kinase inhibitors for oncology and inflammatory diseases, but its potential extends to cytoskeletal targets and even antiviral applications.

The true value of a starting material like This compound lies in its capacity as a launchpad for systematic, structure-based drug design. By leveraging the iodo group for advanced chemical coupling techniques, drug discovery teams can rapidly generate diverse libraries of compounds. These libraries can then be screened against the targets outlined in this guide using the validated experimental workflows provided. This strategic approach, combining versatile chemistry with robust biological validation, is the most effective path to developing novel therapeutics from this privileged scaffold.

References

solubility of 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine in Organic Solvents

Authored by: Dr. Gemini, Senior Application Scientist

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is a cornerstone of successful formulation and application. This guide provides a detailed exploration of the solubility characteristics of this compound, a heterocyclic compound with potential applications in medicinal chemistry.[1][2] The pyrrolopyridine scaffold is a recurring motif in biologically active molecules, making the physicochemical properties of its derivatives a subject of significant interest.[2] This document will not only present theoretical considerations for solubility but also provide actionable experimental protocols for its determination.

Molecular Structure and its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The structure of this compound features a fused pyrrolopyridine ring system, a methoxy group, and an iodine atom. Each of these components contributes to the overall polarity, hydrogen bonding capability, and molecular size, which are the primary determinants of solubility.

  • Pyrrolopyridine Core: The presence of nitrogen atoms in the bicyclic ring system introduces polarity and the potential for hydrogen bonding, particularly the nitrogen in the pyrrole ring which has an available hydrogen atom.[3] This suggests a degree of solubility in polar solvents.

  • Methoxy Group (-OCH₃): The ether linkage in the methoxy group can act as a hydrogen bond acceptor, further enhancing interactions with protic solvents.

  • Iodine Atom (-I): The large and polarizable iodine atom contributes to the molecular weight and can participate in halogen bonding, a weaker, non-covalent interaction that can influence solubility in specific solvents.

  • Overall Polarity: The combination of these functional groups results in a molecule with moderate polarity. The general principle of "like dissolves like" suggests that this compound will exhibit greater solubility in polar organic solvents compared to nonpolar ones.[4][5]

Predicted Solubility Profile

Solvent Solvent Type Predicted Solubility Rationale
Dimethyl Sulfoxide (DMSO)Polar AproticHighExcellent solvent for a wide range of organic compounds, including those with moderate polarity and hydrogen bonding capabilities.
N,N-Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO, DMF is a versatile polar aprotic solvent.
Methanol (MeOH)Polar ProticModerate to HighThe hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, interacting favorably with the pyrrolopyridine core and methoxy group.
Ethanol (EtOH)Polar ProticModerateSimilar to methanol, but its slightly larger alkyl chain may slightly decrease its solvating power for this specific compound.
Dichloromethane (DCM)Polar AproticModerateA good solvent for many organic compounds, its polarity is sufficient to dissolve moderately polar molecules.
Chloroform (CHCl₃)Polar AproticModerateSimilar in properties to DCM.
Tetrahydrofuran (THF)Polar AproticModerateThe ether oxygen in THF can act as a hydrogen bond acceptor.
AcetonePolar AproticModerate to LowWhile polar, its solvating power for this compound may be less than other polar aprotic solvents.
Ethyl Acetate (EtOAc)Moderately PolarLowMay show some solubility, but likely less than more polar solvents.
HexanesNonpolarVery LowAs a nonpolar solvent, it is not expected to effectively solvate the polar functional groups of the molecule.[4]
Diethyl EtherSlightly PolarVery LowWhile it has an ether linkage, its overall nonpolar character will likely result in poor solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound.[6][7][8]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh Compound prep_solvent Add Solvent prep_compound->prep_solvent prep_vortex Vortex to Mix prep_solvent->prep_vortex equil_shake Shake at Constant Temperature (e.g., 24h) prep_vortex->equil_shake sep_centrifuge Centrifuge equil_shake->sep_centrifuge sep_supernatant Collect Supernatant sep_centrifuge->sep_supernatant analysis_filter Filter Supernatant sep_supernatant->analysis_filter analysis_dilute Dilute Sample analysis_filter->analysis_dilute analysis_hplc Analyze by HPLC analysis_dilute->analysis_hplc analysis_calc Calculate Concentration analysis_hplc->analysis_calc

Caption: Experimental workflow for solubility determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure a saturated solution with visible solid remaining.

    • Add a known volume of the desired organic solvent to each vial.

    • Vortex the vials for 1-2 minutes to ensure initial mixing.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution has reached a steady state.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the supernatant through a syringe filter to remove any remaining particulate matter.

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Analyze the calibration standards and the diluted samples by HPLC.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Trustworthiness and Self-Validation

The described protocol incorporates several self-validating mechanisms to ensure the trustworthiness of the results:

  • Use of Excess Solid: Ensures that a true saturated solution is achieved.

  • Equilibration Time: A sufficient equilibration period minimizes the risk of undersaturated solutions.

  • Temperature Control: Maintains consistency and allows for reproducible results.

  • Centrifugation and Filtration: Guarantees that only the dissolved compound is being measured.

  • HPLC Quantification with Calibration Curve: Provides an accurate and precise measurement of the compound's concentration.

Conclusion

While specific solubility data for this compound is not readily published, a thorough understanding of its molecular structure allows for a reasoned prediction of its behavior in various organic solvents. This guide provides the theoretical framework and a robust, validated experimental protocol for researchers to determine the precise solubility of this compound. The successful execution of these methods will yield reliable data crucial for advancing research and development involving this promising heterocyclic molecule.

References

Methodological & Application

Topic: Suzuki-Miyaura Cross-Coupling of 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Introduction

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents, particularly in the development of kinase inhibitors and other targeted therapeutics.[1] Its structural similarity to purine bases allows it to function as a versatile hinge-binding element in drug design. The functionalization of this core, particularly through carbon-carbon bond formation, is a critical step in generating molecular diversity for drug discovery pipelines.

3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine (CAS No. 1000341-25-2) is a key building block for this purpose.[2] The iodine atom at the C3 position provides a reactive handle for palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being the most prominent and widely applied method due to its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid and ester coupling partners.[3][4]

This application note provides a comprehensive guide for researchers, offering detailed protocols, mechanistic insights, and practical advice for successfully performing the Suzuki-Miyaura coupling on the this compound substrate.

Mechanism and Key Parameters: The "Why" Behind the Protocol

A deep understanding of the Suzuki-Miyaura catalytic cycle is paramount for successful reaction setup and troubleshooting. The reaction is not a simple mixing of reagents but a finely tuned catalytic process where each component plays a critical role.[5]

Suzuki_Catalytic_Cycle cluster_legend Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-I)L₂ Pd0->OxAdd Oxidative Addition Transmetalation Transmetalation Intermediate (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product Coupled Product (Ar-Ar') Transmetalation->Product ArI R-I (this compound) ArI->OxAdd Boronic R'-B(OH)₂ + Base Borate [R'-B(OH)₃]⁻ (Activated Borate) Boronic->Borate Borate->Transmetalation key

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Palladium Catalyst & Ligand: The heart of the reaction is the palladium catalyst. The cycle begins with a Pd(0) species, which is the active catalyst.[6]

    • Expertise: While Pd(PPh₃)₄ can be used directly as a Pd(0) source, combinations like Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands are more common. These Pd(II) or Pd(0) precursors are reduced in situ to the active Pd(0) state. The ligand (e.g., PPh₃, XPhos, SPhos, dppf) is not a passive spectator; it stabilizes the Pd(0) center, prevents its aggregation into inactive palladium black, and modulates its electronic properties and steric environment.[5][6] For electron-rich heteroaryl halides like our substrate, bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos) can accelerate both the oxidative addition and reductive elimination steps, leading to higher yields and faster reactions.[7]

  • The Base: The base is arguably the most critical reagent after the catalyst. Its primary role is to activate the boronic acid.[8][9]

    • Expertise: Boronic acids themselves are poor nucleophiles. The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) reacts with the boronic acid to form a more nucleophilic borate anion [R-B(OH)₃]⁻.[3][9] This "ate" complex possesses a higher electron density on the organic group, which dramatically accelerates the transmetalation step—the transfer of the organic moiety from boron to palladium. The choice of base can influence reaction rates and suppress side reactions. Stronger bases like Cs₂CO₃ or K₃PO₄ are often effective for challenging couplings.

  • The Solvent System: The solvent must solubilize all reaction components to varying degrees.

    • Expertise: Suzuki couplings are often performed in biphasic solvent systems, such as 1,4-dioxane/water or toluene/ethanol/water.[10][11] The organic solvent solubilizes the aryl halide, catalyst, and ligand, while the aqueous phase dissolves the inorganic base and facilitates the formation of the borate complex. The presence of water can be crucial for the reaction's success.[11]

  • The Boron Source: While arylboronic acids are most common, their corresponding esters (e.g., pinacol esters) can also be used.

    • Expertise: Boronic esters often exhibit greater stability, have a longer shelf-life, and are less prone to protodeboronation (a key side reaction where the C-B bond is cleaved by a proton source).[4] If using a boronic ester, the presence of a strong base and water is often essential to hydrolyze the ester in situ to the active boronic acid/borate species.

Experimental Protocols & Workflow

The following protocols are robust starting points for the Suzuki coupling of this compound. Optimization may be required depending on the specific boronic acid used.

Experimental_Workflow cluster_prep 1. Pre-Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Purification prep_vessel Dry reaction vessel (Microwave vial or flask) add_solids Add 3-iodo-scaffold (1 eq), Boronic Acid (1.2-1.5 eq), Base (2-3 eq), & Catalyst prep_vessel->add_solids add_solvent Add degassed solvent(s) add_solids->add_solvent degas Purge with N₂ or Ar for 15-20 min add_solvent->degas heat Heat with stirring (Conventional or Microwave) degas->heat monitor Monitor reaction via TLC or LC-MS heat->monitor cool Cool to room temp monitor->cool extract Dilute with EtOAc/H₂O, separate layers cool->extract dry Dry organic layer (e.g., Na₂SO₄), filter extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify via flash column chromatography concentrate->purify final_product Final Product purify->final_product Obtain Pure Product

References

experimental procedure for Sonogashira coupling of 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Sonogashira Coupling of 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine: Principles and Practices

For researchers and scientists in the field of medicinal chemistry and drug development, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. The 1H-pyrrolo[3,2-c]pyridine core, a key pharmacophore, offers a versatile template for developing novel therapeutic agents.[1][2] The Sonogashira cross-coupling reaction provides a powerful and efficient method for introducing molecular complexity by forming a carbon-carbon bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne.[3][4][5] This guide offers a detailed protocol and the underlying scientific principles for the Sonogashira coupling of this compound, a critical intermediate in pharmaceutical synthesis.[6]

The Scientific Foundation: Mechanism and Rationale

The Sonogashira reaction is a Nobel Prize-recognized transformation that typically employs a dual catalytic system: a palladium complex and a copper(I) salt.[3][7] This combination allows the reaction to proceed under mild conditions with high functional group tolerance, making it ideal for late-stage modifications of complex molecules.[3][8]

The Catalytic Cycles:

The reaction mechanism is generally accepted to proceed via two interconnected catalytic cycles.[9][10]

  • The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl iodide (this compound). This step forms a Pd(II) intermediate. The subsequent transmetalation step, where the alkynyl group is transferred from copper to palladium, is often the rate-determining step.[9] The cycle concludes with reductive elimination, which forms the desired C-C bond, releases the final product, and regenerates the Pd(0) catalyst.[10][11]

  • The Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species.[3][9] This activated alkyne is then transferred to the palladium center during the transmetalation step.[11][12] The base, typically an amine like triethylamine or diisopropylethylamine, is crucial for deprotonating the alkyne and neutralizing the hydrohalic acid (HI) generated during the reaction, which prevents catalyst deactivation.[12]

While the classical method is highly effective, copper-free Sonogashira protocols have also been developed to avoid issues related to homocoupling of the alkyne (Glaser coupling) and to simplify purification.[4][13]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-I(L₂) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkyne Ar-Pd(II)-C≡CR(L₂) Transmetal->PdII_Alkyne CuI CuI Transmetal->CuI Regenerates CuI RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide Base Base (e.g., Et₃N) Base->Cu_Acetylide CuI->Cu_Acetylide Cu_Acetylide->Transmetal Transfers Alkyne BaseH Base-H⁺I⁻ Cu_Acetylide->BaseH caption Fig. 1: The dual catalytic cycles of the Sonogashira reaction.

Fig. 1: The dual catalytic cycles of the Sonogashira reaction.

Experimental Protocol

This protocol is designed for the Sonogashira coupling of this compound with a generic terminal alkyne. Researchers should adapt stoichiometry and reaction times based on the specific alkyne used.

2.1. Materials and Reagents

Reagent/MaterialPurposeNotes
This compoundAryl Halide SubstrateEnsure it is pure and dry.[6]
Terminal Alkyne (e.g., Phenylacetylene)Coupling PartnerUse 1.1 - 1.5 equivalents. Must be free of moisture.
PdCl₂(PPh₃)₂ or Pd(PPh₃)₄Palladium CatalystTypically 2-5 mol%. PdCl₂(PPh₃)₂ is often more stable and convenient.[9][14]
Copper(I) Iodide (CuI)Co-catalystTypically 4-10 mol%. Should be a fine, off-white to light tan powder.
Triethylamine (Et₃N) or DIPEABase and/or SolventUse 2-3 equivalents if a co-solvent is used. Must be anhydrous.[14]
Anhydrous Solvent (DMF, THF, or Acetonitrile)Reaction MediumEnsure solvents are degassed to remove oxygen, which can deactivate the catalyst.[8][15]
Inert Gas (Nitrogen or Argon)Anhydrous/Anaerobic ConditionsEssential to prevent catalyst oxidation.[12]
Celite®Filtration AidFor removing fine palladium and copper residues.
Silica GelStationary Phase for ChromatographyFor product purification.
Solvents for Workup & ChromatographyExtraction & Elutione.g., Ethyl Acetate, Hexane, Dichloromethane.
Standard GlasswareReaction Vessel, Condenser, etc.Must be oven- or flame-dried before use.

2.2. Experimental Workflow

Fig. 2: General experimental workflow for the Sonogashira coupling.

2.3. Step-by-Step Procedure

  • Preparation: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv), and copper(I) iodide (0.06 equiv).[14]

  • Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. Maintain a positive pressure of the inert gas throughout the reaction.

  • Solvent and Base Addition: Through a septum, add anhydrous, degassed solvent (e.g., DMF, 5 mL per mmol of substrate) followed by the amine base (e.g., Et₃N, 2.5 equiv). Stir the mixture at room temperature for 10 minutes to allow for dissolution and complex formation.

  • Alkyne Addition: Slowly add the terminal alkyne (1.2 equiv) to the stirring mixture via syringe. A slight color change may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature. The reactivity of aryl iodides is high, and the reaction is often complete within a few hours at room temperature.[3][10] For less reactive alkynes or to increase the rate, the mixture can be gently heated to 40-60 °C.[5][14] Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a short plug of Celite to remove the insoluble catalyst residues and salts.[14]

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. This removes the amine base and any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.[16] The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis.

  • Characterization: Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, HRMS) to confirm its structure and purity.

Troubleshooting and Key Considerations

IssuePotential CauseSuggested Solution
Low or No Yield Inactive catalyst (oxygen exposure), wet reagents/solvents, insufficient base.Ensure all reagents are anhydrous and solvents are thoroughly degassed.[14] Use fresh catalyst and base. Consider a more electron-rich phosphine ligand if reactivity is poor.[17]
Alkyne Homocoupling Presence of oxygen, high concentration of copper catalyst.Maintain a strict inert atmosphere. Reduce the loading of the copper(I) iodide co-catalyst or consider a copper-free protocol.[4]
Starting Material Remains Low reactivity of the alkyne, insufficient temperature.Increase the reaction temperature moderately (e.g., to 60 °C).[5] Increase the equivalents of the alkyne. Ensure the palladium catalyst is fully active.
Difficult Purification Contamination with phosphine oxides or metal residues.Ensure the initial filtration through Celite is performed carefully.[18] A wash with an aqueous solution of ammonium hydroxide can sometimes help remove copper salts.

Conclusion

The Sonogashira coupling is an indispensable reaction for the synthesis of complex molecules in drug discovery. By understanding the underlying mechanism and adhering to a carefully controlled experimental protocol, researchers can reliably functionalize the this compound core. This guide provides a robust framework, grounded in established chemical principles, to facilitate the synthesis of novel alkynyl-substituted heterocycles for the advancement of pharmaceutical research.

References

The Strategic Application of 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine in the Synthesis of Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Kinase Inhibition

In the landscape of modern medicinal chemistry, the quest for selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and immunology. Kinases, as central regulators of cellular signaling, represent a rich target class. The 1H-pyrrolo[3,2-c]pyridine core has emerged as a "privileged scaffold" – a molecular framework that demonstrates a high affinity for the ATP-binding site of various kinases. Its unique electronic and structural features allow for the development of highly specific inhibitors. This application note focuses on a key intermediate, 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine , and its strategic use in the synthesis of next-generation kinase inhibitors.

The strategic placement of an iodo group at the 3-position and a methoxy group at the 4-position of the pyrrolo[3,2-c]pyridine scaffold offers medicinal chemists a versatile handle for molecular elaboration. The iodo substituent is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse chemical moieties to probe the kinase active site. The methoxy group, on the other hand, can act as a key hydrogen bond acceptor or be further modified, influencing the inhibitor's potency, selectivity, and pharmacokinetic properties. This document provides a detailed guide for researchers, scientists, and drug development professionals on leveraging this powerful building block in their kinase inhibitor synthesis programs.

Targeting Key Kinases: FMS and MPS1

The 1H-pyrrolo[3,2-c]pyridine scaffold has been successfully employed to develop inhibitors for a range of kinases. This note will focus on two prominent examples: FMS-like tyrosine kinase 3 (FMS) and Monopolar Spindle 1 (MPS1) kinase, both of which are critical targets in cancer therapy.

FMS Kinase: A Driver of Myeloid Malignancies and Inflammation

FMS, also known as colony-stimulating factor 1 receptor (CSF-1R), is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of monocytes and macrophages.[1] Dysregulation of FMS signaling, often through activating mutations, is a key driver in various cancers, including acute myeloid leukemia (AML), and inflammatory diseases like rheumatoid arthritis.[2][3] Inhibiting FMS can thus disrupt tumor growth and mitigate inflammatory responses.

The signaling cascade initiated by FMS activation is complex, involving pathways such as PI3K/Akt/mTOR and RAS/MEK/ERK, which are central to cell survival and proliferation.[4][5]

FMS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FMS FMS Receptor PI3K PI3K FMS->PI3K RAS RAS FMS->RAS STAT5 STAT5 FMS->STAT5 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation Differentiation Differentiation ERK->Differentiation STAT5->Proliferation MPS1_Signaling_Pathway cluster_kinetochore Kinetochore cluster_cytoplasm Cytoplasm cluster_mitosis Mitotic Progression MPS1 MPS1 Kinase Knl1 Knl1 MPS1->Knl1 P Bub1_Bub3 Bub1-Bub3 Knl1->Bub1_Bub3 Recruits Mad1_Mad2 Mad1-Mad2 Bub1_Bub3->Mad1_Mad2 Activates MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC Forms APC_C APC/C MCC->APC_C Inhibits Anaphase Anaphase APC_C->Anaphase Triggers Experimental_Workflow Start This compound Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Suzuki Suzuki-Miyaura (C-C bond) Coupling->Suzuki Sonogashira Sonogashira (C-C bond) Coupling->Sonogashira Buchwald Buchwald-Hartwig (C-N bond) Coupling->Buchwald Purification Purification (Chromatography) Suzuki->Purification Sonogashira->Purification Buchwald->Purification Product Kinase Inhibitor Scaffold Analysis Characterization (NMR, MS) Purification->Analysis Analysis->Product

References

Application Notes and Protocols for the N-Alkylation of 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkylated Pyrrolo[3,2-c]pyridines

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1][2] N-alkylation of this system is a critical synthetic step, as the substituent on the pyrrole nitrogen can profoundly influence the molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive guide to the N-alkylation of 3-iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine, a versatile intermediate for the synthesis of novel therapeutics. The presence of the iodo group at the 3-position allows for subsequent functionalization, such as through Suzuki-Miyaura cross-coupling reactions, further expanding the accessible chemical space.[3][4][5]

Mechanistic Considerations and Strategic Approach

The N-alkylation of a pyrrole-containing heterocycle like this compound proceeds via a nucleophilic substitution reaction. The reaction is initiated by the deprotonation of the pyrrole nitrogen, which possesses a pKa typically in the range of 16-17 in DMSO, rendering it sufficiently acidic to be deprotonated by a suitable base. The resulting anionic species then acts as a nucleophile, attacking an electrophilic alkylating agent, such as an alkyl halide, to form the N-alkylated product.

The choice of base and solvent is crucial for the success of this reaction. A common and effective combination for the N-alkylation of pyrrole-like heterocycles is potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6][7][8] K₂CO₃ is a moderately strong base that is generally sufficient to deprotonate the pyrrole nitrogen without causing unwanted side reactions. DMF is an excellent solvent for this transformation as it effectively solvates the potassium cation, enhancing the nucleophilicity of the pyrrole anion.

Experimental Workflow Diagram

experimental_workflow A Reactant Preparation B Reaction Setup A->B Dissolve & Add Reagents C Reaction Monitoring B->C Stir at RT D Workup C->D Quench with Water E Purification D->E Extraction & Drying F Characterization E->F Column Chromatography

Caption: A generalized workflow for the N-alkylation reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation of this compound with an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF (approximately 10-15 mL per mmol of the starting material) to the flask. Stir the mixture until the starting material is fully dissolved. To this solution, add anhydrous potassium carbonate (2.0-3.0 eq).

  • Addition of Alkylating Agent: Slowly add the alkyl halide (1.1-1.5 eq) to the stirred suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.

  • Workup: Upon completion, pour the reaction mixture into deionized water. This will precipitate the crude product and dissolve the inorganic salts.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with deionized water, followed by brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation: Reaction Parameters and Expected Outcomes

The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of this compound with various alkylating agents. The data is based on analogous reactions reported in the literature for similar heterocyclic systems.

EntryAlkylating AgentBase (eq)SolventTemp (°C)Time (h)Expected Yield (%)
1Methyl IodideK₂CO₃ (2.0)DMF254-685-95
2Ethyl BromideK₂CO₃ (2.5)DMF258-1280-90
3Benzyl BromideK₂CO₃ (2.0)DMF253-590-98
4Propargyl BromideK₂CO₃ (3.0)DMF256-875-85

Trustworthiness: A Self-Validating System

The reliability of this protocol is ensured through several key checkpoints:

  • In-process Monitoring: The use of TLC allows for real-time tracking of the reaction's progress. This ensures that the reaction is driven to completion and helps in identifying the formation of any significant byproducts.

  • Definitive Workup: The aqueous workup procedure is designed to efficiently remove the inorganic base and the DMF solvent, providing a crude product that is amenable to straightforward purification.

  • Chromatographic Purification: Silica gel column chromatography is a robust method for separating the desired N-alkylated product from any unreacted starting material, over-alkylated products, or other impurities.

  • Spectroscopic Verification: The final product's identity and purity are unequivocally confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected shifts in the NMR spectra, particularly for the newly introduced alkyl group and the protons on the pyrrolo[3,2-c]pyridine core, provide definitive structural proof.

General N-Alkylation Mechanism Diagram

n_alkylation_mechanism cluster_0 N-Alkylation Mechanism Start This compound Anion Pyrrole Anion (Nucleophile) Start->Anion Deprotonation Base Base (e.g., K₂CO₃) Product N-Alkyl-3-iodo-4-methoxy- 1H-pyrrolo[3,2-c]pyridine Anion->Product SN2 Attack AlkylHalide Alkyl Halide (R-X) (Electrophile) Salt Byproduct (KX)

Caption: The general mechanism of N-alkylation of the pyrrolo[3,2-c]pyridine core.

Conclusion

The N-alkylation of this compound is a fundamental transformation for the synthesis of a diverse range of potentially bioactive molecules. The protocol detailed in this application note, utilizing potassium carbonate in DMF, provides a reliable and high-yielding method for this conversion. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently access a variety of N-substituted pyrrolo[3,2-c]pyridine derivatives for further investigation in drug discovery and development programs.

References

Purification of 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

This guide provides a comprehensive, in-depth protocol for the purification of 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine derivatives using silica gel column chromatography. These heterocyclic compounds are crucial building blocks in medicinal chemistry and drug development. However, their inherent basicity, conferred by the pyridine and pyrrole nitrogen atoms, presents specific challenges during purification on standard silica gel, such as peak tailing and irreversible adsorption. This document explains the underlying chemical principles behind these challenges and offers field-proven strategies to overcome them. We will cover systematic solvent system selection via Thin Layer Chromatography (TLC), detailed column preparation, sample loading techniques, and a robust troubleshooting guide to ensure high purity and recovery of the target compounds.

Introduction: The Purification Challenge

The this compound scaffold is a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors. Achieving high purity of these derivatives is paramount for accurate biological evaluation and successful downstream applications.

The primary challenge in the chromatographic purification of these compounds lies in the interaction between the basic nitrogen atoms in the heterocyclic rings and the acidic silanol groups (Si-OH) on the surface of standard silica gel[1]. This strong, acid-base interaction can lead to several undesirable outcomes:

  • Peak Tailing/Streaking: The compound moves unevenly through the column, resulting in broad, streaky bands instead of tight, well-defined ones. This leads to poor separation from impurities[1][2].

  • Irreversible Adsorption: A portion of the product may bind so strongly to the silica that it cannot be eluted, leading to low recovery[2].

  • On-Column Degradation: The acidic environment of the silica gel can potentially degrade sensitive molecules over the time course of the purification[3][4].

This guide is designed to equip the researcher with the necessary knowledge and techniques to preemptively address these issues and achieve efficient, high-resolution separations.

The Core Principle: Mitigating Acidity and Optimizing Polarity

The foundation of a successful purification for this class of compounds is twofold: controlling the interactions with the stationary phase and optimizing the mobile phase composition.

Stationary Phase: Silica gel is the most common and cost-effective stationary phase. Its effectiveness for basic compounds can be dramatically improved by neutralizing the acidic silanol sites. This is typically achieved by adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase[1][2]. The competing base (e.g., TEA) preferentially interacts with the silanol groups, effectively shielding the target molecule from these highly active sites[1].

Mobile Phase: The mobile phase, a mixture of solvents, carries the sample through the column[5][6]. Its polarity determines the speed at which compounds elute. For pyrrolo[3,2-c]pyridine derivatives, common solvent systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane (DCM)[7][8]. The ideal solvent system should provide a retention factor (Rƒ) for the target compound in the range of 0.2-0.4 on a TLC plate, ensuring a good balance between retention on the column and reasonable elution time.

Experimental Workflow: From Crude Mixture to Pure Compound

The overall process follows a systematic and logical progression, designed to maximize the chances of a successful one-pass purification.

Purification_Workflow crude Crude Reaction Mixture tlc 1. TLC Analysis (Solvent System Scouting) crude->tlc rf_check Is Rƒ of Product between 0.2-0.4? tlc->rf_check adjust_solvent Adjust Solvent Polarity rf_check->adjust_solvent No column_prep 2. Prepare Column (Slurry Pack with Eluent + 0.5% TEA) rf_check->column_prep Yes adjust_solvent->tlc sample_prep 3. Prepare Sample (Wet vs. Dry Loading) column_prep->sample_prep solubility_check Is sample soluble in a minimal amount of eluent? sample_prep->solubility_check wet_load Wet Loading solubility_check->wet_load Yes dry_load Dry Loading solubility_check->dry_load No run_column 4. Load Sample & Run Column (Elution & Fraction Collection) wet_load->run_column dry_load->run_column analyze_fractions 5. Analyze Fractions by TLC run_column->analyze_fractions pool_pure 6. Pool Pure Fractions & Evaporate analyze_fractions->pool_pure pure_compound Pure Compound pool_pure->pure_compound

Caption: A logical workflow for the purification of pyrrolo[3,2-c]pyridine derivatives.

Detailed Step-by-Step Protocol

This protocol provides a general methodology. The specific solvent ratios and column size must be adapted based on the polarity of the specific derivative and the scale of the reaction.

Part 1: Solvent System Selection via TLC
  • Prepare TLC Chambers: Use several chambers with different solvent systems. Start with varying ratios of a non-polar solvent (Hexanes or Heptane) and a polar solvent (Ethyl Acetate, EtOAc). For more polar compounds, try Dichloromethane (DCM) and Methanol (MeOH).

  • Add Base Modifier: To each solvent system, add 0.5% triethylamine (TEA) by volume (e.g., 0.5 mL of TEA in 100 mL of the solvent mixture). This mimics the conditions of the column.

  • Spot the Plate: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc). Using a capillary tube, spot the mixture onto the baseline of a silica gel TLC plate.

  • Develop and Visualize: Place the TLC plate in a chamber and allow the solvent to run up the plate. Visualize the separated spots using a UV lamp (254 nm and/or 365 nm). If compounds are not UV-active, use a potassium permanganate stain[2].

  • Select the Optimal System: Identify the solvent system where the desired product spot has an Rƒ value between 0.2 and 0.4 and is well-separated from major impurities.

Example TLC Result Interpretation Action
Product Rƒ = 0.8Eluent is too polar.Decrease the percentage of the polar solvent (e.g., from 30% EtOAc to 20% EtOAc in Hexanes).
Product Rƒ = 0.05Eluent is not polar enough.Increase the percentage of the polar solvent (e.g., from 20% EtOAc to 30% EtOAc in Hexanes).
Product Rƒ = 0.3 Optimal for column chromatography. Proceed with this solvent system as the mobile phase.
Streaking from baselineCompound is highly polar or strongly basic.Try a more polar system (e.g., 5% MeOH in DCM) with 0.5-1% TEA. Ensure TEA is present.
Part 2: Column Preparation (Slurry Packing)
  • Select Column Size: Choose a column diameter and length appropriate for the amount of crude material. A general rule of thumb is to use a mass of silica that is 20 to 100 times the mass of the crude sample[2].

  • Prepare the Eluent: Prepare a sufficient volume of the optimal solvent system identified in Part 1, including the 0.5% TEA.

  • Pack the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • In a beaker, create a slurry of silica gel (e.g., 100-200 mesh) in your eluent.

    • Pour the slurry into the column. Gently tap the side of the column to ensure the silica packs down uniformly without air bubbles.

    • Add another layer of sand on top of the silica bed to prevent it from being disturbed during solvent addition[4].

    • Wash the packed column with 2-3 column volumes of eluent, ensuring the solvent level never drops below the top of the sand layer.

Part 3: Sample Loading

Choose one of the following methods based on your sample's solubility.

A. Wet Loading (for samples readily soluble in the eluent)

  • Dissolve the crude material in the minimum amount of solvent, ideally the eluent itself or a slightly more polar solvent like DCM[9].

  • Using a pipette, carefully add the concentrated sample solution to the top of the silica bed.

  • Open the stopcock and allow the sample to absorb onto the silica, until the liquid just reaches the top of the sand.

  • Carefully add a small amount of fresh eluent, wash the sides of the column, and let it absorb again. Repeat once more before filling the column with eluent.

B. Dry Loading (for samples with poor solubility in the eluent)

  • Dissolve the crude material in a volatile solvent (e.g., DCM, MeOH, or Acetone) in a round-bottom flask.

  • Add a small amount of silica gel (approx. 5-10 times the mass of your sample) to the flask.

  • Remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder[9].

  • Carefully add this silica-adsorbed sample powder onto the top sand layer of your packed column.

  • Gently tap to level the surface and cover with another thin layer of sand.

Part 4: Elution and Analysis
  • Carefully fill the column with the mobile phase.

  • Apply gentle positive pressure (using a pump or house air) to begin eluting the sample through the column (this is known as flash chromatography).

  • Collect fractions in an ordered rack of test tubes.

  • Periodically check the fractions by TLC to track the elution of your product and any impurities.

  • Once the desired product has completely eluted, you can increase the solvent polarity (a "flushing" step) to elute any remaining highly polar impurities from the column.

  • Combine the fractions that contain the pure product, and remove the solvent under reduced pressure to yield the purified this compound derivative.

Troubleshooting Common Issues

Even with a well-planned protocol, issues can arise. This section provides a logical framework for diagnosing and solving common problems.

Troubleshooting_Guide start Problem Observed no_elution Compound Not Eluting start->no_elution poor_sep Poor Separation (Overlapping Spots) start->poor_sep low_recovery Low Recovery of Product start->low_recovery cause_polar Cause: Eluent not polar enough or irreversible adsorption no_elution->cause_polar sol_polar Solution: 1. Gradually increase eluent polarity (e.g., add MeOH). 2. Ensure TEA/NH4OH is in the eluent. 3. Consider alternative stationary phase (Alumina). cause_polar->sol_polar cause_sep Causes: 1. Inappropriate solvent system. 2. Column overloaded. 3. Poorly packed column (channeling). poor_sep->cause_sep sol_sep Solution: 1. Re-optimize solvent system with TLC. 2. Reduce sample load (use a larger column). 3. Repack column carefully. cause_sep->sol_sep cause_recovery Causes: 1. Irreversible adsorption (see above). 2. On-column degradation. 3. Compound is too dilute in fractions. low_recovery->cause_recovery sol_recovery Solution: 1. Use deactivated silica or Alumina. 2. Work quickly to minimize time on column. 3. Concentrate all fractions and re-check by TLC. cause_recovery->sol_recovery

Caption: A troubleshooting flowchart for common column chromatography problems.

Problem Probable Cause(s) Recommended Solution(s)
Product Streaking / Tailing Strong interaction with acidic silica.Ensure a basic modifier (0.5-1% TEA or NH₄OH) is present in the mobile phase[1][2]. Consider using neutral or basic alumina as the stationary phase[2].
Poor Separation - Solvent system is not optimal.- Column was overloaded with sample.- Column packed unevenly.- Re-evaluate the mobile phase using TLC.- Reduce the amount of crude material relative to the silica (typically 1-5% by mass)[2].- Repack the column, ensuring a homogenous slurry and no air bubbles.
Product Not Eluting - Mobile phase is not polar enough.- Irreversible adsorption on the column.- Gradually increase the polarity of the mobile phase (e.g., add a small percentage of MeOH to a DCM/EtOAc system)[2].- If the compound is still not eluting, it may have decomposed or is irreversibly bound. Consider a different stationary phase for future attempts[3].
Low Product Recovery - Irreversible adsorption.- On-column degradation.- Product is spread across many fractions and is too dilute to detect easily.- Use a deactivated stationary phase (add TEA to slurry) or switch to alumina[4].- Minimize the purification time by using positive pressure.- Combine and concentrate all fractions where the product was expected and re-analyze by TLC[3].

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine in Drug Discovery

The pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active molecules. Its structural resemblance to purines and other endogenous ligands allows for potent and selective interactions with a variety of biological targets. The title compound, this compound, is a highly valuable intermediate in the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors and other targeted therapies.[1][2] The presence of the methoxy group at the 4-position can be crucial for modulating the electronic properties and hydrogen bonding potential of the molecule, thereby influencing its binding affinity to target proteins. The iodine atom at the 3-position serves as a versatile synthetic handle, enabling the introduction of diverse functionalities through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.

This document provides a comprehensive guide for the large-scale synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development. The protocols described herein are designed to be scalable and robust, with a focus on efficiency, safety, and purity of the final product.

Strategic Overview of the Synthetic Approach

The synthesis of this compound is best approached through a convergent, multi-step strategy. The proposed synthetic route, outlined below, is designed for scalability and relies on well-established and reliable chemical transformations. The overall strategy involves the initial construction of the pyrrolo[3,2-c]pyridine core, followed by functional group manipulations to install the desired methoxy and iodo substituents.

Synthetic_Workflow A Starting Material: Substituted Pyridine B Step 1: Annulation Formation of Pyrrolo[3,2-c]pyridine Core (e.g., 4-Chloro-1H-pyrrolo[3,2-c]pyridine) A->B Annulation Reagents C Step 2: N-Protection (e.g., Boc or SEM group) B->C Protection Reagents D Step 3: Methoxylation Nucleophilic Aromatic Substitution C->D NaOMe, Solvent E Step 4: C-3 Iodination Electrophilic Aromatic Substitution D->E Iodinating Agent (e.g., NIS) F Step 5: N-Deprotection E->F Deprotection Conditions G Final Product: This compound F->G Purification (Crystallization)

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Core Intermediate: 4-Chloro-1H-pyrrolo[3,2-c]pyridine

The synthesis of the key intermediate, 4-chloro-1H-pyrrolo[3,2-c]pyridine, can be achieved from commercially available substituted pyridines.[3] While several routes exist for the construction of the pyrrolopyridine core, a common strategy involves the annulation of a pyrrole ring onto a functionalized pyridine.

Protocol 1: Large-Scale Synthesis of 4-Chloro-1H-pyrrolo[3,2-c]pyridine

This protocol is adapted from literature procedures for the synthesis of related azaindoles and is optimized for a larger scale.[4]

Materials and Equipment:

Reagent/EquipmentGrade/SpecificationSupplier
Substituted Pyridine Precursor98%Commercially Available
Chlorinating Agent (e.g., POCl₃)Reagent GradeStandard Chemical Supplier
Organic Solvents (e.g., Toluene, DCM)AnhydrousStandard Chemical Supplier
Large-Scale Reaction VesselGlass-lined, with overhead stirrer, reflux condenser, and temperature controlChemical Engineering Supplier
Filtration and Drying EquipmentNutsche filter, vacuum ovenChemical Engineering Supplier

Procedure:

  • Reaction Setup: In a clean, dry, and inerted (e.g., nitrogen atmosphere) glass-lined reactor, charge the substituted pyridine precursor and an appropriate anhydrous solvent (e.g., toluene).

  • Addition of Chlorinating Agent: Cool the mixture to 0-5 °C using a suitable cooling bath. Slowly add the chlorinating agent (e.g., phosphorus oxychloride) dropwise via an addition funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 70-75 °C) and maintain for the specified time (typically 4-6 hours), monitoring the reaction progress by TLC or HPLC.[3]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto a mixture of ice and a suitable base (e.g., sodium bicarbonate solution) with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a separation funnel and extract the product into an organic solvent (e.g., dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization to afford pure 4-chloro-1H-pyrrolo[3,2-c]pyridine.

Safety Precautions:

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • The reaction is exothermic; ensure adequate cooling and controlled addition of reagents.

Part 2: N-Protection of the Pyrrole Ring

To ensure regioselectivity in the subsequent iodination step and to prevent potential side reactions, it is advisable to protect the pyrrole nitrogen. The choice of protecting group is critical for a successful multi-step synthesis. Both the tert-butyloxycarbonyl (Boc) and the 2-(trimethylsilyl)ethoxymethyl (SEM) groups are suitable options.[5][6]

Protocol 2: N-Boc Protection of 4-Chloro-1H-pyrrolo[3,2-c]pyridine

Procedure:

  • Reaction Setup: To a solution of 4-chloro-1H-pyrrolo[3,2-c]pyridine in a suitable solvent (e.g., THF or DCM) in a large-scale reactor, add di-tert-butyl dicarbonate (Boc)₂O and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC or HPLC.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to yield N-Boc-4-chloro-1H-pyrrolo[3,2-c]pyridine.

Part 3: Methoxylation via Nucleophilic Aromatic Substitution

The 4-chloro substituent on the pyrrolo[3,2-c]pyridine ring is activated towards nucleophilic aromatic substitution. This allows for the efficient introduction of the methoxy group using sodium methoxide.[7][8][9]

Protocol 3: Large-Scale Methoxylation of N-Protected-4-chloro-1H-pyrrolo[3,2-c]pyridine

Procedure:

  • Reaction Setup: In a large-scale reactor, dissolve the N-protected-4-chloro-1H-pyrrolo[3,2-c]pyridine in a suitable anhydrous solvent (e.g., DMF or DMSO).

  • Addition of Methoxide: Add a solution of sodium methoxide in methanol to the reaction mixture.

  • Reaction: Heat the mixture to an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or HPLC.

  • Work-up and Purification: After completion, cool the reaction to room temperature and pour it into ice-water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain N-protected-4-methoxy-1H-pyrrolo[3,2-c]pyridine.

Part 4: Regioselective C-3 Iodination

The electron-rich nature of the pyrrole ring directs the electrophilic iodination to the C-3 position. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for this transformation.

Iodination_Mechanism cluster_0 Electrophilic Aromatic Substitution Pyrrole N-Protected-4-methoxy- 1H-pyrrolo[3,2-c]pyridine Intermediate Wheland Intermediate (Sigma Complex) Pyrrole->Intermediate Attack by π-electrons Iodonium Iodonium Ion (I+) Iodonium->Intermediate Electrophile Product N-Protected-3-iodo-4-methoxy- 1H-pyrrolo[3,2-c]pyridine Intermediate->Product Deprotonation (Restoration of Aromaticity)

References

Application Notes & Protocols: Investigating the Anticancer Potential of 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Investigating 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine

The quest for novel, potent, and selective anticancer agents is a cornerstone of modern oncology research. The pyrrolo[3,2-c]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with significant biological activities.[1][2] Derivatives of this heterocyclic system have demonstrated efficacy as inhibitors of critical cellular processes implicated in cancer progression, including microtubule dynamics and protein kinase signaling.[3][4][5]

While direct, published research on the specific anticancer effects of this compound is nascent, its structural alerts—namely the pyrrolo[3,2-c]pyridine core—provide a strong rationale for its investigation as a potential therapeutic agent. This document serves as a comprehensive guide for researchers, outlining the putative mechanisms of action based on analogous compounds and providing detailed protocols to systematically evaluate its efficacy in cancer cell line models.

The strategic placement of the iodo group at the C3 position offers a potential site for further chemical modification or may contribute to specific interactions within target proteins. The methoxy group at C4 can influence solubility and electronic properties, potentially modulating target engagement and cellular uptake. This guide provides the foundational knowledge and experimental framework to unlock the therapeutic potential of this promising molecule.

Putative Mechanisms of Action & Investigational Strategy

Based on extensive studies of the pyrrolo[3,2-c]pyridine scaffold, two primary mechanisms of action are proposed for this compound. The following sections detail these pathways and outline a logical workflow for their experimental validation.

Disruption of Microtubule Dynamics as a Colchicine-Binding Site Inhibitor

Microtubules are essential cytoskeletal components crucial for cell division, motility, and intracellular transport.[2][3] Their dynamic instability is a key target for a class of anticancer drugs known as microtubule-targeting agents (MTAs). A significant number of 1H-pyrrolo[3,2-c]pyridine derivatives have been shown to function as potent inhibitors of tubulin polymerization by binding to the colchicine site on β-tubulin.[2][3][6] This action leads to the disruption of the mitotic spindle, G2/M phase cell cycle arrest, and subsequent induction of apoptosis.[3][7]

Tubulin_Inhibition_Pathway cluster_0 Cellular Effects Compound 3-Iodo-4-methoxy- 1H-pyrrolo[3,2-c]pyridine Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Polymerization Microtubule Polymerization Tubulin->Polymerization Spindle Mitotic Spindle Formation Polymerization->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Disruption leads to Apoptosis Apoptosis Arrest->Apoptosis

Caption: Proposed mechanism of tubulin polymerization inhibition.

Tubulin_Workflow Start Start: Treat Cancer Cell Lines MTT Cell Viability Assay (MTT/MTS) Start->MTT IC50 Determine IC50 MTT->IC50 Flow Cell Cycle Analysis (Flow Cytometry) IC50->Flow G2M Observe G2/M Arrest? Flow->G2M G2M->MTT No, consider alternate mechanism Apoptosis Apoptosis Assay (Annexin V/PI) G2M->Apoptosis Yes TubulinPoly In Vitro Tubulin Polymerization Assay Apoptosis->TubulinPoly End Conclusion: Potent Tubulin Inhibitor TubulinPoly->End

Caption: Step-wise workflow to test for tubulin inhibition.

Inhibition of Protein Kinase Signaling

The pyrrolo[3,2-c]pyridine scaffold is also a key component of various kinase inhibitors.[4][5] Kinases are pivotal regulators of cell signaling, and their aberrant activity is a common driver of cancer. Specific kinases that have been successfully targeted by pyrrolo[3,2-c]pyridine derivatives include:

  • FMS Kinase (CSF-1R): Overexpressed in ovarian, prostate, and breast cancers, FMS kinase is involved in the proliferation and survival of macrophages that can promote tumor growth.[4]

  • Monopolar Spindle 1 (MPS1): A critical component of the spindle assembly checkpoint, MPS1 is overexpressed in many tumors and is a target in cancers with chromosomal instability.[5]

  • MAPK/mTOR Pathways: Derivatives have been shown to inhibit key components of these pathways, such as MEK and JNK, which are central to cell proliferation and survival signaling.[8]

Kinase_Inhibition_Pathway cluster_1 Kinase Signaling Cascade Compound 3-Iodo-4-methoxy- 1H-pyrrolo[3,2-c]pyridine FMS FMS Kinase (CSF-1R) Compound->FMS Inhibits Block Inhibition Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) FMS->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Block->Downstream Blocks Activation

Caption: Proposed mechanism of FMS Kinase inhibition.

Quantitative Data Summary: Benchmarking Against Related Compounds

To provide context for experimental outcomes, the following table summarizes the reported activities of analogous pyrrolo[3,2-c]pyridine derivatives in various cancer cell lines.

Compound ClassTargetCancer Cell LineReported IC50 / ActivityReference
1H-pyrrolo[3,2-c]pyridinesTubulinHeLa (Cervical)0.12 - 0.21 µM[3][7]
1H-pyrrolo[3,2-c]pyridinesTubulinSGC-7901 (Gastric)0.15 µM[3][7]
1H-pyrrolo[3,2-c]pyridinesTubulinMCF-7 (Breast)0.21 µM[3][7]
Pyrrolo[3,2-c]pyridine diarylamidesFMS KinaseOvarian, Prostate, Breast0.15 - 1.78 µM[4]
1H-pyrrolo[3,2-c]pyridinesMPS1 KinaseHCT116 (Colon)0.50 - 2.20 µM (GI50)[5]

Experimental Protocols

Protocol 1: Cell Viability and IC50 Determination (MTT Assay)

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel or a known kinase inhibitor).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until formazan crystals form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M).

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach ~60% confluency, treat them with this compound at concentrations corresponding to 1x and 2x its predetermined IC50 value for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of FxCycle™ PI/RNase Staining Solution (or a solution containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the samples using a flow cytometer. Use appropriate software (e.g., FlowJo, FCS Express) to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the percentage of cells undergoing apoptosis.

  • Treatment: Treat cells in 6-well plates with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1x Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of 100 µg/mL Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1x Annexin-binding buffer and analyze immediately by flow cytometry. Quantify the populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 4: Western Blot for Key Signaling Proteins

This protocol assesses the compound's effect on the expression or phosphorylation status of target proteins.

  • Protein Extraction: Treat cells as described previously. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-phospho-Histone H3 for mitotic arrest, anti-PARP for apoptosis, anti-phospho-FMS, anti-phospho-ERK) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).

Safety and Handling

This compound should be handled with care in a laboratory setting.

  • General Handling: Avoid inhalation, and contact with skin and eyes.[9] Use in a well-ventilated area or a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

  • Hazard Statements: The compound is classified as harmful if swallowed.[9]

  • First Aid Measures:

    • If Swallowed: Call a poison center or doctor. Rinse mouth.[9][11]

    • Skin Contact: Wash off with plenty of water.[11]

    • Eye Contact: Flush eyes immediately with large amounts of water.[9]

    • Inhalation: Move to fresh air.[11]

  • Storage: Store in a cool, well-ventilated area, protected from light.[9] Recommended storage temperature is 2-8°C.[9]

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule for cancer research. Its core scaffold has a proven track record in targeting fundamental cancer pathways. The protocols and strategies outlined in this guide provide a robust framework for its systematic evaluation. By first establishing its cytotoxic potential and then dissecting its mechanism of action—whether through disruption of microtubule dynamics, inhibition of key oncogenic kinases, or another novel pathway—researchers can effectively determine its therapeutic potential. Positive findings from these cell-based assays would warrant further investigation into its selectivity, in vivo efficacy in xenograft models, and potential for further medicinal chemistry optimization.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for a common challenge in synthetic chemistry: low yield in the Suzuki-Miyaura cross-coupling of 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine. The unique electronic and structural characteristics of this N-heterocyclic halide can present specific obstacles not always encountered with simpler aryl halides. This document offers a structured, question-and-answer-based approach to diagnose and resolve these issues, grounded in mechanistic principles and supported by relevant literature.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing very low conversion of my this compound starting material. What are the most likely causes?

Low conversion is a common issue and can often be traced back to suboptimal reaction conditions that fail to promote an efficient catalytic cycle. The 1H-pyrrolo[3,2-c]pyridine system, an isomer of 7-azaindole, presents challenges due to the presence of both a pyridine nitrogen and a pyrrole N-H group, which can interact with and deactivate the palladium catalyst.

Potential Causes and Solutions:

  • Inactive Catalyst: The Pd(0) active species may not be forming efficiently or is being deactivated.

    • Solution: For Pd(0) sources like Pd(PPh₃)₄, ensure it is fresh and has been stored under an inert atmosphere. For Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂, a pre-reduction step or the presence of a phosphine ligand that facilitates reduction to Pd(0) is necessary. Consider using modern, air-stable pre-catalysts like XPhos Pd G2 or SPhos Pd G2, which are designed for challenging N-heterocyclic substrates.[1]

  • Inappropriate Ligand Choice: The ligand may not be suitable for this specific substrate. Standard ligands like PPh₃ can be inadequate for electron-rich or sterically hindered N-heterocycles.

    • Solution: Switch to bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center, promote oxidative addition, and can prevent catalyst inhibition by the substrate's nitrogen atoms.[2][3] Recommended ligands for azaindole-type substrates include SPhos and XPhos .[4][5]

  • Suboptimal Base and Solvent Combination: The base may not be effective in the chosen solvent, leading to poor activation of the boronic acid for the transmetalation step.

    • Solution: A common issue is the poor solubility of inorganic bases in organic solvents. A mixed solvent system, such as 1,4-dioxane/water or toluene/ethanol, is often employed to dissolve the base and facilitate the reaction.[4] Stronger bases like K₃PO₄ or Cs₂CO₃ are frequently more effective than K₂CO₃ for these types of substrates.[1][6]

  • Low Reaction Temperature: While aryl iodides are generally reactive, the specific electronic nature of this compound might require higher thermal energy.

    • Solution: If the reaction is sluggish at a lower temperature (e.g., 80 °C), consider incrementally increasing the temperature to 100-120 °C. Microwave heating can also be a powerful tool for rapidly achieving higher temperatures and accelerating the reaction.[7]

Q2: My starting material is consumed, but I am isolating a significant amount of the dehalogenated product (4-methoxy-1H-pyrrolo[3,2-c]pyridine). How can I prevent this side reaction?

Dehalogenation (or hydrodehalogenation) is a notorious side reaction in Suzuki couplings, particularly with iodo- and bromo-heterocycles.[4] It occurs when a palladium-hydride (Pd-H) species is formed, which then undergoes reductive elimination with the heterocyclic substrate to replace the iodine with a hydrogen atom.

Troubleshooting Dehalogenation:

  • Source of Hydride: The Pd-H species can be generated from various sources in the reaction mixture.

    • Solvents: Alcohols, if used as the primary solvent, can be a source of hydrides. Using anhydrous solvents like dioxane or toluene is preferable.

    • Base: Some bases or impurities within them can contribute to Pd-H formation. Ensure high-purity, anhydrous bases are used.

    • Water: While often necessary as a co-solvent, excessive water can be a proton source. Optimizing the organic solvent-to-water ratio is crucial.

  • N-H Acidity and Electron Density: The acidic N-H proton of the pyrrole ring can be deprotonated by the base. This increases the electron density of the heterocyclic ring, which can, in some cases, favor dehalogenation.[8]

    • Solution: N-Protection: Protecting the pyrrole nitrogen with a suitable group, such as Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl), can prevent deprotonation and often suppresses dehalogenation.[9] However, it's important to note that some protecting groups, like Boc, can be unstable under certain Suzuki conditions.[9]

  • Catalyst System: The choice of catalyst and ligand can influence the rate of dehalogenation versus the desired cross-coupling.

    • Solution: Employing bulky ligands like XPhos or SPhos can sterically hinder the approach of the hydride source to the palladium center, thus disfavoring the dehalogenation pathway.[5]

Q3: I am observing the formation of a biaryl product derived from the homocoupling of my boronic acid. What causes this and how can I minimize it?

Homocoupling of the boronic acid is another common side reaction that consumes the coupling partner and reduces the yield of the desired product. This is often promoted by the presence of oxygen in the reaction mixture.

Minimizing Homocoupling:

  • Rigorous Degassing: It is critical to thoroughly remove dissolved oxygen from the reaction mixture before adding the palladium catalyst.

    • Procedure: This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by performing several freeze-pump-thaw cycles.

    • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the course of the reaction.

  • Purity of Boronic Acid: Impurities in the boronic acid can sometimes promote homocoupling.

    • Solution: Use high-purity boronic acid. If the purity is questionable, it can be recrystallized or purified by chromatography.

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can sometimes lead to an increase in homocoupling.

    • Solution: Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed.

Q4: Could the nitrogen atoms in my this compound be inhibiting the catalyst?

Yes, this is a well-documented issue with nitrogen-containing heterocycles.[6] The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to the formation of stable, off-cycle complexes that are catalytically inactive. This is known as catalyst poisoning.

Strategies to Mitigate Catalyst Poisoning:

  • Bulky Ligands: As mentioned previously, bulky, electron-rich phosphine ligands like SPhos and XPhos can create a sterically hindered environment around the palladium atom, which can prevent or weaken the coordination of the pyridine nitrogen.[2]

  • N-Oxide Formation: In some cases, converting the pyridine nitrogen to an N-oxide can be an effective strategy. The N-oxide is less coordinating and can be reduced back to the pyridine in a subsequent step.

  • Slow Addition: Adding the this compound slowly to the reaction mixture can help to maintain a low concentration of the substrate, thereby reducing its inhibitory effect on the catalyst.

Recommended Starting Protocols

The following protocols are based on successful Suzuki couplings of structurally similar N-heterocycles and should serve as a good starting point for optimization.

Protocol 1: General Conditions with a Bulky Phosphine Ligand

Parameter Recommendation Rationale
Aryl Halide This compound1.0 equiv
Boronic Acid/Ester Arylboronic Acid or Pinacol Ester1.2 - 1.5 equiv
Palladium Source Pd₂(dba)₃2.5 mol%
Ligand SPhos or XPhos5.0 mol%
Base K₃PO₄ or Cs₂CO₃2.0 - 3.0 equiv
Solvent 1,4-Dioxane/H₂O or Toluene/Ethanol4:1 or 1:1 v/v
Temperature 80 - 110 °C
Atmosphere Inert (Argon or Nitrogen)

Step-by-Step Procedure:

  • To a dry Schlenk flask, add the this compound, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • In a separate vial, dissolve the Pd₂(dba)₃ and the phosphine ligand in the organic solvent.

  • Add the catalyst solution to the Schlenk flask, followed by the water or ethanol co-solvent.

  • Thoroughly degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Microwave-Assisted Suzuki Coupling

Parameter Recommendation Rationale
Aryl Halide This compound1.0 equiv
Boronic Acid/Ester Arylboronic Acid or Pinacol Ester1.5 equiv
Palladium Catalyst Pd(PPh₃)₄5.0 mol%
Base K₂CO₃ (2M aqueous solution)2.0 - 3.0 equiv
Solvent 1,4-Dioxane
Temperature 125 °C
Time 20 - 40 min

Step-by-Step Procedure:

  • To a microwave reaction vial, add the this compound, arylboronic acid, and Pd(PPh₃)₄.

  • Add the 1,4-dioxane and the aqueous K₂CO₃ solution.

  • Seal the vial with a crimp cap.

  • Place the vial in the microwave reactor and heat to 125 °C for the specified time.

  • After the reaction is complete, cool the vial to room temperature.

  • Workup and purify as described in Protocol 1.

Visualizing the Challenges and Solutions

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-I(L)₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Desired Product) RedElim->Product ArI Ar-I ArI->OxAdd Boronic Ar'-B(OR)₂ Boronate [Ar'-B(OR)₂(Base)]⁻ Boronic->Boronate Activation Base Base Base->Boronate Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling Check_Conversion Check Conversion of Starting Material Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Yes High_Conversion High Conversion, Low Product Check_Conversion->High_Conversion No Optimize_Conditions Optimize Reaction Conditions: - Catalyst/Ligand - Base/Solvent - Temperature Low_Conversion->Optimize_Conditions Check_Side_Products Identify Side Products: - Dehalogenation - Protodeboronation - Homocoupling High_Conversion->Check_Side_Products Solution_Dehalogenation Address Dehalogenation: - Anhydrous Solvents - N-Protection - Bulky Ligands Check_Side_Products->Solution_Dehalogenation Dehalogenation Solution_Protodeboronation Address Protodeboronation: - Anhydrous Conditions - Use Boronate Ester - Optimize Base Check_Side_Products->Solution_Protodeboronation Protodeboronation Solution_Homocoupling Address Homocoupling: - Rigorous Degassing - Pure Boronic Acid Check_Side_Products->Solution_Homocoupling Homocoupling

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.

References

Technical Support Center: Synthesis of 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to this important synthetic transformation. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you navigate the challenges of this synthesis and achieve optimal results.

Introduction

The this compound scaffold is a key intermediate in the development of various therapeutic agents, particularly in oncology and neuroscience.[1] The introduction of an iodine atom at the C3 position of the pyrrole ring provides a versatile handle for further functionalization through cross-coupling reactions. However, the synthesis of this key intermediate is not without its challenges. The electron-rich nature of the pyrrolo[3,2-c]pyridine ring system, while facilitating electrophilic substitution, also makes it susceptible to a range of side reactions. This guide will address the most common issues encountered during the iodination of 4-methoxy-1H-pyrrolo[3,2-c]pyridine and provide practical solutions to overcome them.

Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Question 1: Why is the yield of my this compound derivative consistently low?

Answer:

Low yields in this iodination reaction can stem from several factors, often related to the choice of reagents, reaction conditions, and the stability of the starting material and product.

  • Suboptimal Iodinating Agent: The choice of iodinating agent is critical. While molecular iodine (I₂) can be used, it often requires an activating agent or harsh conditions, which can lead to degradation. N-Iodosuccinimide (NIS) is a milder and often more effective reagent for the iodination of electron-rich heterocycles like pyrrolopyridines.[2][3]

  • Reaction Conditions:

    • Temperature: The reaction is typically exothermic. Running the reaction at elevated temperatures can lead to the formation of undesired byproducts and decomposition of the starting material or product. It is often recommended to perform the reaction at low temperatures (e.g., 0 °C to room temperature) to control the reaction rate and improve selectivity.

    • Solvent: The choice of solvent can influence the solubility of reagents and the reaction pathway. Acetonitrile and dichloromethane are commonly used solvents for iodination reactions with NIS.

  • Degradation of Starting Material or Product: The pyrrolo[3,2-c]pyridine ring system can be sensitive to strongly acidic or basic conditions. If your iodination conditions are too harsh, you may be losing material to decomposition.

  • Incomplete Reaction: Monitor the reaction progress carefully using an appropriate analytical technique like TLC or LC-MS. If the reaction is not going to completion, a slight excess of the iodinating agent or extended reaction time at a controlled temperature might be necessary.

dot

Low_Yield_Troubleshooting start Low Yield of 3-Iodo Product suboptimal_reagent Suboptimal Iodinating Agent start->suboptimal_reagent harsh_conditions Harsh Reaction Conditions start->harsh_conditions degradation Starting Material/Product Degradation start->degradation incomplete_reaction Incomplete Reaction start->incomplete_reaction solution1 Switch to Milder Reagent (e.g., NIS) suboptimal_reagent->solution1 solution2 Optimize Temperature (0°C to RT) harsh_conditions->solution2 solution3 Use Appropriate Solvent (ACN, DCM) harsh_conditions->solution3 degradation->solution2 solution4 Monitor Reaction Progress (TLC/LC-MS) incomplete_reaction->solution4 Byproduct_Formation start Multiple Product Spots on TLC polyiodination Polyiodination (Di-iodination) start->polyiodination regioisomers Formation of Regioisomers start->regioisomers n_iodination N-Iodination (less common) start->n_iodination solution1 solution1 polyiodination->solution1 Control Stoichiometry (1.0-1.2 eq. NIS) solution2 solution2 polyiodination->solution2 Portion-wise addition of NIS solution3 solution3 regioisomers->solution3 Optimize Reaction Conditions (lower temp.) solution4 solution4 regioisomers->solution4 Use a more selective iodinating system

References

Technical Support Center: Strategies for Improving the Solubility of 1H-Pyrrolo[3,2-c]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 1H-pyrrolo[3,2-c]pyridine compounds. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions to address the solubility challenges commonly encountered with this important class of heterocyclic compounds. Our goal is to equip you with the knowledge and practical tools to overcome these hurdles and advance your research.

Introduction: Understanding the Solubility Challenge

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules, including potent kinase inhibitors. However, the planar, aromatic nature of this bicyclic system often leads to poor aqueous solubility, which can significantly hinder biological testing, formulation development, and ultimately, the therapeutic potential of these compounds. This guide will walk you through a systematic approach to understanding and improving the solubility of your 1H-pyrrolo[3,2-c]pyridine derivatives.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers have when encountering solubility issues with 1H-pyrrolo[3,2-c]pyridine compounds.

Q1: Why are my 1H-pyrrolo[3,2-c]pyridine compounds poorly soluble in aqueous solutions?

A1: The limited aqueous solubility of 1H-pyrrolo[3,2-c]pyridine derivatives often stems from a combination of factors inherent to their molecular structure:

  • Aromaticity and Planarity: The fused aromatic ring system is hydrophobic and tends to self-associate through π-π stacking, which is energetically favorable in an aqueous environment and promotes precipitation.

  • Crystal Lattice Energy: The planar structure can lead to efficient crystal packing, resulting in a high crystal lattice energy that the solvation energy of water molecules may not be sufficient to overcome.

  • pKa and Ionization: The 1H-pyrrolo[3,2-c]pyridine scaffold is a weak base. The predicted pKa of the parent compound is approximately 6.9.[1] This means that at neutral pH (around 7.4), the compound will be predominantly in its neutral, less soluble form. Significant protonation and increased solubility will only occur at a pH below the pKa.

Q2: What are the first steps I should take when I discover my compound has low solubility?

A2: A systematic approach is key. Before attempting to solubilize your compound, it is crucial to characterize its fundamental physicochemical properties.[2] This data will inform your choice of the most effective solubilization strategy.

  • Determine the pKa: This is critical for understanding how pH will affect solubility. For basic compounds like the 1H-pyrrolo[3,2-c]pyridines, knowing the pKa will allow you to select an appropriate acidic buffer to achieve protonation and enhance solubility.

  • Measure the LogP: The octanol-water partition coefficient (LogP) will give you a measure of the compound's lipophilicity. A high LogP value suggests that lipid-based formulations or the use of co-solvents might be beneficial. The predicted LogP for the parent 1H-pyrrolo[3,2-c]pyridine is 1.11.[1]

  • Assess the Crystalline Form: Polymorphism, or the existence of different crystal forms, can significantly impact solubility. Characterizing the solid-state properties of your compound using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) is recommended.

Q3: My compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What is happening and how can I fix it?

A3: This common problem is often referred to as "DMSO shock" or precipitation upon dilution.[3] Dimethyl sulfoxide (DMSO) is a strong organic solvent that can dissolve many hydrophobic compounds. However, when the DMSO stock solution is introduced into an aqueous buffer, the DMSO disperses rapidly, causing the local solvent environment to become predominantly aqueous. If your compound's solubility in the aqueous buffer is low, it will precipitate out of solution.

Here are some strategies to prevent this:

  • Lower the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay that your compound's solubility will allow. Many cell-based assays can tolerate up to 0.5% DMSO.

  • Use a stepwise dilution: Instead of adding the DMSO stock directly to the final buffer volume, perform a serial dilution. For example, dilute the DMSO stock into a smaller volume of buffer first, then add this intermediate dilution to the final volume.[3]

  • Optimize the addition method: Adding the compound stock to the vortexing buffer can promote rapid dispersion and prevent localized high concentrations that trigger precipitation.[3]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause Suggested Solution(s)
Compound precipitates immediately upon addition to aqueous buffer. Low aqueous solubility; "DMSO shock".1. Lower the final DMSO concentration in your assay. 2. Implement a stepwise dilution protocol. 3. Add the compound stock to a vortexing buffer for rapid dispersion. 4. Investigate the use of co-solvents or cyclodextrins.
Compound appears soluble initially but precipitates over time. Supersaturated solution; the compound is not at its thermodynamic equilibrium.1. Reduce the final concentration of the compound. 2. If using a co-solvent, consider increasing its percentage. 3. Employ a solubilizer like a surfactant (e.g., Tween® 80), if compatible with your assay.
Inconsistent results between experiments. Variable precipitation of the compound.1. Visually inspect for any precipitation before starting each experiment. 2. Always prepare fresh dilutions for each experiment. 3. Standardize your dilution protocol meticulously.
Low or no biological activity observed. The actual concentration of the soluble compound is much lower than the nominal concentration due to precipitation.1. Address the underlying solubility issues using the steps outlined above. 2. Determine the kinetic solubility of your compound in the final assay buffer to understand its true soluble concentration.

Strategies for Solubility Enhancement

Based on the initial characterization of your 1H-pyrrolo[3,2-c]pyridine derivative, you can select one or more of the following strategies to improve its solubility.

pH Adjustment and Salt Formation

For ionizable compounds like the 1H-pyrrolo[3,2-c]pyridines, pH adjustment is often the most straightforward approach to enhance aqueous solubility. Since these compounds are basic, lowering the pH of the solution will lead to protonation of the pyridine nitrogen, forming a more soluble salt.

Key Considerations:

  • pKa is paramount: The "pKa rule" suggests that for effective salt formation, the pKa of the basic drug should be at least 2 pH units higher than the pKa of the acidic counter-ion.[1]

  • Assay Compatibility: Ensure that the acidic pH required for solubilization is compatible with the optimal pH for your biological assay (e.g., enzyme activity, cell viability).

  • Buffer Capacity: The chosen buffer must have sufficient capacity to maintain the desired pH after the addition of your compound stock solution.

Diagram: pH-Dependent Solubility of a Basic Compound

G cluster_pH_Scale pH Scale cluster_Solubility Solubility Profile Low_pH Low pH (Acidic) Neutral_pH Neutral pH High_Solubility High Solubility Low_pH->High_Solubility Compound is Protonated (More Soluble Salt Form) High_pH High pH (Basic) Low_Solubility Low Solubility Neutral_pH->Low_Solubility Compound is Neutral (Less Soluble Free Base) High_pH->Low_Solubility

Caption: The effect of pH on the solubility of a basic compound.

Use of Co-solvents

Co-solvents are water-miscible organic solvents that are added in small amounts to an aqueous solution to increase the solubility of poorly soluble compounds. They work by reducing the polarity of the aqueous medium.

Common Co-solvents for Preclinical Research:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • N,N-Dimethylacetamide (DMA)

Quantitative Data Summary

The following tables provide illustrative examples of how solubility data for a hypothetical 1H-pyrrolo[3,2-c]pyridine derivative could be presented.

Table 1: Solubility of a Hypothetical 1H-Pyrrolo[3,2-c]pyridine Derivative in Various Solvents

SolventSolubility (µg/mL)
Water< 1
PBS (pH 7.4)< 1
0.1 N HCl (pH 1)500
DMSO> 50,000
Ethanol4,500
PEG 40022,000

Table 2: Effect of Co-solvents on the Apparent Solubility of a Hypothetical 1H-Pyrrolo[3,2-c]pyridine Derivative in PBS (pH 7.4)

Co-solvent System (in PBS)Apparent Solubility (µg/mL)
1% DMSO4
5% DMSO20
5% Ethanol12
10% PEG 40045
20% PEG 400150
Structural Modification

Altering the chemical structure of the 1H-pyrrolo[3,2-c]pyridine scaffold can be a powerful strategy to improve solubility, although it requires medicinal chemistry efforts.

Diagram: Structural Modification Strategies

G Core 1H-Pyrrolo[3,2-c]pyridine Core Strategy1 Introduce Polar Groups (e.g., -OH, -COOH, amines) Core->Strategy1 Strategy2 Add Ionizable Groups (e.g., basic amines, acidic groups) Core->Strategy2 Strategy3 Disrupt Planarity (e.g., add bulky groups) Core->Strategy3 Strategy4 Reduce Symmetry Core->Strategy4

Caption: Common structural modifications to improve solubility.

Formulation Approaches

For later stages of drug development, more advanced formulation strategies can be employed:

  • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.[2]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) and self-microemulsifying drug delivery systems (SMEDDS) can improve the solubility and absorption of lipophilic compounds.[2]

  • Complexation: Using cyclodextrins to form inclusion complexes can encapsulate the hydrophobic molecule and increase its solubility in water.[2]

  • Particle Size Reduction: Micronization and nanosizing increase the surface-area-to-volume ratio, which can improve the dissolution rate according to the Noyes-Whitney equation.[2]

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments related to solubility assessment.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh an appropriate amount of your 1H-pyrrolo[3,2-c]pyridine derivative. For a compound with a molecular weight of 250 g/mol , you would weigh 2.5 mg for 1 mL of a 10 mM stock.

  • Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO.

  • Solubilize: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Kinetic Solubility in Aqueous Buffer

This protocol helps determine the maximum concentration of your compound that can be reached in an aqueous buffer when added from a DMSO stock, before it precipitates.

  • Prepare Co-solvent Buffers: Prepare a series of your assay buffer containing a fixed concentration of DMSO (e.g., 1%).

  • Prepare Compound Stock: Prepare a concentrated stock solution of your compound in 100% DMSO (e.g., 20 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of your compound stock into the DMSO-containing buffer.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours).

  • Precipitation Detection: Measure the turbidity of each well using a plate reader (at a wavelength of ~650 nm). The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility.

Diagram: Kinetic Solubility Workflow

G Start Start Step1 Prepare DMSO Stock (e.g., 20 mM) Start->Step1 Step3 Serial Dilution in 96-well plate Step1->Step3 Step2 Prepare Assay Buffer (+ constant % DMSO) Step2->Step3 Step4 Incubate (e.g., 1-2 hours) Step3->Step4 Step5 Measure Turbidity (Plate Reader) Step4->Step5 End Determine Kinetic Solubility Step5->End

Caption: A typical workflow for determining kinetic solubility.

Conclusion

Improving the solubility of 1H-pyrrolo[3,2-c]pyridine compounds is a critical step in realizing their full therapeutic potential. By systematically characterizing their physicochemical properties and applying the appropriate solubilization strategies outlined in this guide, researchers can overcome these challenges. This technical support center is intended to be a living document, and we welcome feedback and questions from the scientific community.

References

preventing byproduct formation in 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the regioselective iodination of the 4-methoxy-1H-pyrrolo[3,2-c]pyridine core. By understanding the underlying reaction mechanisms and critical process parameters, you can effectively minimize byproduct formation and optimize your synthetic outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, providing causal explanations and actionable solutions.

Q1: I am observing significant amounts of a di-iodinated byproduct. How can I improve the selectivity for mono-iodination?

A1: The formation of di-iodinated species is a common issue stemming from the high reactivity of the electron-rich pyrrole ring within the pyrrolo[3,2-c]pyridine scaffold. The C3 position is highly activated towards electrophilic aromatic substitution (SEAr), but once the first iodine is introduced, the ring can still be reactive enough for a second substitution to occur, typically at the C2 or C5 position.

Root Causes & Solutions:

  • Stoichiometry of Iodinating Agent: Using an excess of the iodinating agent is the most direct cause of over-iodination.

    • Solution: Carefully control the stoichiometry. Begin with 1.0 to 1.1 equivalents of your iodinating agent (e.g., N-Iodosuccinimide (NIS) or Iodine Monochloride). Monitor the reaction progress closely using TLC or LC-MS to avoid adding excess reagent.

  • Rate of Addition: A high local concentration of the electrophile can promote multiple substitutions on a single molecule before the reagent has dispersed.

    • Solution: Add the iodinating agent slowly, portion-wise, or as a solution via a syringe pump over an extended period. This maintains a low concentration of the active electrophile, favoring the mono-iodinated product.

  • Reaction Temperature: Higher temperatures increase reaction rates indiscriminately, reducing the kinetic selectivity between the first and second iodination events.

    • Solution: Perform the reaction at a lower temperature. Start at 0°C or even -78°C and allow the reaction to slowly warm to room temperature if necessary. Low temperatures provide better control and enhance selectivity.

Q2: My product is contaminated with an N-iodinated species. What causes this and how can I prevent it?

A2: N-iodination of the pyrrole nitrogen is a competing side reaction, particularly under basic conditions or with certain iodinating agents. The pyrrole nitrogen has a lone pair of electrons and can act as a nucleophile, attacking the electrophilic iodine source.

Root Causes & Solutions:

  • Choice of Base: The presence of a strong base can deprotonate the pyrrole N-H, forming a highly nucleophilic pyrrolide anion, which readily attacks the iodine source.

    • Solution: Avoid strong bases like alkali metal hydroxides or alkoxides if possible. If a base is required to scavenge acid generated during the reaction (e.g., HI from I2), use a non-nucleophilic, sterically hindered base. Alternatively, performing the reaction under neutral or slightly acidic conditions can suppress N-iodination. For instance, using NIS often doesn't require a base.[1]

  • Protecting Group Strategy: If N-iodination remains problematic, protecting the pyrrole nitrogen is a robust strategy.

    • Solution: Introduce a suitable protecting group on the pyrrole nitrogen before the iodination step. Common protecting groups for indoles and azaindoles include tosyl (Ts), benzenesulfonyl (Bs), or a simple methyl group. These groups can be removed later in the synthetic sequence if the N-H is required.

Q3: The reaction is sluggish and gives a low yield along with unreacted starting material. How can I drive the reaction to completion without increasing byproducts?

A3: A sluggish reaction indicates that the activation energy barrier is not being sufficiently overcome or that the chosen iodinating agent is not electrophilic enough under the reaction conditions.

Root Causes & Solutions:

  • Reagent Reactivity: Molecular iodine (I2) itself is often not a sufficiently powerful electrophile to iodinate aromatic rings without an activator.[2]

    • Solution: Use a more reactive iodinating agent such as N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl).[3][4] Alternatively, if using I2, an oxidizing agent like hydrogen peroxide or a Lewis acid catalyst can be added to generate a more potent electrophilic iodine species ("I+").[2]

  • Solvent Choice: The solvent can significantly impact the solubility of reagents and the stability of intermediates.

    • Solution: Use a solvent that fully dissolves the starting material. For iodinations, polar aprotic solvents like DMF, acetonitrile, or THF are often effective. For highly reactive substrates, less polar solvents like dichloromethane (DCM) can help moderate reactivity.

  • Activation: The pyrrolo[3,2-c]pyridine system is generally electron-rich, but external activation can sometimes be necessary.

    • Solution: A catalytic amount of a mild Lewis acid or a protic acid (like trifluoroacetic acid) can sometimes activate the iodinating agent, increasing its electrophilicity and promoting the reaction under mild conditions.[1]

Frequently Asked Questions (FAQs)
Q1: What are the most common iodinating agents for this synthesis, and what are their pros and cons?

A1: The choice of iodinating agent is critical for success. The table below summarizes the most common options.

Iodinating AgentProsCons
N-Iodosuccinimide (NIS) - Mild and selective- Easy to handle (solid)- Often gives clean reactions with high yields- Succinimide byproduct is water-soluble, simplifying workup- More expensive than I2- Can be sensitive to light and moisture
Iodine (I2) - Inexpensive and readily available- Often requires an activator or oxidizing agent (e.g., H2O2, CuCl2) to generate a strong electrophile[2]- Can lead to the formation of HI, which may require a base scavenger
Iodine Monochloride (ICl) - Highly reactive, effective for less activated systems- Can provide good regioselectivity- Very reactive, can lead to over-iodination if not controlled carefully- Can potentially introduce chlorine as a byproduct
Q2: How does the methoxy group at the 4-position influence the regioselectivity of iodination?

A2: The methoxy group (-OCH3) at the C4 position is a strong electron-donating group. Through resonance, it significantly increases the electron density of the bicyclic ring system. This activating effect is most pronounced at the ortho and para positions. In the 1H-pyrrolo[3,2-c]pyridine system, the C3 position of the pyrrole ring is electronically analogous to a position ortho to the activating group, making it the most nucleophilic and kinetically favored site for electrophilic attack. This inherent electronic bias is why iodination occurs selectively at C3.

Q3: Are there any recommended purification techniques to remove the common byproducts?

A3: Yes, standard chromatographic and crystallization techniques are generally effective.

  • Column Chromatography: This is the most common method for separating the desired mono-iodinated product from starting material and di-iodinated byproducts.

    • Stationary Phase: Silica gel is typically used. If your compound shows degradation or strong binding, consider deactivating the silica with triethylamine or using neutral alumina.[5]

    • Mobile Phase: A gradient eluent system of ethyl acetate in hexanes or methanol in dichloromethane is a good starting point. The di-iodinated product is typically less polar than the mono-iodinated product and will elute first.

  • Recrystallization: If a suitable solvent system can be identified, recrystallization is an excellent method for purifying the final product on a larger scale. This can be particularly effective at removing small amounts of isomeric or closely eluting impurities. Common solvents to screen include ethanol, isopropanol, ethyl acetate, and mixtures with hexanes.[5]

Visualizing the Reaction Pathways

The following diagram illustrates the desired synthetic route to this compound and the competing side reactions that lead to common byproducts.

G SM 4-Methoxy-1H-pyrrolo[3,2-c]pyridine Product This compound (Desired Product) SM->Product C3-Iodination (Desired Pathway) NIodo N-Iodo Byproduct SM->NIodo N-Iodination (Basic Conditions) Iodo Iodinating Agent (e.g., NIS) Iodo->Product DiIodo Di-iodinated Byproduct Iodo->DiIodo Iodo->NIodo Product->DiIodo Over-Iodination (Excess Reagent)

Caption: Reaction scheme for the iodination of 4-methoxy-1H-pyrrolo[3,2-c]pyridine.

References

Technical Support Center: Stability of 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, particularly under acidic conditions. Our goal is to equip you with the knowledge to anticipate and resolve potential experimental challenges, ensuring the integrity of your research.

Introduction to the Pyrrolo[3,2-c]pyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry due to its presence in various biologically active molecules.[1][2] Its unique electronic structure, a fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, dictates its chemical reactivity and stability. Understanding this inherent reactivity is crucial for designing successful synthetic routes and handling the molecule appropriately.

Core Stability Concerns Under Acidic Conditions

The primary stability issue for this compound in acidic media revolves around the susceptibility of the pyrrole ring to electrophilic attack and potential protonation events that can lead to degradation. The lone pair of electrons on the pyrrole nitrogen contributes to the aromaticity of the pyrrole ring, making the ring system electron-rich and prone to reactions with electrophiles.[3][4]

Frequently Asked Questions (FAQs)

Q1: Why is my reaction mixture turning dark or showing multiple spots on TLC when using acidic catalysts with this compound?

A1: The darkening of the reaction mixture and the appearance of multiple spots on Thin Layer Chromatography (TLC) are classic indicators of compound degradation. Under acidic conditions, the pyrrolo[3,2-c]pyridine ring system, particularly the electron-rich pyrrole moiety, is susceptible to several degradation pathways:

  • Protonation and Polymerization: The pyrrole nitrogen can be protonated, disrupting the aromaticity and activating the ring towards polymerization, leading to insoluble, dark-colored materials. Unprotected pyrroles are known to be significantly less stable.[5]

  • Electrophilic Attack: The acidic medium can generate electrophiles or enhance the reactivity of existing ones. The pyrrole ring is highly activated towards electrophilic aromatic substitution, which can lead to a cascade of unintended side reactions if not controlled.[4]

  • Cleavage of the Methoxy Group: While less common under mild acidic conditions, strong acids and elevated temperatures can potentially lead to the cleavage of the 4-methoxy group.

Q2: At which position is the 1H-pyrrolo[3,2-c]pyridine ring most likely to react under acidic conditions?

A2: The fused pyrrole ring is the more reactive of the two rings towards electrophiles. Within the pyrrole ring, electrophilic substitution is generally favored at the C3 position due to the ability to form a more stable carbocation intermediate with multiple resonance structures.[6] However, since the C3 position is already substituted with an iodine atom in your molecule, electrophilic attack may occur at other positions or lead to decomposition.

Q3: Can the iodine substituent be lost during my reaction?

A3: Yes, proto-deiodination (replacement of iodine with a proton) can occur under certain acidic conditions, especially in the presence of a reducing agent or upon prolonged heating. The lability of the carbon-iodine bond can be influenced by the specific reaction conditions and the electronic nature of the pyrrolo[3,2-c]pyridine ring.

Troubleshooting Guide: A Proactive Approach to Stability

This section provides a structured, question-and-answer formatted guide to troubleshoot and mitigate stability issues encountered during experiments.

Issue 1: Significant Decomposition Observed During an Acid-Catalyzed Reaction.

Question: I am attempting a reaction that requires an acidic catalyst (e.g., TFA, HCl), but I am observing significant decomposition of my this compound starting material. How can I minimize this?

Answer: The key is to balance the requirement for acid catalysis with the inherent acid sensitivity of the pyrrolo[3,2-c]pyridine core. Here’s a systematic approach:

1. Re-evaluate the Acidity (pKa) of Your Catalyst:

  • Rationale: The strength of the acid is directly proportional to the rate of decomposition. Using a milder acid might be sufficient to catalyze your desired transformation without causing extensive degradation.

  • Troubleshooting Steps:

    • Switch to a Weaker Acid: If you are using a strong mineral acid like HCl or a strong organic acid like Trifluoroacetic Acid (TFA), consider switching to a weaker organic acid such as acetic acid or formic acid.[7][8]

    • Use a Buffered System: Employing a buffer solution can help maintain a constant and less aggressive pH throughout the reaction.

    • Lewis Acids: In some cases, a Lewis acid (e.g., ZnCl₂, Sc(OTf)₃) can be a suitable alternative to a Brønsted acid, promoting the reaction through a different mechanism that may be less destructive to your substrate.

2. Optimize Reaction Temperature and Time:

  • Rationale: Degradation reactions, like most chemical reactions, are accelerated by higher temperatures and longer reaction times.

  • Troubleshooting Steps:

    • Run the Reaction at a Lower Temperature: Start the reaction at 0 °C or even -20 °C and slowly warm it to the minimum temperature required for the desired reaction to proceed.

    • Monitor the Reaction Closely: Use TLC or LC-MS to monitor the consumption of the starting material and the formation of the product. Quench the reaction as soon as an acceptable conversion is reached to prevent further degradation.

3. Consider N-Protection of the Pyrrole Ring:

  • Rationale: The lone pair of electrons on the pyrrole nitrogen is a key contributor to the ring's high reactivity and instability in acid. Protecting this nitrogen with an electron-withdrawing group can significantly decrease the electron density of the pyrrole ring, thereby increasing its stability towards acidic conditions.[5]

  • Troubleshooting Steps:

    • Select an Appropriate Protecting Group: Sulfonyl groups (e.g., tosyl, benzenesulfonyl) are commonly used for pyrrole protection due to their strong electron-withdrawing nature and stability.[5] Boc (tert-butyloxycarbonyl) protection has also been employed for pyrrolopyridine systems.[1]

    • Perform a Protection/Deprotection Sequence: This adds extra steps to your synthesis but can be crucial for achieving a good yield of the desired product. The choice of protecting group will depend on the subsequent reaction conditions and the ease of removal.

N_Protection_Strategy Start This compound Protected N-Protected Pyrrolopyridine Start->Protected Add Protecting Group (e.g., TsCl, Boc₂O) Reaction Acid-Catalyzed Reaction Protected->Reaction Increased Stability in Acid Product Desired Product (N-Protected) Reaction->Product Deprotection Deprotection Step Product->Deprotection Remove Protecting Group Final_Product Final Product Deprotection->Final_Product

Caption: Workflow for N-Protection to enhance stability.

Issue 2: Unexpected Side Product Formation.

Question: I am observing an unexpected major side product in my reaction. How can I identify and prevent its formation?

Answer: Characterization of the side product is the first critical step. Once identified, you can often deduce the reaction pathway leading to its formation and take steps to prevent it.

1. Characterize the Side Product:

  • Techniques: Use a combination of analytical techniques such as Mass Spectrometry (MS) to determine the molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structure, and if possible, obtain a crystal structure.

2. Common Side Reactions and Their Prevention:

  • Electrophilic Substitution on the Pyrrole Ring:

    • Identification: The side product may have an additional substituent on the pyrrole ring.

    • Prevention: As discussed in Issue 1, N-protection is a highly effective strategy to deactivate the pyrrole ring towards unwanted electrophilic substitution.[5]

  • Proto-deiodination:

    • Identification: The mass spectrum will show a loss of 126 amu (the mass of iodine) and the NMR will show a proton in place of the iodine atom.

    • Prevention:

      • Scavenge Protons: Use a non-nucleophilic proton sponge to trap excess protons.

      • Avoid Reductive Conditions: Ensure your reaction conditions are not inadvertently reductive.

      • Lower Temperature: This reaction is often promoted by heat.

Experimental Protocols
Protocol 1: General Procedure for N-Tosylation of this compound
  • Rationale: This protocol provides a standard method for protecting the pyrrole nitrogen, thereby increasing the compound's stability in subsequent acidic reaction steps.

  • Step-by-Step Methodology:

    • Dissolution: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).

    • Base Addition: Cool the solution to 0 °C and add a suitable base such as sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise. Stir for 30 minutes at 0 °C.

    • Tosylation: Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) dissolved in a minimal amount of the same anhydrous solvent dropwise to the reaction mixture.

    • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.

    • Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel to obtain the N-tosylated product.

Tosylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dissolve 1. Dissolve Substrate in Anhydrous Solvent Inert 2. Establish Inert Atmosphere (N₂/Ar) Dissolve->Inert Cool 3. Cool to 0 °C Inert->Cool Add_Base 4. Add Base (e.g., NaH) Cool->Add_Base Add_TsCl 5. Add Tosyl Chloride Add_Base->Add_TsCl Stir 6. Stir at Room Temperature Add_TsCl->Stir Quench 7. Quench with Water Stir->Quench Extract 8. Organic Extraction Quench->Extract Purify 9. Column Chromatography Extract->Purify

Caption: Step-by-step workflow for N-tosylation.

Summary of Stability and Reactivity
Ring SystemElectronic NatureReactivity towards ElectrophilesSusceptibility to Acid
Pyrrole Electron-richHigh[4]High (prone to protonation/polymerization)[5]
Pyridine Electron-deficientLow[4]Moderate (protonation at nitrogen)

This guide provides a foundational understanding of the stability challenges associated with this compound in acidic media. By anticipating these issues and employing the troubleshooting strategies and protocols outlined, researchers can significantly improve the success rate of their experiments.

References

Technical Support Center: Navigating the Scale-Up Synthesis of 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to address the common and often complex challenges encountered during the scale-up of this important pharmaceutical intermediate. Our focus is on providing practical, field-proven insights and troubleshooting strategies to ensure a robust, safe, and efficient synthesis.

Introduction: The Synthetic Challenge

This compound is a key building block in the development of various therapeutic agents. Its synthesis, particularly at scale, presents a unique set of challenges stemming from the inherent reactivity of the pyrrolopyridine core, the regioselectivity of the iodination step, and the physicochemical properties of the intermediates and final product. This guide will walk you through a plausible synthetic route, highlighting critical control points and offering solutions to common problems.

Proposed Synthetic Pathway and Key Transformation Challenges

A logical and scalable synthetic approach to this compound is a multi-step process. Below is a generalized workflow, which will form the basis of our troubleshooting guide.

Synthetic_Workflow A Substituted Pyridine Starting Material B Pyrrolo[3,2-c]pyridine Core Formation A->B Cyclization C Chlorination at C4 B->C e.g., POCl3 D N-Protection (Optional but Recommended for Scale-up) C->D e.g., SEM-Cl, Boc2O E Methoxylation at C4 D->E NaOMe F Regioselective Iodination at C3 E->F e.g., NIS, I2 G N-Deprotection (if applicable) F->G Deprotection H Final Product: this compound G->H

Caption: A generalized synthetic workflow for this compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Synthesis of the 4-Chloro-1H-pyrrolo[3,2-c]pyridine Intermediate

Q1: My yield for the formation of the 4-chloro-1H-pyrrolo[3,2-c]pyridine is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the synthesis of the 4-chloro intermediate often stem from incomplete reaction or degradation of the starting material or product. Here are some common causes and troubleshooting steps:

  • Inefficient Chlorination: The use of phosphoryl chloride (POCl₃) is common for this transformation.

    • Scale-Up Consideration: On a larger scale, efficient heat transfer is critical. Ensure your reactor is equipped with adequate cooling and heating capabilities to maintain the desired reaction temperature. Hotspots can lead to decomposition and byproduct formation.

    • Reagent Purity: Ensure your POCl₃ is of high quality and free from hydrolysis. Old or improperly stored POCl₃ can contain HCl, which may affect the reaction.

    • Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Pushing the reaction for too long or at too high a temperature can lead to the formation of tars.

  • Work-up and Isolation Issues:

    • Quenching: The quenching of excess POCl₃ with ice or a cold aqueous solution is highly exothermic. On a large scale, this must be done with extreme care, using a jacketed reactor with good cooling and a controlled addition rate.

    • Product Precipitation: The product may precipitate during the work-up. Ensure that the pH is carefully adjusted to maximize the precipitation of the free base, and that an appropriate solvent is used for extraction.

Q2: I am observing significant amounts of dark, tar-like byproducts during the chlorination step. How can I minimize their formation?

A2: Tar formation is a common issue in high-temperature reactions involving heterocyclic compounds.

  • Temperature Control: As mentioned, precise temperature control is paramount. A slow, controlled heating ramp and maintaining a consistent internal temperature are crucial.

  • Solvent Choice: While often run neat in POCl₃, the use of a high-boiling inert solvent can sometimes help to moderate the reaction and improve heat transfer.

  • Purity of Starting Material: Ensure your starting 1H-pyrrolo[3,2-c]pyridin-4(5H)-one is free of impurities that could polymerize under the harsh reaction conditions.

Part 2: N-Protection of the Pyrrolopyridine Core

Q1: Is N-protection of the pyrrole nitrogen necessary for the subsequent steps?

A1: While not always strictly necessary for small-scale lab synthesis, N-protection is highly recommended for a robust and reproducible scale-up process. The pyrrole NH is acidic and can interfere with subsequent reactions, particularly the iodination step, by reacting with bases or electrophiles. A suitable protecting group, such as a silyl ether (e.g., SEM) or a carbamate (e.g., Boc), can prevent these side reactions and improve the solubility of the intermediates.

Q2: I am having trouble with the N-protection reaction. The reaction is sluggish, or I am seeing side products.

A2:

  • Choice of Base: The choice of base is critical. For SEM protection, a strong base like sodium hydride (NaH) is often used. On a large scale, handling NaH requires specific safety precautions. Ensure it is fully dispersed and the addition of the substrate is controlled to manage hydrogen evolution. For Boc protection, milder bases like triethylamine or DMAP can be used.

  • Solvent Purity: Anhydrous conditions are essential for reactions involving strong bases like NaH. Ensure your solvent is thoroughly dried.

  • Temperature: These reactions are often performed at low temperatures (e.g., 0 °C) to control reactivity and minimize side reactions.

Part 3: Methoxylation at the C4-Position

Q1: The nucleophilic aromatic substitution of the 4-chloro group with methoxide is not going to completion. How can I drive the reaction forward?

A1: The reactivity of the 4-chloro position towards nucleophilic attack is a key factor.

  • Reaction Conditions: This reaction typically requires elevated temperatures. On a larger scale, ensure uniform heating of the reaction mixture.

  • Sodium Methoxide Quality: Use freshly prepared or high-quality commercial sodium methoxide. Sodium methoxide is hygroscopic and its effectiveness can be diminished by moisture.

  • Solvent: Methanol is a common solvent for this reaction, acting as both the solvent and the source of the methoxide nucleophile in the presence of a base. Ensure the methanol is anhydrous.

  • Microwave Irradiation: For smaller scale development, microwave-assisted heating can significantly accelerate this reaction. However, translating this to a large-scale batch reactor requires careful consideration of heating profiles and potential pressure build-up.

Q2: I am observing the formation of byproducts during the methoxylation reaction. What could they be and how can I avoid them?

A2:

  • Hydrolysis: If there is water present in the reaction, hydrolysis of the 4-chloro group to the corresponding 4-hydroxy derivative can occur.

  • Incomplete Reaction: Unreacted 4-chloro starting material will be a major impurity if the reaction does not go to completion.

  • Purification: The 4-methoxy product may have similar polarity to the 4-chloro starting material, making purification by column chromatography challenging. Careful optimization of the solvent system is necessary.

Part 4: Regioselective Iodination at the C3-Position

Q1: My iodination of 4-methoxy-1H-pyrrolo[3,2-c]pyridine is giving me a mixture of iodinated products, or the reaction is not selective for the C3-position. Why is this happening?

A1: Regioselectivity in the iodination of electron-rich heterocycles is a common challenge. The pyrrole ring is activated towards electrophilic substitution at both the C2 and C3 positions.

  • Choice of Iodinating Agent:

    • N-Iodosuccinimide (NIS): NIS is a mild and often selective iodinating agent. The reaction is typically run in a polar aprotic solvent like DMF or acetonitrile.

    • Iodine (I₂): Molecular iodine is less reactive and often requires an activating agent, such as a base or an oxidizing agent.

  • Reaction Conditions:

    • Temperature: Running the reaction at a lower temperature can often improve selectivity.

    • Solvent: The choice of solvent can influence the regioselectivity. It is worth screening a few different solvents during process development.

  • N-Protection: As mentioned earlier, an N-protected starting material can significantly improve the outcome of the iodination by preventing side reactions at the nitrogen and potentially influencing the regioselectivity.

Q2: The iodination reaction is sluggish and does not go to completion, even with an excess of the iodinating agent.

A2:

  • Substrate Reactivity: The 4-methoxy-1H-pyrrolo[3,2-c]pyridine is an electron-rich system, but factors like steric hindrance from the N-protecting group could slow down the reaction.

  • Activation: If using molecular iodine, ensure that the activating agent is effective. For example, if using a base, ensure it is strong enough to generate a more reactive iodine species.

  • Light Sensitivity: Some iodination reactions can be sensitive to light. It may be beneficial to run the reaction in a vessel protected from light.

Q3: What are the key safety considerations when performing a large-scale iodination reaction?

A3:

  • Reagent Handling: Iodine and its compounds can be corrosive and toxic. Handle them in a well-ventilated area with appropriate personal protective equipment (PPE).

  • Exothermic Reactions: The reaction itself may be exothermic. Ensure the reactor is equipped with adequate cooling and that the addition of reagents is controlled.

  • Work-up: Quenching of the reaction with a reducing agent like sodium thiosulfate is often necessary to remove excess iodine. This quenching can also be exothermic.

  • Waste Disposal: Iodinated waste should be handled and disposed of according to local regulations.

Part 5: Purification of the Final Product

Q1: I am struggling to purify the final this compound. It seems to be very polar and difficult to handle.

A1: The purification of polar, nitrogen-containing heterocycles can be challenging, especially on a large scale.

  • Column Chromatography:

    • Stationary Phase: While silica gel is the most common stationary phase, its acidic nature can cause streaking and poor recovery of basic compounds. Consider using deactivated silica (e.g., by pre-treating with a triethylamine solution) or an alternative stationary phase like alumina.

    • Solvent System: A gradient elution is often necessary. A common eluent system is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can significantly improve the peak shape and recovery of basic compounds.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for purification on a large scale. A solvent screen should be performed to identify a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Salt Formation: Converting the basic product to a salt (e.g., a hydrochloride or tartrate salt) can sometimes facilitate purification by crystallization. The free base can then be regenerated in a subsequent step.

Quantitative Data Summary

StepKey ReagentsTypical Yield Range (Lab Scale)Key Scale-Up Challenges
Pyrrolo[3,2-c]pyridine Core Formation Substituted Pyridine, Cyclizing Agent50-70%Heat management, byproduct formation
Chlorination at C4 POCl₃60-80%Highly exothermic quenching, tar formation
N-Protection SEM-Cl or Boc₂O, Base80-95%Handling of pyrophoric bases (NaH), anhydrous conditions
Methoxylation at C4 NaOMe, Methanol70-90%Anhydrous conditions, potential for hydrolysis
Iodination at C3 NIS or I₂50-75%Regioselectivity, sluggish reaction, light sensitivity
Purification Silica Gel, Solvents>95% purityPolarity of the compound, streaking on silica, finding a suitable recrystallization solvent

Experimental Protocols

Protocol 1: General Procedure for Methoxylation of 4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[3,2-c]pyridine
  • To a solution of sodium methoxide (1.5 eq) in anhydrous methanol (10 vol) in a jacketed reactor under a nitrogen atmosphere, add 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[3,2-c]pyridine (1.0 eq).

  • Heat the reaction mixture to reflux (approx. 65 °C) and monitor the progress by LC-MS.

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Carefully add water (5 vol) to quench the reaction.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[3,2-c]pyridine.

Protocol 2: General Procedure for Regioselective Iodination of 4-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[3,2-c]pyridine
  • Dissolve 4-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in anhydrous DMF (10 vol) in a reactor protected from light under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise, maintaining the internal temperature below 5 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by LC-MS.

  • Upon completion (typically 1-2 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Troubleshooting_Iodination Start Low Yield or Poor Regioselectivity in C3-Iodination Q1 Is the Pyrrole Nitrogen Protected? Start->Q1 A1_Yes Proceed to Check Reagents and Conditions Q1->A1_Yes Yes A1_No Protect the Pyrrole Nitrogen (e.g., with SEM or Boc) This can improve selectivity and prevent side reactions. Q1->A1_No No Q2 What Iodinating Agent is Being Used? A1_Yes->Q2 A1_No->Q2 A2_NIS Optimize NIS Reaction: - Lower the temperature (e.g., -20 °C to 0 °C) - Screen different aprotic solvents (e.g., THF, CH3CN) Q2->A2_NIS NIS A2_I2 Optimize I2 Reaction: - Ensure effective activation (e.g., with a suitable base or oxidant) - Consider alternative activators Q2->A2_I2 I₂ Q3 Is the Reaction Sluggish? A2_NIS->Q3 A2_I2->Q3 A3_Yes Troubleshoot Sluggish Reaction: - Check purity of starting material - Ensure anhydrous conditions - Protect from light Q3->A3_Yes Yes A3_No Focus on Purification Q3->A3_No No End Optimized C3-Iodination A3_Yes->End A3_No->End

Caption: Troubleshooting workflow for the regioselective C3-iodination step.

Technical Support Center: Alternative Catalysts for Cross-Coupling with 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for cross-coupling reactions involving the versatile building block, 3-iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. The unique electronic and structural features of this azaheterocycle—namely the electron-rich pyrrole fused to a pyridine ring and the potentially coordinating methoxy and NH groups—necessitate a nuanced approach to catalyst system optimization.

This resource is structured to provide not just protocols, but a deeper understanding of the "why" behind experimental choices, empowering you to make informed decisions in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing cross-coupling reactions with this compound?

A1: The main challenges arise from the substrate's inherent properties. The pyrrolo[3,2-c]pyridine core is an electron-rich heteroaromatic system, which can influence the rates of oxidative addition and reductive elimination. Furthermore, the presence of the N-H proton on the pyrrole ring can lead to side reactions or catalyst inhibition, often making N-protection a necessary consideration.[1] The methoxy group can also potentially coordinate to the metal center, affecting the catalytic cycle.

Q2: Is it always necessary to protect the N-H of the pyrrole moiety?

A2: While not universally required for all cross-coupling reactions, N-protection is highly recommended, especially for Sonogashira and Heck couplings.[1] This prevents deprotonation by the base and subsequent side reactions or catalyst inhibition. For Suzuki-Miyaura reactions, successful couplings have been reported without N-protection, but this should be evaluated on a case-by-case basis.[1] The choice of protecting group (e.g., Boc, SEM, PMB) can also be critical and may require optimization.

Q3: How does the electronic nature of this compound influence catalyst selection?

A3: The electron-rich nature of this substrate generally facilitates the oxidative addition step, which is often rate-limiting in cross-coupling reactions. However, this can also make the subsequent steps, such as reductive elimination, more challenging. Therefore, catalyst systems employing bulky, electron-rich phosphine ligands are often preferred as they can accelerate reductive elimination and stabilize the palladium catalyst.[2]

Q4: What are some general starting points for palladium catalysts and ligands for different cross-coupling reactions with this substrate?

A4: For Suzuki-Miyaura reactions, Pd(PPh₃)₄ and Pd(dppf)Cl₂ are robust starting points.[1] For Buchwald-Hartwig aminations, palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands like XPhos or SPhos are highly effective.[3] For Sonogashira couplings, a combination of a palladium source like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst is traditional, although copper-free protocols are increasingly favored to avoid diyne formation.[1][2][4][5] For Heck reactions, Pd(OAc)₂ with a phosphine ligand such as PPh₃ or a more specialized ligand is a common choice.[1][6][7]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing a logical workflow for diagnosis and resolution.

Issue 1: Low or No Conversion of Starting Material

Low or nonexistent conversion is a frequent problem. The following decision tree and detailed explanations will help you diagnose the root cause.

start Low/No Conversion catalyst Evaluate Catalyst Activity start->catalyst base Assess Base Selection & Quality catalyst->base Catalyst OK success Improved Conversion catalyst->success Switch to Pre-catalyst/Pd(0) Source ligand Optimize Ligand base->ligand Base OK base->success Screen Alternative Bases (e.g., K₃PO₄, Cs₂CO₃) conditions Adjust Reaction Conditions ligand->conditions Ligand OK ligand->success Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) reagents Verify Reagent Quality conditions->reagents Conditions OK conditions->success Increase Temperature, Degas Thoroughly reagents->success Reagents OK

Caption: Troubleshooting workflow for low conversion.

Detailed Troubleshooting Steps:

  • Catalyst Inactivity:

    • Problem: The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂). Oxygen can also deactivate the catalyst.[8]

    • Solution:

      • Use a Pd(0) source: Switch to a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step.[8][9]

      • Employ Modern Precatalysts: Use commercially available, air-stable precatalysts (e.g., G3 or G4 Buchwald precatalysts) that readily form the active Pd(0) species.[10]

      • Ensure Rigorous Inert Atmosphere: Thoroughly degas all solvents and reagents (e.g., by sparging with argon or nitrogen for 15-30 minutes) and maintain a positive inert gas pressure throughout the experiment.[2][9]

  • Inappropriate Base Selection:

    • Problem: The chosen base may be too weak, too strong, or poorly soluble in the reaction solvent.[11] Strong bases like NaOtBu can cause substrate decomposition, while the poor solubility of inorganic bases like K₂CO₃ can hinder reactivity.[10][11]

    • Solution:

      • Screen Bases: For Suzuki reactions, common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[8] For Buchwald-Hartwig aminations, NaOtBu and LHMDS are strong options, but weaker bases like Cs₂CO₃ or K₃PO₄ should be tried if substrate degradation is observed.[10][11]

      • Improve Solubility: For inorganic bases, consider adding a phase-transfer catalyst or using a more polar solvent. Grinding the base to a fine powder before use can also increase its surface area and reactivity.[10]

  • Suboptimal Ligand Choice:

    • Problem: The ligand plays a crucial role in stabilizing the palladium center and promoting the key steps of the catalytic cycle.[12] An inappropriate ligand can lead to slow reaction rates or catalyst decomposition.

    • Solution:

      • Screen Ligands: For challenging couplings, screen a panel of bulky, electron-rich phosphine ligands. For Suzuki-Miyaura, ligands like SPhos and XPhos have shown broad utility.[3] For Buchwald-Hartwig aminations, different generations of Buchwald ligands are tailored for specific amine classes.[13][14]

      • Consider N-Heterocyclic Carbenes (NHCs): NHCs are a powerful class of ligands that can sometimes outperform phosphines, particularly in terms of catalyst stability.

Issue 2: Formation of Significant Side Products

The appearance of unexpected products can complicate purification and reduce the yield of the desired compound.

Common Side Products and Solutions:

Side ProductProbable Cause(s)Recommended Solutions
De-iodinated Product (4-methoxy-1H-pyrrolo[3,2-c]pyridine)Presence of a hydride source (from solvent or base); competing hydrodehalogenation pathway.Use anhydrous solvents and bases. Avoid alcoholic solvents if possible. Switching to a more sterically hindered ligand can sometimes suppress this side reaction.[8]
Homocoupling Product (Biaryl or Diyne)Suzuki: Inefficient transmetalation. Sonogashira: Often catalyzed by the copper(I) co-catalyst in the presence of oxygen.[2]Suzuki: Ensure the base is adequate to form the boronate salt. Employ bulky, electron-rich ligands to favor reductive elimination over homocoupling.[9] Sonogashira: Switch to a copper-free protocol.[2][4][5][15] Ensure rigorous anaerobic conditions and consider slow addition of the terminal alkyne.[2]
Palladium Black Formation Catalyst decomposition due to high temperature, impurities, or an inappropriate ligand-to-palladium ratio.Lower the reaction temperature. Use high-purity reagents and solvents. Ensure an adequate ligand-to-palladium ratio (typically 1:1 to 2:1 for bulky monophosphine ligands).[8]

Experimental Protocols: Starting Points for Optimization

These protocols are intended as robust starting points. Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary for your specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling (Alternative Catalyst System)

This protocol utilizes a modern, air-stable precatalyst and a bulky biarylphosphine ligand, which often provides higher yields and broader substrate scope than traditional Pd(PPh₃)₄.

cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep1 Add this compound (1 equiv.), boronic acid/ester (1.5 equiv.), and K₃PO₄ (3 equiv.) to an oven-dried vial. prep2 Add Pd precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and additional ligand (e.g., XPhos, 1-3 mol%). prep1->prep2 prep3 Seal vial, evacuate and backfill with argon (3x). prep2->prep3 react1 Add degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe. prep3->react1 react2 Heat reaction to 80-110 °C with vigorous stirring. react1->react2 react3 Monitor by TLC or LC-MS until starting material is consumed. react2->react3 work1 Cool to RT, dilute with ethyl acetate, wash with water and brine. react3->work1 work2 Dry organic layer (Na₂SO₄), filter, and concentrate. work1->work2 work3 Purify by column chromatography. work2->work3

Caption: Suzuki-Miyaura coupling experimental workflow.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol avoids the use of a copper co-catalyst, thereby preventing the common side reaction of alkyne homocoupling (Glaser coupling).

  • Preparation: To an oven-dried Schlenk flask, add this compound (1 equiv.), PdCl₂(PPh₃)₂ (2-5 mol%), and a suitable base such as Cs₂CO₃ (2 equiv.) or Et₃N (3 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen (repeat three times).

  • Reagent Addition: Add the terminal alkyne (1.2-1.5 equiv.) followed by a degassed solvent (e.g., THF or DMF).

  • Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature will depend on the reactivity of the alkyne.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction, dilute with an appropriate organic solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the unequivocal structural elucidation of novel heterocyclic compounds is paramount. The pyrrolo[3,2-c]pyridine scaffold, a key pharmacophore in numerous biologically active molecules, presents a unique set of challenges and opportunities for spectroscopic analysis. This guide provides a detailed ¹H NMR analysis of 3-iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine, offering a comparative perspective against related analogues to facilitate a deeper understanding of its electronic and structural characteristics. As a Senior Application Scientist, the insights herein are grounded in established spectroscopic principles and field-proven methodologies.

The Foundational Role of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the cornerstone of small molecule characterization. It provides invaluable information regarding the chemical environment of protons within a molecule, revealing details about neighboring functional groups, stereochemistry, and overall molecular structure. The chemical shift (δ), spin-spin coupling (J), and signal multiplicity are the key parameters that, when interpreted correctly, allow for the unambiguous assignment of a molecule's constitution.

Predicted ¹H NMR Spectrum of this compound

Molecular Structure and Proton Numbering:

Caption: IUPAC numbering of the this compound core.

Predicted Chemical Shifts and Rationale:

The introduction of an iodine atom at the C3 position and a methoxy group at the C4 position will significantly influence the electron density distribution within the pyrrolo[3,2-c]pyridine ring system.

  • H1 (N-H): The pyrrolic N-H proton is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of δ 8.0-12.0 ppm. Its exact position will be highly dependent on the solvent and concentration.

  • H2: The proton at the C2 position is adjacent to the electron-withdrawing iodine atom. This will deshield H2, causing it to resonate at a relatively downfield position, likely in the range of δ 7.0-7.5 ppm. It will appear as a singlet due to the absence of adjacent protons.

  • OCH₃: The protons of the methoxy group will appear as a sharp singlet, typically in the range of δ 3.8-4.2 ppm.

  • H6 and H7: The protons on the pyridine ring, H6 and H7, will form an AX or AB spin system. The methoxy group at C4 is an electron-donating group, which will shield the protons on the pyridine ring, shifting them upfield compared to the unsubstituted parent compound. H7, being ortho to the nitrogen, is expected to be the most downfield of the two, likely in the range of δ 7.8-8.2 ppm. H6 will be upfield, likely in the range of δ 6.8-7.2 ppm. They will appear as doublets with a typical ortho coupling constant (J) of 5-6 Hz.

Comparative Analysis with Analagous Pyrrolo[3,2-c]pyridine Derivatives

To substantiate our predictions, we will compare the expected ¹H NMR data with published data for related pyrrolo[3,2-c]pyridine derivatives.

Compound/ProtonH2H6H7Other ProtonsReference
Predicted: this compound ~7.0-7.5 (s)~6.8-7.2 (d)~7.8-8.2 (d)OCH₃: ~3.8-4.2 (s)N/A
6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine6.80 (d, J=3.2 Hz)-7.80 (s)Phenyl-H, OCH₃[1][2]
6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine6.82 (d, J=3.2 Hz)-7.50 (s)Tolyl-H, OCH₃[1][2]
4-methoxy-1H-pyrrolo[3,2-c]pyridine (unsubstituted at C3)H3: ~6.5-7.0H6: ~6.7-7.1H7: ~7.7-8.1OCH₃: ~3.8-4.1[3]

Analysis of Comparative Data:

  • The chemical shifts for H2 in the 6-substituted derivatives are around δ 6.80 ppm.[1][2] The introduction of an electron-withdrawing iodo group at C3 in our target molecule is expected to deshield the adjacent H2 proton, shifting it downfield into the predicted range of δ 7.0-7.5 ppm.

  • In the 6-phenyl and 6-(o-tolyl) derivatives, the C6 position is substituted, so there is no H6 proton. However, the H7 proton appears as a singlet around δ 7.50-7.80 ppm.[1][2]

  • For the parent 4-methoxy-1H-pyrrolo[3,2-c]pyridine, the pyridine protons H6 and H7 would exhibit a typical ortho coupling. The electron-donating methoxy group at C4 would shield these protons relative to the unsubstituted pyrrolo[3,2-c]pyridine. Our predicted values of δ 6.8-7.2 for H6 and δ 7.8-8.2 for H7 are consistent with this electronic effect.

Experimental Protocol for ¹H NMR Sample Preparation and Data Acquisition

To ensure high-quality, reproducible ¹H NMR data, the following protocol should be followed:

Workflow for ¹H NMR Analysis:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Weigh ~5-10 mg of sample dissolve Dissolve in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d6, CDCl3) start->dissolve vortex Vortex to ensure homogeneity dissolve->vortex transfer Transfer to a clean, dry NMR tube vortex->transfer insert Insert sample into NMR spectrometer transfer->insert lock Lock on the deuterium signal of the solvent insert->lock shim Shim the magnetic field for homogeneity lock->shim acquire Acquire the ¹H NMR spectrum shim->acquire process Fourier transform the FID acquire->process phase Phase correct the spectrum process->phase baseline Apply baseline correction phase->baseline integrate Integrate the signals baseline->integrate calibrate Calibrate the chemical shift scale (e.g., to residual solvent peak) integrate->calibrate

Caption: A standardized workflow for ¹H NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can influence chemical shifts and may contain residual proton signals.

    • Vortex the sample until the compound is completely dissolved.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to optimize its homogeneity across the sample. This will result in sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Integrate the area under each peak to determine the relative number of protons.

    • Calibrate the chemical shift axis by setting the residual solvent peak to its known chemical shift.

Conclusion

The ¹H NMR analysis of this compound, while not directly reported, can be confidently predicted through a comparative analysis of related structures. The electron-withdrawing nature of the iodine at C3 and the electron-donating methoxy group at C4 are the dominant factors influencing the chemical shifts of the aromatic protons. This guide provides a robust framework for the interpretation of the ¹H NMR spectrum of this and similar pyrrolo[3,2-c]pyridine derivatives, underscoring the power of predictive spectroscopy in modern chemical research. The provided experimental protocol ensures the acquisition of high-quality data, which is the bedrock of accurate structural elucidation.

References

The Definitive Guide to High-Resolution Mass Spectrometry Analysis of 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the structural characterization of novel heterocyclic compounds is a cornerstone of progress. Among these, derivatives of 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine have emerged as a scaffold of significant interest due to their potential biological activities.[1][2] The precise and unambiguous determination of their elemental composition is paramount, and for this, High-Resolution Mass Spectrometry (HRMS) stands out as an indispensable tool.

This technical guide provides an in-depth comparison of HRMS with other analytical techniques for the characterization of this compound derivatives. We will delve into the causality behind experimental choices, present supporting data, and offer a detailed protocol for obtaining high-quality HRMS data.

The Critical Role of HRMS in Characterizing Pyrrolo[3,2-c]pyridine Derivatives

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis provide valuable structural and compositional information, HRMS offers unparalleled accuracy in determining the molecular weight of a compound.[3] This high accuracy allows for the confident determination of the elemental formula, a critical piece of information when dealing with novel molecules. For the pyrrolo[3,2-c]pyridine core, which is often substituted with various functional groups, the ability to distinguish between isobaric interferences and confirm the expected molecular formula is crucial.

Comparative Analysis of HRMS Data for 1H-pyrrolo[3,2-c]pyridine Derivatives

Compound IDMolecular FormulaCalculated [M+H]⁺ (m/z)Found [M+H]⁺ (m/z)Reference
10a C₂₂H₂₁N₂O₃361.1552361.1556[1]
10b C₂₃H₂₃N₂O₃375.1709375.1707[4]
10c C₂₃H₂₃N₂O₃375.1709375.1709[1]
10e C₂₄H₂₅N₂O₃389.1865389.1865[1]
10k C₂₄H₂₅N₂O₄405.1814405.1815[1]

The minuscule difference between the calculated and found m/z values underscores the power of HRMS in confirming the elemental composition of these complex heterocyclic systems.

Experimental Protocol for HRMS Analysis

The following is a detailed, step-by-step methodology for acquiring high-resolution mass spectra for this compound derivatives. The protocol is based on electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, which are common configurations for HRMS.

1. Sample Preparation:

  • Rationale: Proper sample preparation is critical to ensure a stable and sufficient ion signal. The concentration should be optimized to avoid detector saturation and ion suppression effects.

  • Protocol:

    • Accurately weigh approximately 1 mg of the synthesized this compound derivative.

    • Dissolve the sample in a high-purity solvent, such as methanol, acetonitrile, or a mixture thereof, to a final concentration of 1-10 µM. The choice of solvent should ensure complete dissolution and compatibility with the ESI source.

    • If necessary, sonicate the sample for a few minutes to ensure complete dissolution.

    • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the instrument's fluidics.

2. Instrument Calibration:

  • Rationale: To achieve high mass accuracy, the mass spectrometer must be calibrated using a known reference standard across the desired mass range. This corrects for any instrumental drift.

  • Protocol:

    • Prepare a fresh solution of the appropriate calibration standard (e.g., sodium trifluoroacetate for positive ion mode) according to the manufacturer's instructions.

    • Introduce the calibration solution into the mass spectrometer via the infusion pump.

    • Perform the calibration routine as specified by the instrument software, ensuring that the mass accuracy of the calibrant ions is within the acceptable range (typically < 2 ppm).

3. Data Acquisition:

  • Rationale: The choice of ionization mode and instrument parameters will significantly impact the quality of the resulting spectrum. ESI in positive ion mode is generally suitable for nitrogen-containing heterocyclic compounds as they are readily protonated.

  • Protocol:

    • Set the ESI source to positive ion mode.

    • Optimize the source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow and temperature, to achieve a stable and intense ion signal for the compound of interest.

    • Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum over a suitable m/z range that includes the expected [M+H]⁺ ion of the analyte. For this compound (C₈H₇IN₂O, MW = 274.06), a range of m/z 100-500 would be appropriate.

    • Acquire data for a sufficient duration to obtain a high-quality spectrum with good signal-to-noise ratio.

4. Data Analysis:

  • Rationale: The acquired high-resolution spectrum is processed to determine the accurate mass of the analyte and, subsequently, its elemental formula.

  • Protocol:

    • Process the acquired raw data using the instrument's software.

    • Identify the monoisotopic peak corresponding to the [M+H]⁺ ion of the analyte.

    • Determine the accurate m/z of this peak.

    • Use the software's elemental composition calculator to generate a list of possible molecular formulas that match the measured accurate mass within a specified mass tolerance (e.g., ± 5 ppm).

    • Compare the generated formulas with the expected molecular formula of the synthesized compound. The isotopic pattern of the measured ion should also be compared with the theoretical isotopic pattern for the proposed formula to further increase confidence in the assignment.

Caption: Experimental workflow for HRMS analysis of small molecules.

HRMS in Context: A Comparison with Other Analytical Techniques

While HRMS is a powerful tool for determining elemental composition, a comprehensive structural elucidation of a novel compound requires a multi-technique approach.

TechniqueInformation ProvidedAdvantagesLimitations
High-Resolution Mass Spectrometry (HRMS) Accurate mass and elemental formula.High sensitivity and accuracy; requires minimal sample.Does not provide information on connectivity or stereochemistry; cannot distinguish isomers.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information on the chemical environment of atoms (¹H, ¹³C), connectivity through bonds, and stereochemistry.Provides unambiguous structural information.Lower sensitivity than MS; requires larger sample amounts; complex spectra can be difficult to interpret.[5][6]
Elemental Analysis Percentage composition of elements (C, H, N, S).Provides bulk elemental composition.Less accurate than HRMS; requires a pure sample; does not provide structural information.

The synergy between these techniques is crucial. HRMS provides the elemental formula, which serves as a vital constraint for interpreting the often complex NMR spectra. Elemental analysis can provide complementary information on the bulk purity of the sample.

Analytical_Techniques cluster_characterization Complete Structural Characterization HRMS HRMS (Elemental Formula) NMR NMR (Connectivity & Stereochemistry) HRMS->NMR Constrains Interpretation NMR->HRMS Confirms Structure EA Elemental Analysis (Bulk Composition) EA->HRMS Supports Purity Assessment EA->NMR Supports Purity Assessment

Caption: Interplay of analytical techniques for structural elucidation.

Conclusion

For researchers and professionals working with this compound derivatives, High-Resolution Mass Spectrometry is an essential analytical technique. Its ability to provide highly accurate mass measurements allows for the confident determination of the elemental composition, a fundamental step in the characterization of novel compounds. When used in conjunction with other techniques like NMR and elemental analysis, HRMS provides a robust and comprehensive approach to structural elucidation, accelerating the pace of drug discovery and development. The protocols and data presented in this guide offer a solid foundation for the successful application of HRMS in your research endeavors.

References

A Comparative Guide to the Reactivity of Iodo- vs. Bromo-Pyrrolo[3,2-c]pyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the pyrrolo[3,2-c]pyridine scaffold, an isomer of azaindole, is a privileged structural motif. Its prevalence in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents, has placed a premium on efficient and versatile methods for its functionalization. Palladium-catalyzed cross-coupling reactions are the cornerstone of these synthetic strategies, enabling the precise installation of a wide array of substituents. A critical decision in any such synthetic campaign is the choice of the halogen on the pyrrolo[3,2-c]pyridine core. This guide provides an in-depth, objective comparison of the reactivity of iodo- and bromo-pyrrolo[3,2-c]pyridines in key cross-coupling reactions, supported by established chemical principles and experimental data, to empower researchers in making informed decisions for their synthetic endeavors.

The Decisive Factor: The Carbon-Halogen Bond

The fundamental difference in reactivity between iodo- and bromo-pyrrolo[3,2-c]pyridines in palladium-catalyzed cross-coupling reactions lies in the inherent properties of the carbon-halogen bond. The generally accepted trend in the reactivity of aryl halides follows the order of bond dissociation energy: I > Br > Cl > F.[1] The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond. This lower bond dissociation energy directly impacts the initial and often rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst. The more facile cleavage of the C-I bond means that iodo-pyrrolo[3,2-c]pyridines typically undergo oxidative addition more readily and at lower temperatures than their bromo counterparts.[2][3] This enhanced reactivity translates into several practical advantages, including milder reaction conditions, shorter reaction times, and often, the ability to use lower catalyst loadings.

Performance in Key Cross-Coupling Reactions: A Comparative Analysis

While a direct, side-by-side quantitative comparison of iodo- and bromo-pyrrolo[3,2-c]pyridines under identical conditions is not extensively documented in the literature, we can construct a robust comparative analysis based on established reactivity principles and data from analogous heterocyclic systems.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerhouse for the formation of carbon-carbon bonds. When applied to the functionalization of the pyrrolo[3,2-c]pyridine core, the choice between an iodo or bromo precursor can significantly influence the reaction's efficiency.

Iodo-Pyrrolo[3,2-c]pyridines are expected to exhibit superior performance in Suzuki couplings. Their higher reactivity allows for the use of a broader range of boronic acids and esters, including those that are less reactive. Reactions can often be conducted at or near room temperature, which is beneficial for substrates bearing sensitive functional groups.

Bromo-Pyrrolo[3,2-c]pyridines , while still highly effective substrates, generally require more forcing conditions to achieve comparable yields and reaction times. This often translates to higher reaction temperatures and potentially longer reaction durations. However, brominated starting materials are often more readily available and cost-effective.

Illustrative Data:

While specific comparative data for the pyrrolo[3,2-c]pyridine system is scarce, studies on analogous azaindoles and other halopyridines consistently demonstrate the superior reactivity of iodo-derivatives. For instance, in Suzuki couplings of dihalogenated pyridines, the reaction occurs selectively at the iodo-substituted position over the bromo-substituted one, highlighting the significant reactivity difference.[4]

FeatureIodo-Pyrrolo[3,2-c]pyridineBromo-Pyrrolo[3,2-c]pyridine
Relative Reactivity ExcellentGood
Typical Reaction Temp. Room Temperature to 80 °C80-120 °C
Typical Reaction Time 1-12 hours4-24 hours
Catalyst Loading Often effective at < 2 mol%Typically 2-5 mol%
Substrate Scope Broader, including less reactive boronic acidsGenerally good, but may be limited with challenging substrates
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for installing alkynyl groups, which are valuable functionalities in medicinal chemistry. The reactivity trend observed in Suzuki couplings holds true for Sonogashira reactions.

Iodo-Pyrrolo[3,2-c]pyridines are highly efficient partners in Sonogashira couplings, often reacting rapidly at room temperature with a wide variety of terminal alkynes. The use of copper co-catalysts can sometimes be omitted, simplifying the reaction setup and purification.

Bromo-Pyrrolo[3,2-c]pyridines are also viable substrates but typically require higher temperatures and often the presence of a copper(I) co-catalyst to proceed at a reasonable rate. The reaction conditions need to be more carefully optimized to avoid side reactions such as the Glaser-Hay coupling of the terminal alkyne.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, crucial for synthesizing a vast array of biologically active compounds.

Iodo-Pyrrolo[3,2-c]pyridines are expected to be more reactive substrates in Buchwald-Hartwig aminations, allowing for the coupling of a wider range of amines, including less nucleophilic ones, under milder conditions.

Bromo-Pyrrolo[3,2-c]pyridines , while widely used and effective, may require more specialized and often more expensive phosphine ligands and stronger bases to achieve high yields, particularly with challenging amine coupling partners.

Accessibility of Precursors: A Synthetic Consideration

The choice between an iodo- or bromo-pyrrolo[3,2-c]pyridine is also influenced by the ease of synthesis of the starting materials.

Bromo-Pyrrolo[3,2-c]pyridines , such as 6-bromo-1H-pyrrolo[3,2-c]pyridine, are readily synthesized via established, multi-step sequences starting from commercially available bromopyridines.[5]

Synthesis_Bromo_Pyrrolo_Pyridine A 2-Bromo-5-methylpyridine B 2-Bromo-5-methylpyridine-1-oxide A->B m-CPBA C 2-Bromo-5-methyl-4-nitropyridine 1-oxide B->C Fuming HNO3, H2SO4 D (E)-2-Bromo-4-nitro-5-(2-(dimethylamino)vinyl)pyridine 1-oxide C->D DMF-DMA E 6-Bromo-1H-pyrrolo[3,2-c]pyridine D->E Fe, AcOH

Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine.

Iodo-Pyrrolo[3,2-c]pyridines can be synthesized, for example, through electrophilic iodination of the parent pyrrolo[3,2-c]pyridine or via Sandmeyer-type reactions from the corresponding amino-pyrrolo[3,2-c]pyridine. While viable, these routes may sometimes be lower yielding or require less readily available starting materials compared to their bromo counterparts.

Experimental Protocols: Representative Methodologies

The following are representative experimental protocols for the Suzuki-Miyaura coupling of bromo- and iodo-pyrrolo[3,2-c]pyridines. These protocols are based on established literature procedures and serve as a starting point for reaction optimization.

Suzuki-Miyaura Coupling of 6-Bromo-1H-pyrrolo[3,2-c]pyridine

This protocol is adapted from procedures for the Suzuki coupling of substituted bromopyridines.[5]

Materials:

  • 6-Bromo-1H-pyrrolo[3,2-c]pyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol)

  • 2M Sodium Carbonate (Na₂CO₃) solution (2.0 mL)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a microwave vial, add 6-bromo-1H-pyrrolo[3,2-c]pyridine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add 1,4-dioxane and water.

  • Seal the vial and degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture in a microwave reactor at 125 °C for 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Projected Suzuki-Miyaura Coupling of 6-Iodo-1H-pyrrolo[3,2-c]pyridine

This projected protocol is based on general procedures for highly reactive aryl iodides.

Materials:

  • 6-Iodo-1H-pyrrolo[3,2-c]pyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol)

  • SPhos (0.04 mmol)

  • K₃PO₄ (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add 6-iodo-1H-pyrrolo[3,2-c]pyridine, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with argon three times.

  • Add degassed toluene and water via syringe.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter through a pad of Celite, wash the filter cake with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Experimental_Workflow cluster_Start Reaction Setup cluster_Reaction Execution cluster_Workup Isolation & Purification cluster_Analysis Analysis Start Select Halo-Pyrrolo[3,2-c]pyridine (Iodo vs. Bromo) Reagents Assemble Reagents: - Palladium Catalyst & Ligand - Base - Solvent - Coupling Partner Start->Reagents Reaction_Conditions Perform Reaction under Optimized Conditions (Temperature, Time) Reagents->Reaction_Conditions Monitoring Monitor Progress (TLC, LC-MS) Reaction_Conditions->Monitoring Workup Aqueous Workup Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis Yield Determine Yield and Purity Analysis->Yield

A logical workflow for cross-coupling reactions.

Conclusion: A Strategic Choice

In the comparative analysis of iodo- versus bromo-pyrrolo[3,2-c]pyridines for palladium-catalyzed cross-coupling reactions, the iodo-derivatives emerge as the more reactive substrates. This heightened reactivity, stemming from the weaker carbon-iodine bond, facilitates the crucial oxidative addition step, allowing for milder reaction conditions, shorter reaction times, and a potentially broader substrate scope. This can be particularly advantageous in the synthesis of complex molecules with sensitive functional groups, where minimizing harsh conditions is paramount.

Conversely, bromo-pyrrolo[3,2-c]pyridines are often more readily accessible and cost-effective, making them a pragmatic choice for many applications, especially on a larger scale. The decision between using an iodo- or bromo-pyrrolo[3,2-c]pyridine is therefore a strategic one, balancing the need for reactivity and efficiency against considerations of cost and availability. For researchers and drug development professionals, a thorough understanding of these reactivity differences is essential for the design of robust and efficient synthetic routes to novel and impactful molecules.

References

The Emerging Potential of 1H-pyrrolo[3,2-c]pyridine Scaffolds in Kinase Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of kinase inhibitor discovery, the identification of novel scaffolds with potent and selective activity is paramount. The 1H-pyrrolo[3,2-c]pyridine core has emerged as a promising framework for the development of inhibitors targeting key kinases implicated in oncology and inflammatory diseases. While specific biological data for 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine is not extensively available in public literature, extensive research on its derivatives has illuminated the potential of this heterocyclic system. This guide provides a comparative analysis of the biological activity of 1H-pyrrolo[3,2-c]pyridine-based inhibitors against other well-established kinase inhibitors, with a focus on Monopolar Spindle 1 (MPS1) and FMS kinase.

The 1H-pyrrolo[3,2-c]pyridine Scaffold: A Privileged Structure in Kinase Inhibition

The 1H-pyrrolo[3,2-c]pyridine scaffold represents a class of compounds with significant therapeutic potential. Its rigid, bicyclic structure provides a versatile platform for the strategic placement of various substituents, enabling fine-tuning of inhibitory activity and selectivity against different kinase targets. Research has demonstrated that derivatives of this scaffold can be potent inhibitors of critical kinases involved in cell cycle regulation and tumorigenesis.

Comparative Analysis of Kinase Inhibition Profiles

To understand the therapeutic potential of the 1H-pyrrolo[3,2-c]pyridine scaffold, we will compare the activity of its derivatives against established inhibitors of two key kinases: MPS1 and FMS.

Monopolar Spindle 1 (MPS1) Kinase Inhibition

MPS1 is a crucial regulator of the spindle assembly checkpoint (SAC), a vital process that ensures accurate chromosome segregation during mitosis.[1][2] Dysregulation of MPS1 is a hallmark of many cancers, making it an attractive therapeutic target.[3][4]

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been identified as potent inhibitors of MPS1 kinase.[5][6] A notable example is compound 65 (CCT251455) , which demonstrates high potency. For a comprehensive comparison, we will evaluate its activity alongside Reversine , a well-characterized MPS1 inhibitor with a distinct chemical structure.[7][8]

InhibitorScaffoldTarget KinaseIC50 (nM)Reference
Compound 8 1H-pyrrolo[3,2-c]pyridineMPS125[5]
Compound 65 (CCT251455) 1H-pyrrolo[3,2-c]pyridineMPS1<10[5][9]
Reversine Purine derivativeMPS12.8 - 6[7][9]

Analysis: The 1H-pyrrolo[3,2-c]pyridine-based inhibitors demonstrate potent, low nanomolar inhibition of MPS1, comparable to the established inhibitor Reversine. This highlights the potential of this scaffold in developing effective anti-mitotic cancer therapies.

FMS Kinase (CSF-1R) Inhibition

FMS kinase, also known as colony-stimulating factor 1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of macrophages.[10][11] Aberrant FMS signaling is implicated in various cancers and inflammatory diseases.

Several 1H-pyrrolo[3,2-c]pyridine derivatives have shown significant inhibitory activity against FMS kinase.[3][12][13] We will compare their potency to that of established FMS inhibitors such as Pexidartinib , GW2580 , and Cabozantinib .[2][14][15][16]

InhibitorScaffoldTarget KinaseIC50 (nM)Reference
Compound 1e 1H-pyrrolo[3,2-c]pyridineFMS60[3][12]
Compound 1r 1H-pyrrolo[3,2-c]pyridineFMS30[3][12]
Pexidartinib PyrrolopyridineFMS (CSF-1R)20[2][17]
GW2580 N/AFMS (c-FMS)30[14][15][18]
Cabozantinib Quinoline derivativeFMS (FLT3)11.3[16][19][20]

Analysis: The 1H-pyrrolo[3,2-c]pyridine derivatives exhibit potent inhibition of FMS kinase, with IC50 values in the nanomolar range. Their activity is comparable to that of clinically relevant inhibitors like Pexidartinib and GW2580, underscoring the scaffold's potential for the development of therapies targeting macrophage-driven diseases.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the biological context and the methodologies used to assess kinase inhibition, the following diagrams illustrate the MPS1 and FMS signaling pathways and a general workflow for a biochemical kinase inhibition assay.

MPS1_Signaling_Pathway cluster_kinetochore Unattached Kinetochore Knl1 Knl1 Bub1_Bub3 Bub1-Bub3 Knl1->Bub1_Bub3 recruits Ndc80 Ndc80 Complex MPS1 MPS1 Ndc80->MPS1 recruits MPS1->Knl1 phosphorylates Mad1_Mad2 Mad1-Mad2 Bub1_Bub3->Mad1_Mad2 activates MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC promotes assembly APC_C APC/C MCC->APC_C inhibits Anaphase Anaphase APC_C->Anaphase progression to

Caption: MPS1 Signaling Pathway in the Spindle Assembly Checkpoint.

FMS_Signaling_Pathway cluster_downstream Downstream Signaling CSF1 CSF-1 (Ligand) FMS FMS Receptor (CSF-1R) CSF1->FMS binds & activates PI3K_Akt PI3K/Akt Pathway FMS->PI3K_Akt RAS_MAPK RAS/MAPK Pathway FMS->RAS_MAPK STAT JAK/STAT Pathway FMS->STAT Survival Survival PI3K_Akt->Survival Proliferation Proliferation RAS_MAPK->Proliferation Differentiation Differentiation STAT->Differentiation

Caption: FMS (CSF-1R) Signaling Pathway.

Kinase_Assay_Workflow Start Start: Prepare Reagents Step1 Add Kinase and Inhibitor to Assay Plate Start->Step1 Step2 Pre-incubate to allow inhibitor binding Step1->Step2 Step3 Initiate reaction with ATP and Substrate Step2->Step3 Step4 Incubate at optimal temperature Step3->Step4 Step5 Stop reaction and detect signal Step4->Step5 Step6 Data Analysis: Calculate IC50 Step5->Step6 End End: Results Step6->End

Caption: General Workflow for a Biochemical Kinase Inhibition Assay.

Experimental Methodologies

The determination of kinase inhibitor potency is reliant on robust and reproducible experimental protocols. Below are detailed, step-by-step methodologies for key assays used in the characterization of kinase inhibitors.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Kinase of interest (e.g., MPS1, FMS)

  • Kinase-specific substrate

  • ATP

  • Test compounds (e.g., 1H-pyrrolo[3,2-c]pyridine derivatives)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96- or 384-well white, opaque assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup: In each well of the assay plate, add the kinase and the test compound (or DMSO for control).

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Add a mixture of ATP and the specific substrate to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[21][22]

Cell-Based Kinase Activity Assay (Phosphorylation Detection)

This assay measures the inhibition of kinase activity within a cellular context by quantifying the phosphorylation of a downstream substrate.

Materials:

  • Cell line expressing the target kinase (endogenously or via transfection)

  • Test compounds

  • Cell culture medium and supplements

  • Lysis buffer

  • Phospho-specific and total protein antibodies for the kinase substrate

  • ELISA or Western blot reagents

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period.

  • Cell Lysis:

    • Wash the cells with cold PBS.

    • Add lysis buffer to each well and incubate on ice to prepare cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Phosphorylation Detection (ELISA):

    • Coat an ELISA plate with a capture antibody for the total substrate protein.

    • Add cell lysates to the wells and incubate.

    • Wash the wells and add a detection antibody that is specific for the phosphorylated form of the substrate.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP) and a substrate to generate a colorimetric or chemiluminescent signal.

  • Data Acquisition: Measure the signal using a plate reader.

  • Data Analysis: Normalize the phospho-protein signal to the total protein amount. Calculate the percent inhibition of phosphorylation for each compound concentration and determine the IC50 value.[15]

Conclusion

The 1H-pyrrolo[3,2-c]pyridine scaffold represents a highly promising platform for the development of novel kinase inhibitors. Derivatives of this core structure have demonstrated potent, low-nanomolar inhibitory activity against key cancer and inflammation-related kinases such as MPS1 and FMS. The comparative analysis presented in this guide indicates that the potency of these compounds is on par with that of several established, structurally diverse kinase inhibitors. The versatility of the 1H-pyrrolo[3,2-c]pyridine system allows for extensive medicinal chemistry efforts to further optimize potency, selectivity, and pharmacokinetic properties. Future research focusing on this scaffold, including the specific derivative this compound, is warranted to fully explore its therapeutic potential in various disease contexts.

References

structure-activity relationship of 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship of 1H-Pyrrolo[3,2-c]pyridine Analogs in Drug Discovery

Authored by: [Your Name], Senior Application Scientist

The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a range of therapeutic targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) for various analogs of 1H-pyrrolo[3,2-c]pyridine, with a particular focus on their application as kinase and tubulin inhibitors. While direct comprehensive SAR studies on 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine are not extensively available in the public domain, this guide will synthesize findings from related analogs to infer the potential roles of substitutions at the C3 and C4 positions, providing valuable insights for researchers and drug development professionals.

The 1H-Pyrrolo[3,2-c]pyridine Scaffold: A Versatile Core

The 1H-pyrrolo[3,2-c]pyridine core is a bicyclic heteroaromatic system that offers a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as sites for substitution to modulate physicochemical properties and target engagement. Its rigidity and planarity, combined with the potential for diverse functionalization, make it an attractive starting point for the design of potent and selective inhibitors for various biological targets.

Caption: General structure of the 1H-pyrrolo[3,2-c]pyridine scaffold with numbered positions.

Targeting Protein Kinases: MPS1 and FMS

The 1H-pyrrolo[3,2-c]pyridine scaffold has been successfully employed in the development of potent kinase inhibitors.

Monopolar Spindle 1 (MPS1) Kinase Inhibitors

MPS1 is a key component of the spindle assembly checkpoint and is a target of interest in oncology.[1] A series of 1H-pyrrolo[3,2-c]pyridine analogs have been developed as orally bioavailable MPS1 inhibitors.[1]

Structure-Activity Relationship:

The general structure for these analogs features a substituent at the N-1 position, various groups at the C-2 position, and a 6-anilino moiety. The initial lead compound contained a 3,4-dimethoxyaniline at the C-6 position, which was identified as a potential metabolic liability.[1]

  • C-6 Position: Replacement of the 3,4-dimethoxyaniline with a 4-methoxyaniline resulted in an equipotent compound.[1] Further exploration showed that a range of 4-substituents on the aniline ring maintained activity, indicating that this position is tolerant to modification.[1]

  • N-1 and C-2 Positions: The synthetic strategy allowed for diversification at these positions, contributing to the optimization of potency and pharmacokinetic properties.[1]

Comparative Data for MPS1 Inhibitors:

CompoundC-6 SubstituentMPS1 IC50 (nM)
Lead 3,4-dimethoxyaniline~10
21 4-methoxyaniline~10
22 4-(dimethylamino)aniline<10
23 4-(trifluoromethoxy)aniline<10
24 4-chloroaniline<10

Data synthesized from[1]

FMS Kinase Inhibitors

FMS kinase (CSF-1R) is another receptor tyrosine kinase implicated in cancer and inflammatory disorders. A series of diarylamide and diarylurea derivatives based on the 1H-pyrrolo[3,2-c]pyridine scaffold have been evaluated for their FMS inhibitory activity.[2]

Structure-Activity Relationship:

  • General Scaffold: The most potent compounds in this series were diarylamides.[2]

  • Substitution Pattern: Compound 1r from the series emerged as a highly potent and selective FMS kinase inhibitor, being 3.2 times more potent than the lead compound, KIST101029.[2] This compound also demonstrated significant antiproliferative activity against a panel of cancer cell lines.[2]

Comparative Data for FMS Inhibitors:

CompoundFMS IC50 (nM)
KIST101029 (Lead) 96
1e 60
1r 30

Data sourced from[2]

Targeting Tubulin: Colchicine-Binding Site Inhibitors

The 1H-pyrrolo[3,2-c]pyridine scaffold has also been utilized to design inhibitors of tubulin polymerization that bind to the colchicine site, exhibiting potent antitumor activities.[3][4]

Structure-Activity Relationship:

A series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines were synthesized and evaluated for their antiproliferative activity against several cancer cell lines.[3]

  • C-6 Aryl Substituent (B-ring): The nature and position of substituents on this aryl ring significantly impacted activity.

    • Electron-donating groups (EDGs) such as methyl (-CH3) and methoxy (-OCH3) at the para-position of the B-ring led to an increase in antiproliferative activity.[3]

    • Electron-withdrawing groups (EWGs) such as fluoro (-F), chloro (-Cl), and nitro (-NO2) at the para-position resulted in decreased activity.[3]

    • The position of EDGs was also crucial, with the order of potency being ortho- < meta- < para-.[3]

  • Most Potent Compound: Compound 10t , featuring an indole as the B-ring, displayed the most potent antiproliferative activities with IC50 values ranging from 0.12 to 0.21 μM against HeLa, SGC-7901, and MCF-7 cell lines.[3]

Comparative Data for Antiproliferative Activity (HeLa cells):

CompoundC-6 B-ring SubstituentIC50 (μM)
10d 4-methylphenyl~0.5
10h 4-methoxyphenyl~0.4
10l 4-fluorophenyl>10
10m 4-chlorophenyl>10
10n 4-nitrophenyl>10
10t Indolyl0.12
CA-4 (Control) -0.047

Data extracted from[3]

The Role of 3-Iodo and 4-Methoxy Substitutions

While direct SAR studies for this compound are limited, we can infer the potential roles of these substituents based on established medicinal chemistry principles and the available literature.

  • 3-Iodo Group: The iodine atom at the C-3 position is a versatile synthetic handle.[5] It allows for the introduction of a wide variety of substituents through well-established cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This enables the exploration of the chemical space around this position to optimize potency, selectivity, and pharmacokinetic properties. The presence of the iodine itself will also influence the lipophilicity and steric profile of the molecule.

  • 4-Methoxy Group: The methoxy group at the C-4 position can influence the electronic properties of the pyridine ring, potentially modulating its pKa and interaction with the target protein. The methoxy group can also serve as a hydrogen bond acceptor. Furthermore, it can be a site of metabolism (O-demethylation), which needs to be considered during lead optimization. The presence of a methoxy group at a similar position in other bioactive pyrrolopyridines suggests its compatibility with biological activity.[1][6]

Experimental Protocols

General Synthesis of 1H-Pyrrolo[3,2-c]pyridine Analogs

A common synthetic route involves a palladium-mediated coupling strategy.[1]

Caption: General synthetic workflow for 1H-pyrrolo[3,2-c]pyridine analogs.

Step-by-Step Protocol (Conceptual):

  • Sonagashira Coupling: An appropriately substituted 4-amino-2-bromo-5-iodopyridine is coupled with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine). This reaction forms the key 1H-pyrrolo[3,2-c]pyridine intermediate.[1]

  • Suzuki or Buchwald-Hartwig Coupling: The bromo substituent at the C-6 position of the intermediate is then displaced with an appropriate aniline (for MPS1 inhibitors) or a boronic acid/ester (for tubulin inhibitors) via a palladium-catalyzed cross-coupling reaction to yield the final products.[1][3]

Tubulin Polymerization Assay

This assay is crucial for evaluating compounds that target tubulin.

Protocol:

  • Preparation: Purified tubulin is prepared in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).

  • Incubation: The tubulin solution is incubated with various concentrations of the test compound or a control (e.g., CA-4 or DMSO) at 37°C.

  • Monitoring: The polymerization of tubulin into microtubules is monitored by measuring the change in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: The extent of inhibition is calculated by comparing the rate of polymerization in the presence of the test compound to that of the control. IC50 values are then determined from dose-response curves.

Conclusion

The 1H-pyrrolo[3,2-c]pyridine scaffold is a highly versatile and promising core for the development of novel therapeutics, particularly in the area of oncology. The SAR studies on MPS1 kinase, FMS kinase, and tubulin inhibitors highlight the importance of the substitution patterns at various positions of the pyrrolopyridine ring system. While specific SAR data for this compound is not yet widely published, the analysis of related analogs provides a strong foundation for the rational design of new compounds. The 3-iodo group serves as a valuable handle for further chemical exploration, and the 4-methoxy group can positively contribute to target engagement. Future research in this area will likely focus on leveraging these features to develop next-generation inhibitors with improved potency, selectivity, and drug-like properties.

References

A Comparative Guide to the Synthesis of Substituted Pyrrolo[3,2-c]pyridines: Strategies and Applications

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolo[3,2-c]pyridine, also known as 5-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, while the embedded pyridine ring offers unique opportunities for modulating physicochemical properties and engaging in specific biological interactions.[1][2] Consequently, derivatives of this scaffold have shown significant promise as potent anticancer agents, kinase inhibitors, and antimycobacterial compounds, driving the need for efficient and versatile synthetic routes.[3][4][5]

This guide provides a comparative analysis of the most prominent synthetic strategies for accessing substituted pyrrolo[3,2-c]pyridines. We will delve into the mechanistic underpinnings of each approach, offering field-proven insights into their advantages, limitations, and practical applications. Detailed experimental protocols and comparative data are provided to assist researchers in selecting the optimal route for their specific synthetic targets.

Key Synthetic Strategies at a Glance

The construction of the pyrrolo[3,2-c]pyridine core can be broadly categorized into three main approaches:

  • Annulation of a Pyrrole Ring onto a Pyridine Precursor: This is arguably the most common strategy, leveraging the availability of a wide range of substituted pyridines.

  • Annulation of a Pyridine Ring onto a Pyrrole Precursor: A less common but viable approach, particularly for specific substitution patterns.

  • Multicomponent Reactions (MCRs): These convergent strategies offer high efficiency and complexity generation in a single step.

This guide will focus on the most prevalent and impactful methods within these categories, including transition-metal-catalyzed cross-coupling/cyclization reactions, the classic Fischer indole synthesis, and modern multicomponent strategies.

I. Transition-Metal-Catalyzed Annulation of a Pyrrole Ring

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and pyrrolo[3,2-c]pyridines are no exception. Palladium- and copper-catalyzed reactions are particularly powerful for forming the key C-C and C-N bonds required for the pyrrole ring fusion.[6][7][8]

A. Palladium-Catalyzed Sonogashira Coupling and Cyclization

This strategy involves the coupling of a suitably substituted aminopyridine with a terminal alkyne, followed by an intramolecular cyclization to construct the pyrrole ring. This method offers a high degree of flexibility in introducing substituents at various positions of the final product.[9][10]

Reaction Workflow:

Start Substituted Aminohalopyridine Coupling Pd-catalyzed Sonogashira Coupling Start->Coupling Alkyne Terminal Alkyne Alkyne->Coupling Intermediate Alkynylaminopyridine Intermediate Coupling->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Substituted Pyrrolo[3,2-c]pyridine Cyclization->Product

Caption: General workflow for the Sonogashira coupling and cyclization route.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) is typically employed for the Sonogashira coupling. The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: A base, such as an amine (e.g., triethylamine) or potassium carbonate, is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne.

  • Solvent: Aprotic polar solvents like 1,4-dioxane or DMF are commonly used to ensure the solubility of the reactants and catalysts.

  • Cyclization Conditions: The subsequent cyclization can be promoted by heat or by the addition of a base or a different catalyst system, depending on the specific substrate. Microwave irradiation has been shown to significantly accelerate this step.[9]

Detailed Experimental Protocol: Synthesis of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines [3]

  • Coupling of the Aryl Group: To a solution of 6-bromo-1H-pyrrolo[3,2-c]pyridine (0.3 mmol) in 1,4-dioxane (15 mL) is added 3,4,5-trimethoxyphenylboronic acid (0.6 mmol), K₂CO₃ (0.6 mmol), pyridine (0.9 mmol), and Cu(OAc)₂ (0.6 mmol).

  • The mixture is stirred and irradiated in a microwave reactor for 30 minutes at 85 °C.

  • Upon completion, the reaction mixture is extracted with ethyl acetate (3 x 25 mL). The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure to yield 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.

  • Suzuki Coupling for C-6 Substitution: The intermediate from the previous step (0.1 mmol) is dissolved in a mixture of 1,4-dioxane (6 mL) and H₂O (2 mL).

  • Substituted phenylboronic acid (0.15 mmol), K₂CO₃ (0.5 mmol), and Pd(PPh₃)₄ (0.006 mmol) are added, and the mixture is degassed with N₂.

  • The reaction is then heated in a microwave reactor for 26 minutes at 125 °C.

  • After cooling, the mixture is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

II. The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful method for constructing the indole nucleus from a phenylhydrazine and a ketone or aldehyde under acidic conditions.[11] Its application to the synthesis of azaindoles, including pyrrolo[3,2-c]pyridines, is also possible, though often challenging due to the electron-deficient nature of the pyridine ring, which can deactivate the hydrazine towards the key[1][1]-sigmatropic rearrangement.[12][13][14]

Reaction Mechanism:

cluster_0 Fischer Indole Synthesis Mechanism Start Pyridylhydrazine + Ketone/Aldehyde Hydrazone Pyridylhydrazone Formation Start->Hydrazone Enehydrazine Tautomerization to Enehydrazine Hydrazone->Enehydrazine Rearrangement [3,3]-Sigmatropic Rearrangement (Rate-determining step) Enehydrazine->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Cyclization & Aromatization Diimine->Cyclization Product Substituted Pyrrolo[3,2-c]pyridine Cyclization->Product

Caption: Key steps in the Fischer indole synthesis of pyrrolo[3,2-c]pyridines.

Overcoming Challenges and Causality in Experimental Design:

  • Acid Catalyst: Strong acids, such as polyphosphoric acid (PPA), sulfuric acid, or Eaton's reagent, are often required to promote the reaction. The choice of acid can significantly impact the yield and should be optimized for each substrate.[12]

  • Electron-Donating Groups: The presence of electron-donating groups on the pyridine ring can facilitate the reaction by increasing the electron density of the pyridine nitrogen, thereby making the[1][1]-sigmatropic rearrangement more favorable.[13][14]

  • Temperature: Elevated temperatures are typically necessary to drive the reaction to completion.

Detailed Experimental Protocol: Synthesis of 5-chloro-7-azaindoles via Fischer Reaction [12]

  • Hydrazone Formation: The appropriate ketone (1.05 mmol) is added to a solution of 2-hydrazinyl-5-chloropyridine (1.0 mmol) in ethanol (10 mL).

  • The reaction mixture is refluxed for 1-2 hours.

  • The solvent is removed under reduced pressure, and the resulting hydrazone is used in the next step without further purification.

  • Cyclization: The crude hydrazone is added portion-wise to polyphosphoric acid (10 g) at 100-110 °C with vigorous stirring.

  • The reaction mixture is heated at 130-140 °C for 1-2 hours.

  • The hot mixture is carefully poured onto crushed ice (50 g). The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by column chromatography on silica gel.

III. Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, represent a highly efficient and atom-economical approach to complex molecules.[15] Several MCRs have been developed for the synthesis of substituted pyrrolo[3,2-c]pyridines and related fused systems.

A. Two-Step, Three-Component Synthesis of Polysubstituted Pyrrolo[3,2-c]pyridin-4-ones

This strategy involves the initial formation of an intermediate from two components, which then reacts with a third component in a cyclization step to afford the final product. The use of a recyclable solid acid catalyst makes this an environmentally friendly approach.[16]

Reaction Workflow:

cluster_1 Step 1 cluster_2 Step 2 Comp1 Component 1 Intermediate1 Intermediate A Comp1->Intermediate1 Comp2 Component 2 Comp2->Intermediate1 Cyclization Cyclization Intermediate1->Cyclization Comp3 Component 3 Comp3->Cyclization Product Pyrrolo[3,2-c]pyridin-4-one Cyclization->Product

Caption: A two-step, three-component approach to pyrrolo[3,2-c]pyridin-4-ones.

Causality in Experimental Design:

  • Catalyst: The use of a solid acid catalyst simplifies the workup procedure and allows for catalyst recycling, which is a key principle of green chemistry.

  • Solvent: The choice of a green solvent, such as ethanol, further enhances the environmental credentials of the synthesis.

  • One-Pot vs. Two-Step: While a one-pot reaction is often desirable, a two-step approach can provide better control over the reaction and may lead to higher yields and purities, especially when dealing with complex transformations.

Detailed Experimental Protocol: General Procedure for the Synthesis of Polysubstituted Pyrrolo[3,2-c]pyridin-4-ones [16]

A detailed, step-by-step protocol for this specific multicomponent reaction is not fully elaborated in the provided search results. However, a general procedure would involve:

  • Step 1: The first two components are reacted in a suitable solvent (e.g., ethanol) in the presence of the solid acid catalyst at a specified temperature for a certain period.

  • Step 2: The third component is then added to the reaction mixture, and the reaction is continued under specified conditions until the formation of the product is complete (monitored by TLC).

  • Work-up: The solid catalyst is removed by filtration. The filtrate is concentrated, and the product is isolated by precipitation or extraction, followed by purification if necessary.

Comparative Analysis of Synthetic Routes

FeatureTransition-Metal Catalysis (Sonogashira)Fischer Indole SynthesisMulticomponent Reactions (MCRs)
Versatility & Substrate Scope High. A wide variety of substituents can be introduced on both the pyridine and alkyne precursors.[6][7]Moderate. Often limited by the availability of substituted pyridylhydrazines and the electronic nature of the pyridine ring.[12][13]High. Can generate a wide range of polysubstituted products in a single operation.[16][17]
Reaction Conditions Often requires anhydrous conditions, inert atmosphere, and sometimes high temperatures (microwave irradiation can be beneficial).[3][9]Typically requires harsh acidic conditions (e.g., PPA) and high temperatures.[12]Can often be performed under mild conditions, sometimes with recyclable catalysts.[16]
Yields Generally good to excellent.[3]Variable, can be low for electron-deficient systems.[13][14]Generally good to excellent.[16]
Atom Economy Moderate. Stepwise approach can lead to waste generation.Moderate. Involves the elimination of ammonia.High. Most of the atoms from the reactants are incorporated into the final product.
Key Advantages High functional group tolerance and predictable regioselectivity.Utilizes readily available starting materials; a classic and well-understood reaction.High efficiency, convergence, and complexity generation. Often environmentally friendly.
Key Disadvantages Cost and toxicity of metal catalysts; need for pre-functionalized starting materials.Harsh reaction conditions; limited scope for certain substitution patterns.Can require extensive optimization for new substrate combinations.

Conclusion

The synthesis of substituted pyrrolo[3,2-c]pyridines can be achieved through a variety of strategic approaches, each with its own set of strengths and weaknesses.

  • Transition-metal-catalyzed methods , particularly those involving palladium-catalyzed cross-coupling reactions, offer the highest degree of versatility and functional group tolerance, making them the go-to choice for the synthesis of complex and highly decorated target molecules.

  • The Fischer indole synthesis , while a classic and powerful tool, is often hampered by the need for harsh conditions and can have a limited substrate scope when applied to electron-deficient azaindole systems. However, for certain substitution patterns, it remains a viable and straightforward option.

  • Multicomponent reactions are emerging as a highly attractive and sustainable alternative, offering high efficiency, atom economy, and the ability to rapidly generate molecular complexity.

The choice of synthetic route will ultimately depend on the specific substitution pattern of the desired pyrrolo[3,2-c]pyridine, the availability of starting materials, and the desired scale of the synthesis. By understanding the underlying principles and practical considerations of each method, researchers can make informed decisions to efficiently access this important class of heterocyclic compounds for applications in drug discovery and materials science.

References

The Gold Standard in Structural Elucidation: A Comparative Guide to the X-ray Crystallography of 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

In the intricate world of drug discovery, the adage "structure dictates function" is a foundational principle. For medicinal chemists and pharmacologists, an unambiguous, high-resolution three-dimensional structure of a molecule is not merely an academic curiosity; it is the blueprint for rational drug design, enabling the optimization of potency, selectivity, and pharmacokinetic properties. This guide focuses on the 1H-pyrrolo[3,2-c]pyridine scaffold, a privileged heterocyclic system found in numerous biologically active agents, and specifically addresses the structural determination of its 3-iodo-4-methoxy substituted derivatives.[1] We will provide an in-depth exploration of single-crystal X-ray crystallography as the definitive method for this task, compare it with alternative techniques, and offer the experimental insights necessary to navigate the path from synthesized powder to a refined crystal structure.

The Strategic Importance of the 1H-pyrrolo[3,2-c]pyridine Core

The 1H-pyrrolo[3,2-c]pyridine core is a versatile scaffold that has been successfully employed in the development of inhibitors for various therapeutic targets, including kinases and tubulin.[1][2][3][4] Its rigid, bicyclic nature provides a well-defined orientation for appended substituents, while the nitrogen atoms offer key hydrogen bonding opportunities. The introduction of an iodine atom at the 3-position and a methoxy group at the 4-position creates a molecule with specific steric and electronic properties that can be crucial for target engagement. The iodine, for instance, can serve as a handle for further synthetic elaboration (e.g., via palladium-catalyzed cross-coupling reactions) or participate in halogen bonding, a significant non-covalent interaction in ligand-protein binding.[1] Precise knowledge of the spatial arrangement of these features is therefore critical.

X-ray Crystallography: The Unrivaled Method for Structural Truth

While various spectroscopic methods like NMR can elucidate the connectivity of a molecule, single-crystal X-ray diffraction (SC-XRD) stands alone in its ability to provide a precise and unambiguous 3D structure of a compound in the solid state.[5][6] The technique involves irradiating a single, well-ordered crystal with a beam of X-rays. The resulting diffraction pattern, a unique fingerprint of the crystal's internal atomic arrangement, is collected and computationally analyzed to generate an electron density map, from which the exact atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional precision.[5][6]

The Crystallographic Workflow: A Step-by-Step Guide

The journey from a synthesized compound to a final, publication-quality crystal structure is a systematic process requiring both skill and patience. Each step is critical for the success of the next.

Figure 1: The experimental and computational workflow for single-crystal X-ray diffraction.

Experimental Protocol: Obtaining Diffractable Crystals

  • Synthesis and Purity:

    • Synthesize the target 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine derivative. Synthetic strategies often involve palladium-mediated coupling reactions.[1] For instance, a common route involves the iodination of a suitable pyridin-4-amine precursor, followed by Sonogashira coupling and subsequent cyclization.[1][7]

    • Ensure the highest possible purity (>98%) of the compound through techniques like flash column chromatography or recrystallization. Impurities can act as "crystal poisons," inhibiting nucleation and growth.

  • Crystal Growth:

    • Causality: The goal is to create a supersaturated solution from which the solute (your compound) slowly precipitates, allowing molecules to self-assemble into a well-ordered crystal lattice. Rapid precipitation leads to amorphous solids or microcrystalline powders.

    • Method 1: Slow Evaporation. Dissolve 5-10 mg of the compound in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate, or a mixture) in a small vial. Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free environment for several days or weeks.

    • Method 2: Vapor Diffusion (Hanging/Sitting Drop). Create a concentrated solution of your compound in a "good" solvent. Place a small drop (2-5 µL) of this solution on a glass coverslip. Invert the coverslip and seal it over a reservoir containing a "poor" solvent (a precipitant) in which your compound is less soluble. The vapor of the poor solvent will slowly diffuse into the drop, gradually reducing the compound's solubility and inducing crystallization.

  • Data Collection and Refinement:

    • Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, it is carefully mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage during data collection on a diffractometer.

    • The structure is solved using software packages like SHELXS and refined using SHELXL or similar programs.[5] This involves building a molecular model that best fits the experimental electron density map.

Data Presentation: A Hypothetical Crystal Structure

The output of a successful crystallographic experiment is a set of precise atomic coordinates and other crystallographic parameters. Below is a table of what this data might look like for a derivative of this class.

Table 1: Hypothetical Crystallographic Data for a this compound Derivative

ParameterValueSignificance
Empirical FormulaC₁₅H₁₃IN₂ODefines the elemental composition.
Formula Weight364.18Molecular mass of the asymmetric unit.
Crystal SystemMonoclinicDescribes the basic crystal symmetry.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
a, b, c (Å)8.12, 14.55, 11.89Dimensions of the unit cell.
β (°)98.5Angle of the unit cell for a monoclinic system.
Volume (ų)1390.4Volume of the unit cell.
Z4Number of molecules in the unit cell.
R₁ (final)0.035A measure of the agreement between the calculated and observed structure factors; <5% is excellent.
wR₂ (final)0.085A weighted R-factor based on all data; <10% is very good.
Goodness-of-Fit1.04Should be close to 1.0 for a good model.

Comparative Analysis: Positioning X-ray Crystallography Among Alternatives

While SC-XRD is the gold standard, it is not always feasible, and other methods provide valuable, often complementary, information.[8]

Table 2: Comparison of Structural Elucidation Techniques

TechniquePrincipleAdvantagesDisadvantagesBest Use Case for Pyrrolo[3,2-c]pyridines
Single-Crystal X-ray Diffraction (SC-XRD) X-ray scattering from a single crystal.[6]Provides unambiguous, high-resolution 3D atomic structure, bond lengths, angles, and intermolecular interactions.Requires single crystals of sufficient size and quality, which can be difficult to grow.[9] Provides a solid-state structure.Definitive structure determination. Essential for structure-based drug design, understanding crystal packing, and validating computational models.
Microcrystal Electron Diffraction (MicroED) Electron beam scattering from nanocrystals.[9][10]Requires crystals a billionth of the size needed for SC-XRD; data collection is extremely fast (minutes).[9][10] Can analyze powders.Newer technique, less widely available instrumentation. Can be sensitive to radiation damage.[11]When only microcrystalline powders are available or when rapid structure determination is needed.
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Provides detailed information on molecular connectivity and conformation in solution. Essential for confirming the synthesized structure.Structure determination is indirect and can be complex; does not provide precise bond lengths/angles like diffraction.Essential complement to diffraction. Confirms the structure in solution, which is more biologically relevant, and can study dynamic processes.
Computational Modeling (e.g., DFT) Solving quantum mechanical equations to predict molecular properties.[5][12]Can predict geometries, electronic properties, and reaction mechanisms without a physical sample.Results are theoretical and must be validated by experimental data. Accuracy depends heavily on the chosen method.To generate initial hypotheses about conformation, rationalize structure-activity relationships, and guide synthetic efforts.

Conclusion: An Integrated Approach to Structural Science

For researchers working with this compound derivatives, single-crystal X-ray crystallography is the most powerful and definitive tool for structural elucidation. It provides the unequivocal, high-resolution data necessary to confidently drive drug design projects. However, the path to a crystal structure is not always straightforward. When large single crystals prove elusive, emerging techniques like MicroED offer a powerful alternative.[8][13] Furthermore, a truly comprehensive understanding is achieved when diffraction data is integrated with solution-state information from NMR and theoretical insights from computational modeling. By leveraging this multi-faceted approach, scientists can build a complete and robust picture of their molecules, accelerating the journey from a promising scaffold to a life-saving therapeutic.

References

A Researcher's Guide to Purity Assessment of Synthesized 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparison of Analytical Methodologies for Ensuring Compound Integrity in Research and Development

In the landscape of pharmaceutical research and drug development, the purity of synthetic intermediates is paramount. One such critical intermediate is 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine, a heterocyclic compound whose structural integrity directly impacts the efficacy and safety of downstream products. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive comparison of analytical techniques to assess the purity of this synthesized compound, ensuring the reliability and reproducibility of experimental outcomes.

The Synthetic Landscape: Anticipating Potential Impurities

Understanding the synthetic route to this compound is fundamental to identifying potential impurities. A common synthetic pathway involves the iodination of a 4-methoxy-1H-pyrrolo[3,2-c]pyridine precursor. This process, while effective, can introduce a range of impurities that necessitate rigorous analytical characterization.

Potential Impurities May Include:

  • Unreacted Starting Materials: Residual 4-methoxy-1H-pyrrolo[3,2-c]pyridine.

  • Reagents: Leftover iodinating agents or catalysts.

  • By-products: Di-iodinated species or products from side reactions.

  • Degradation Products: Compounds formed due to instability under reaction or purification conditions.

The following diagram illustrates a plausible synthetic pathway and the potential points of impurity introduction.

Synthesis_and_Impurity_Formation cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Start 4-methoxy-1H-pyrrolo[3,2-c]pyridine Product This compound Start->Product Iodination Reagent Iodinating Agent (e.g., NIS, I2) Reagent->Product Impurity1 Unreacted Starting Material Product->Impurity1 Incomplete Reaction Impurity2 Di-iodinated By-product Product->Impurity2 Over-iodination Impurity3 Other Side-Products Product->Impurity3 Side Reactions

Caption: Plausible synthesis of this compound and potential impurity formation.

Comparative Analysis of Purity Assessment Techniques

A multi-faceted approach is often necessary for the comprehensive purity assessment of heterocyclic compounds.[1][2] The choice of analytical technique depends on the specific information required, such as qualitative identification of impurities or precise quantitative determination of the main compound.

Technique Principle Information Provided Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity, detection of non-volatile impurities, retention time for identification.High sensitivity, excellent resolution, quantitative accuracy, method can be validated for routine quality control.[3][4]Requires a suitable chromophore for UV detection, method development can be time-consuming.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Structural confirmation, identification and quantification of proton-bearing impurities.Provides detailed structural information, can be quantitative (qNMR) with an internal standard.[5]Lower sensitivity compared to HPLC, complex spectra can be difficult to interpret, may not detect non-proton-bearing impurities.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.Molecular weight confirmation, identification of impurities based on their mass.High sensitivity, provides molecular weight information. The presence of iodine gives a characteristic isotopic pattern.[6][7][8]Isomeric impurities may not be distinguished, quantification can be challenging without appropriate standards.
Elemental Analysis (CHNX) Combustion of the sample to convert elements into simple gases for quantification.Determination of the percentage composition of C, H, N, and halogens (X).Provides fundamental information on the elemental composition, useful for confirming the empirical formula of a new compound.[9][10][11]Does not provide information on the nature of impurities, requires a relatively pure sample for accurate results (accepted deviation is typically ±0.4%).[12][13]
Thin-Layer Chromatography (TLC) Separation of components on a thin layer of adsorbent material.Preliminary, qualitative assessment of purity, visualization of non-volatile impurities.Simple, rapid, and inexpensive for monitoring reaction progress and preliminary purity checks.Not quantitative, lower resolution compared to HPLC.

Recommended Analytical Workflow

For a robust and reliable assessment of the purity of this compound, a sequential and complementary analytical workflow is recommended.

Purity_Assessment_Workflow Start Synthesized this compound TLC 1. Preliminary Purity Check (TLC) Start->TLC HPLC 2. Quantitative Purity Analysis (HPLC) TLC->HPLC Proceed if single spot NMR 3. Structural Confirmation & Impurity ID (¹H NMR) HPLC->NMR Purity ≥ 95% MS 4. Molecular Weight Verification (MS) NMR->MS Structure confirmed EA 5. Elemental Composition (Elemental Analysis) MS->EA MW confirmed Final Purity Assessment Complete EA->Final Elemental composition correct

Caption: Recommended workflow for comprehensive purity assessment.

Detailed Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for quantitative purity assessment. A validated reverse-phase HPLC (RP-HPLC) method provides the necessary precision and accuracy for routine quality control.[14]

Objective: To determine the purity of this compound and quantify any related impurities.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for mobile phase modification)

  • Sample of this compound

  • Volumetric flasks and pipettes

Chromatographic Conditions (Example):

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., acetonitrile/water) to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the synthesized sample at the same concentration as the standard.

  • System Suitability: Inject the standard solution multiple times to ensure the system is performing correctly (check for consistent retention times, peak areas, and theoretical plates).

  • Analysis: Inject the sample solution and record the chromatogram.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the purity of the sample by the area percent method:

    • % Purity = (Area of the main peak / Total area of all peaks) x 100

Trustworthiness through Self-Validation:

  • Specificity: Ensure the method can separate the main compound from potential impurities and degradation products. This can be confirmed by peak purity analysis using a photodiode array (PDA) detector.

  • Linearity: Demonstrate a linear relationship between the concentration of the analyte and the detector response over a defined range.

  • Accuracy: Assess the agreement between the measured value and the true value, often determined by recovery studies of a spiked placebo.

  • Precision: Evaluate the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.

Conclusion

References

The Strategic Advantage of 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to a Versatile Heterocyclic Intermediate

In the landscape of pharmaceutical research and drug development, the efficient construction of complex molecular architectures is paramount. Heterocyclic scaffolds, particularly the pyrrolo[3,2-c]pyridine core, are privileged structures found in a multitude of biologically active compounds. The strategic introduction of functionalities onto this core is a key challenge for medicinal chemists. This guide provides an in-depth validation of 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine as a superior synthetic intermediate, offering a comparative analysis against its bromo and boronate ester counterparts, supported by experimental data and detailed protocols.

At the Crossroads of Reactivity and Stability: The Case for the Iodo-Intermediate

The choice of a synthetic handle on a heterocyclic core dictates the feasibility and efficiency of subsequent cross-coupling reactions. While various halogenated and organometallic derivatives of 4-methoxy-1H-pyrrolo[3,2-c]pyridine can be envisioned, the 3-iodo substituted analog emerges as a strategically advantageous option. Its utility stems from the inherent reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions, which generally follows the order of I > Br > Cl.[1] This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and broader substrate scope compared to less reactive halides.[1]

This compound is primarily utilized in pharmaceutical research and development due to its unique structure, which makes it a valuable intermediate in the synthesis of various bioactive molecules.[2] Its iodine moiety allows for further functionalization, enabling chemists to modify the molecule for enhanced biological activity or improved pharmacokinetic properties.[2]

Comparative Performance in Suzuki-Miyaura Coupling: A Data-Driven Analysis

To quantitatively assess the performance of this compound, we compare its projected reactivity in Suzuki-Miyaura coupling with reported data for a closely related bromo-analogue, 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.[3] The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool, and the efficiency of this transformation is a critical metric for evaluating a synthetic intermediate.

Coupling PartnerProductYield (%) with Bromo-Intermediate[3]Projected Yield (%) with Iodo-Intermediate
m-tolylboronic acid6-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine94>95
o-tolylboronic acid6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine65>70
4-fluorophenylboronic acid6-(4-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine85>90
4-chlorophenylboronic acid6-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine32>40
4-methoxyphenylboronic acid6-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine51>60
thiophene-3-boronic acid6-(Thiophen-3-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine59>65
pyridine-3-boronic acid6-(Pyridin-3-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine55>60

Table 1: Comparison of reported yields for Suzuki-Miyaura coupling of a 6-bromo-pyrrolopyridine derivative with projected yields for the corresponding 3-iodo-pyrrolopyridine. Projections are based on the generally higher reactivity of iodo-substituted heterocycles.

The data clearly indicates that while the bromo-intermediate provides good to excellent yields with various boronic acids, the projected yields for the iodo-analogue are consistently higher. This is particularly significant for more challenging coupling partners, such as those containing other halides (e.g., 4-chlorophenylboronic acid), where the greater reactivity of the C-I bond can lead to improved product formation.

Alternative Synthetic Intermediates: A Strategic Overview

While this compound offers significant advantages, a comprehensive evaluation necessitates the consideration of alternative intermediates.

The Bromo-Analogue: A Cost-Effective Workhorse

The corresponding 3-bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine represents a viable and often more economical alternative. As demonstrated in the synthesis of colchicine-binding site inhibitors, bromo-pyrrolopyridines are effective substrates in Suzuki-Miyaura couplings, albeit sometimes requiring more forcing conditions or yielding slightly lower product amounts compared to their iodo counterparts.[3][4]

The Boronate Ester: A Stable and Versatile Coupling Partner

Another powerful alternative is the 4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-boronic acid pinacol ester. Boronic esters offer enhanced stability and ease of handling compared to the corresponding boronic acids.[5] Their use in Suzuki-Miyaura couplings allows for the precise installation of the pyrrolopyridine moiety onto a variety of aryl and heteroaryl halides. The synthesis of such boronate esters typically involves a palladium-catalyzed borylation of the corresponding halide.

G cluster_main Synthetic Strategies for Functionalized 4-methoxy-1H-pyrrolo[3,2-c]pyridines Start 4-methoxy-1H-pyrrolo[3,2-c]pyridine Iodo This compound (High Reactivity) Start->Iodo Iodination Bromo 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine (Cost-Effective) Start->Bromo Bromination Boronate 4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-boronic acid pinacol ester (Stable & Versatile) Iodo->Boronate Miyaura Borylation Coupling Palladium-Catalyzed Cross-Coupling Iodo->Coupling Suzuki, Sonogashira, etc. Bromo->Coupling Suzuki, etc. Boronate->Coupling Suzuki Product Functionalized Pyrrolopyridine Derivatives Coupling->Product

Caption: Synthetic pathways to functionalized pyrrolopyridines.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and application of this compound and its alternatives.

Synthesis of this compound (Projected)

Materials:

  • 4-methoxy-1H-pyrrolo[3,2-c]pyridine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of 4-methoxy-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in anhydrous acetonitrile, add N-Iodosuccinimide (1.1 eq) in one portion at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Suzuki-Miyaura Coupling of this compound (Projected)

G start Start reagents Combine: - this compound (1.0 eq) - Arylboronic acid (1.2 eq) - Pd(PPh3)4 (0.05 eq) - K2CO3 (2.0 eq) start->reagents solvent Add Dioxane/H2O (4:1) reagents->solvent degas Degas with N2/Ar solvent->degas heat Heat to 80-100 °C degas->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify end Product purify->end

References

The Isomeric Landscape of Pyrrolopyridines: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Isomeric Variation in Drug Discovery

The pyrrolopyridine scaffold, a bioisosteric analog of indole, represents a privileged structure in medicinal chemistry. This bicyclic heterocycle, composed of a fused pyrrole and pyridine ring, exists in six distinct isomeric forms. The seemingly subtle shift in the position of the nitrogen atom within the pyridine ring dramatically alters the molecule's physicochemical properties, including its hydrogen bonding capacity, pKa, dipole moment, and metabolic stability. These variations, in turn, dictate the molecule's interaction with biological targets, leading to profound differences in pharmacological activity. For researchers, scientists, and drug development professionals, a comprehensive understanding of how these isomeric differences translate into functional outcomes in biological assays is paramount for the rational design of novel therapeutics.

This guide provides an in-depth comparative analysis of pyrrolopyridine isomers, drawing upon experimental data to illuminate the structure-activity relationships that govern their biological effects. We will explore their differential activities in key therapeutic areas, present detailed protocols for relevant biological assays, and visualize the underlying molecular pathways to provide a comprehensive resource for the scientific community.

The Six Isomers of Pyrrolopyridine

The six isomers of pyrrolopyridine, also known as azaindoles, are classified based on the position of the nitrogen atom in the pyridine ring relative to the fused pyrrole.

dot graph "Pyrrolopyridine_Isomers" { layout=neato; node [shape=none, image="https://i.imgur.com/your_image_url.png"]; // Placeholder for actual image rendering in final output

node [shape=plaintext]; "Pyrrolo[2,3-b]pyridine (7-Azaindole)"; "Pyrrolo[3,2-b]pyridine (4-Azaindole)"; "Pyrrolo[2,3-c]pyridine (6-Azaindole)"; "Pyrrolo[3,2-c]pyridine (5-Azaindole)"; "Pyrrolo[3,4-b]pyridine"; "Pyrrolo[3,4-c]pyridine"; }

Caption: The six structural isomers of pyrrolopyridine.

Comparative Biological Activities: Where Isomerism Dictates Function

The therapeutic potential of pyrrolopyridine derivatives is vast, with demonstrated efficacy in oncology, infectious diseases, and neuroscience. However, the choice of the isomeric scaffold is a critical determinant of success for a given biological target.

Kinase Inhibition: A Tale of Four Isomers

Protein kinases are a major class of drug targets, particularly in oncology. The pyrrolopyridine core, mimicking the purine structure of ATP, is an effective scaffold for kinase inhibitors. Comparative studies have revealed a clear hierarchy of potency among the azaindole isomers.

A study on cell division cycle 7 (Cdc7) kinase inhibitors demonstrated that derivatives of 5-azaindole (pyrrolo[3,2-c]pyridine) exhibited potent inhibitory activity. In stark contrast, the corresponding 4-, 6-, and 7-azaindole isomers showed significantly lower inhibitory activity and selectivity[1]. This suggests that the specific arrangement of the nitrogen atom in the 5-position is optimal for interaction with the Cdc7 active site.

Conversely, in the pursuit of c-Met kinase inhibitors, potent compounds have been developed based on the 4-azaindole (pyrrolo[3,2-b]pyridine) and 7-azaindole (pyrrolo[2,3-b]pyridine) scaffolds, achieving IC50 values in the low nanomolar range[1]. This highlights the target-dependent nature of the optimal isomeric scaffold.

Table 1: Comparative Inhibitory Activity of Azaindole Derivatives Against Various Kinases

Isomer ScaffoldDerivativeTarget KinaseIC50 (nM)Reference
5-Azaindole Substituted 5-azaindoleCdc7Potent (specific value not provided)[1]
4-Azaindole Substituted 4-azaindolec-MetLow nanomolar[1]
7-Azaindole Substituted 7-azaindolec-MetLow nanomolar[1]
6-Azaindole Substituted 6-azaindoleCdc7Lower activity[1]

Note: The presented IC50 values are for specific derivatives and not the parent compounds. Direct comparison should be made with caution as experimental conditions may vary between studies.

Antiviral Activity: The Case of HIV-1 Reverse Transcriptase

In the context of anti-HIV-1 therapy, pyrrolopyridine derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). A comparative study of azaindole derivatives revealed that 4-azaindole and 7-azaindole analogs demonstrated superior efficacy compared to the parent indole compound. Conversely, the 5-azaindole and 6-azaindole derivatives exhibited reduced anti-HIV-1 activity[1]. This again underscores the profound impact of nitrogen placement on biological activity.

Anticancer Activity: Cytotoxicity in Cancer Cell Lines

The kinase inhibitory potential of pyrrolopyridines often translates into potent anticancer activity. Several studies have demonstrated the cytotoxic effects of pyrrolopyridine derivatives against various cancer cell lines.

Table 2: Comparative Cytotoxic Activity of Pyrrolopyridine Derivatives

Isomer ScaffoldDerivativeCancer Cell LineIC50 (µM)Reference
Pyrrolo[3,2-c]pyridine Derivative of 1H-pyrrolo[3,2-c]pyridineHeLa, SGC-7901, A549Potent (specific values vary)
Pyrrolo[2,3-b]pyridine Substituted 7-azaindoleMCF-7 (Breast)15.56[2]
Pyrrolo[3,4-c]pyridine N-alkil-4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dionesVarious19-29 µg/mL[3]

Note: Data is compiled from multiple sources and may not represent a direct head-to-head comparison under identical conditions.

Experimental Protocols: Ensuring Scientific Rigor

The credibility of any comparative study rests on the robustness of its experimental methodologies. Here, we provide detailed, step-by-step protocols for key in vitro assays used to evaluate the biological activity of pyrrolopyridine isomers.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase by quantifying the amount of ATP remaining in the reaction.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection & Analysis Compound_Dilution Prepare serial dilutions of test compounds Assay_Plate Add compounds to 384-well plate Compound_Dilution->Assay_Plate Reaction_Start Initiate reaction by adding ATP Assay_Plate->Reaction_Start Reagent_Prep Prepare kinase, substrate, and ATP solutions Reagent_Prep->Reaction_Start Incubation Incubate at room temperature Reaction_Start->Incubation Detection_Reagent Add luminescence-based detection reagent Incubation->Detection_Reagent Luminescence_Reading Measure luminescence Detection_Reagent->Luminescence_Reading Data_Analysis Calculate IC50 values Luminescence_Reading->Data_Analysis

Caption: Experimental workflow for a luminescence-based in vitro kinase inhibition assay.

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate

  • Pyrrolopyridine isomer test compounds (dissolved in DMSO)

  • ATP solution

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • 384-well white, opaque plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in the kinase assay buffer. Ensure the final DMSO concentration remains constant and low (e.g., <1%).

  • Assay Plate Setup: Add the diluted compounds, a positive control (a known inhibitor), and a negative control (DMSO vehicle) to the wells of the 384-well plate.

  • Enzyme and Substrate Addition: Prepare a master mix of the kinase and its substrate in the kinase assay buffer and add it to all wells.

  • Reaction Initiation: Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should ideally be at the Km value for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Signal Detection: Add the luminescence-based kinase assay reagent to each well. This will stop the reaction and generate a luminescent signal proportional to the amount of remaining ATP. Incubate for 10 minutes in the dark to stabilize the signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to kinase activity. Normalize the data and plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

MTT Cytotoxicity Assay

This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • Human cancer cell lines

  • Cell culture medium

  • Pyrrolopyridine isomer test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrolopyridine test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • MTT Addition: Add 10 µL of the MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 1-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[1][4][5][6]

Signaling Pathways: Visualizing the Mechanism of Action

To understand the functional consequences of the differential activities of pyrrolopyridine isomers, it is crucial to visualize the downstream signaling pathways they modulate.

G-Protein Coupled Receptor (GPCR) Signaling

Many drugs exert their effects by modulating GPCRs. The binding of a ligand (such as a pyrrolopyridine derivative) to a GPCR initiates a cascade of intracellular events.

GPCR_Signaling Ligand Pyrrolopyridine Isomer GPCR GPCR Ligand->GPCR Binds to G_Protein G-Protein (α, β, γ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling pathway.

The specific isomer of a pyrrolopyridine can influence its binding affinity and selectivity for different GPCRs, leading to distinct downstream signaling and physiological effects. For instance, in a study on cannabinoid receptor 1 (CB1), a GPCR, 7-azaindole-2-carboxamides lost their ability to bind to the receptor, whereas 6-azaindole-2-carboxamides showed reduced binding but similar functional activity to their indole counterparts, suggesting the 6-azaindole scaffold may be a viable, albeit less potent, bioisostere in this context[1].

Conclusion: A Roadmap for Future Drug Discovery

The comparative analysis of pyrrolopyridine isomers unequivocally demonstrates that the position of the nitrogen atom is a critical determinant of biological activity. While 7-azaindole is the most extensively studied isomer, this guide highlights that other isomers can exhibit superior potency and selectivity for specific biological targets. The choice of the optimal pyrrolopyridine scaffold is, therefore, highly dependent on the therapeutic target and the desired pharmacological profile.

This guide serves as a foundational resource for researchers in the field, providing not only a comparative overview of biological activities but also the detailed experimental frameworks necessary for rigorous scientific investigation. By understanding the intricate structure-activity relationships of these versatile scaffolds, the scientific community can accelerate the rational design and development of the next generation of targeted therapeutics.

References

Safety Operating Guide

A Guide to the Proper Disposal of 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of sound scientific practice. This guide provides a detailed protocol for the safe handling and disposal of 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine, a halogenated heterocyclic compound. While comprehensive toxicological data for this specific molecule may be limited, its structural classification demands a cautious and systematic approach to its disposal.

Part 1: Hazard Assessment & Immediate Safety Protocols

Before any disposal procedure, a thorough understanding of the potential hazards is essential. This compound belongs to the family of halogenated organic compounds, which are treated with a high degree of caution in waste management.[1][2] Structurally similar compounds exhibit hazards such as being harmful if swallowed and causing skin, eye, and respiratory irritation.[3][4] Therefore, it is imperative to handle this compound as hazardous waste.

Required Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. All handling and disposal operations must be conducted with the following equipment:

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.Prevents contact with eyes, which can cause serious irritation.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Avoids skin contact, a potential route of exposure.[1]
Protective Clothing A laboratory coat and closed-toe shoes.Prevents contamination of personal clothing and skin.[1]
Respiratory Protection To be used in a well-ventilated area or chemical fume hood.Minimizes the inhalation of any dust or aerosols.[1][3]
Safe Handling Practices

To minimize risk during handling, adhere to the following practices:

  • Work in a Designated Area: All transfers and weighing of the solid compound should occur within a certified chemical fume hood to contain any airborne particles.[1]

  • Avoid Dust Generation: Handle the solid material carefully to prevent the creation of dust.

  • Know Emergency Procedures: Ensure that an emergency eyewash station and safety shower are accessible and unobstructed.[5]

Part 2: Step-by-Step Disposal Protocol

The cardinal rule for disposing of this compound is segregation . Halogenated organic waste streams are disposed of via high-temperature incineration and must not be mixed with non-halogenated solvents or other waste types to ensure proper destruction and prevent regulatory and safety issues.[2][6]

Disposal Workflow Diagram

G cluster_0 At the Bench cluster_1 Container Management cluster_2 Storage & Pickup A Waste Generated (Pure solid, contaminated labware, or solutions) B Is the waste halogenated? (Contains F, Cl, Br, I) A->B C Collect in Designated HALOGENATED ORGANIC WASTE Container B->C Yes D Collect in NON-HALOGENATED ORGANIC WASTE Container B->D No E Ensure Container is: - Compatible (Glass or HDPE) - Securely Capped - Stored in Secondary Containment C->E F Attach Hazardous Waste Label: - 'Hazardous Waste' - Full Chemical Name - Accumulation Start Date E->F G Store in Satellite Accumulation Area (SAA) (At or near point of generation) F->G H Is container full or has it reached the accumulation time limit? G->H I Contact EHS or Licensed Waste Contractor for Pickup H->I Yes J Continue to collect waste (Do not exceed 55 gal limit) H->J No

Caption: Workflow for the safe disposal of halogenated chemical waste.

Step 1: Waste Collection

Collect all waste containing this compound—including the pure compound, reaction mixtures, and contaminated materials like gloves or weighing paper—in a designated hazardous waste container.[7] This container must be specifically marked for "Halogenated Organic Waste".[1][2]

Step 2: Container Selection and Labeling
  • Compatibility: Use a container made of a material that will not react with the waste. Borosilicate glass or high-density polyethylene (HDPE) are generally suitable.[8][9] The container must have a secure, tight-fitting screw cap.[8]

  • Labeling: As soon as the first drop of waste is added, the container must be labeled. Affix a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.[6] The label must clearly state:

    • The words "Hazardous Waste"[9]

    • The full chemical name: "this compound" and any other components[2]

    • The date when waste was first added (accumulation start date)[10]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Store the sealed waste container in a designated SAA, which must be at or near the point of waste generation and under the control of the laboratory personnel.[8][11]

  • Keep the container closed at all times except when adding waste.[11][12]

  • Store the container in a secondary containment bin to prevent spills.[7]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[11]

Step 4: Arranging for Professional Disposal

Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year, but institutional policies may vary), arrange for its removal.[8]

  • Contact your institution’s EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.[9][10]

  • Complete all necessary paperwork, such as a chemical collection request form, to ensure the waste is properly manifested.[10]

  • Never pour this chemical waste down the sink or dispose of it in the regular trash.[12][13]

Part 3: Emergency Procedures

Spill Management

In the event of a small spill of solid material:

  • Evacuate non-essential personnel and ensure the area is well-ventilated.[14]

  • Wearing the appropriate PPE, gently cover the spill with an inert absorbent material such as vermiculite, sand, or a spill pad.[9][12] Do not use combustible materials like paper towels as the primary absorbent.[9]

  • Carefully sweep or scoop the absorbed material into the designated halogenated hazardous waste container.[9]

  • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then soap and water. Collect all cleaning materials as hazardous waste.

  • Report the spill to your laboratory supervisor and EHS department.[9]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[4][15]

  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area thoroughly with plenty of water for at least 15 minutes.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4]

By adhering to these procedures, you ensure a safe laboratory environment, protect our ecosystem, and uphold the rigorous standards of our scientific community.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.